molecular formula C38H48N4O9 B10854107 ERX-41

ERX-41

Número de catálogo: B10854107
Peso molecular: 704.8 g/mol
Clave InChI: QOYORXKDWMJNHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ERX-41 is a useful research compound. Its molecular formula is C38H48N4O9 and its molecular weight is 704.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H48N4O9

Peso molecular

704.8 g/mol

Nombre IUPAC

4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C38H48N4O9/c1-23(2)21-50-33-18-26(36(44)39-29-11-6-25(5)7-12-29)8-13-30(33)40-37(45)27-9-14-31(34(19-27)51-22-24(3)4)41-38(46)28-10-15-32(42(47)48)35(20-28)49-17-16-43/h8-10,13-15,18-20,23-25,29,43H,6-7,11-12,16-17,21-22H2,1-5H3,(H,39,44)(H,40,45)(H,41,46)

Clave InChI

QOYORXKDWMJNHD-UHFFFAOYSA-N

SMILES canónico

CC1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])OCCO)OCC(C)C)OCC(C)C

Origen del producto

United States

Foundational & Exploratory

ERX-41: A Novel Therapeutic Approach Targeting Endoplasmic Reticulum Stress in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). This lack of targeted therapies often results in poorer prognoses compared to other breast cancer subtypes. However, a promising new small molecule, ERX-41, has emerged as a potential therapeutic agent for TNBC. This technical guide provides a comprehensive overview of the mechanism of action of this compound in TNBC, focusing on its molecular targets, signaling pathways, and the experimental evidence supporting its preclinical efficacy.

Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress

The primary mechanism of action of this compound in TNBC converges on the induction of overwhelming endoplasmic reticulum (ER) stress, ultimately leading to apoptotic cell death.[1][2][3] TNBC cells are inherently characterized by high levels of basal ER stress due to their rapid proliferation and high protein turnover.[1] this compound exploits this vulnerability, pushing the ER stress beyond a critical threshold that the cell's adaptive mechanisms cannot overcome.

Two key molecular targets have been identified for this compound in TNBC: the orphan nuclear receptor Tailless (TLX) and the lysosomal acid lipase (B570770) A (LIPA).[1][2][4][5]

Targeting the Orphan Nuclear Receptor TLX

Initial studies identified the orphan nuclear receptor TLX as a primary target of this compound.[1] TLX is highly expressed in TNBC and plays a role in its progression.[1] this compound binds to TLX, which disrupts its interaction with coregulators.[1] This interference with TLX function leads to the downregulation of TLX-activated genes and the upregulation of TLX-repressed genes, culminating in the induction of apoptosis.[1]

Inhibition of Lysosomal Acid Lipase A (LIPA)

Subsequent research revealed that this compound also binds to and inactivates lysosomal acid lipase A (LIPA), a protein crucial for protein folding within the endoplasmic reticulum.[2][4][5] By inhibiting LIPA, this compound exacerbates the accumulation of unfolded proteins in the ER, leading to severe ER stress and subsequent apoptosis.[2][4] This mechanism appears to be independent of LIPA's lipase activity but dependent on its localization to the ER.[3]

The dual targeting of both TLX and LIPA by this compound, both leading to the induction of ER stress, highlights a multi-pronged attack on TNBC cell viability.

Signaling Pathway of this compound in TNBC

The binding of this compound to its molecular targets initiates a cascade of events that culminate in apoptosis. The following diagram illustrates the proposed signaling pathway.

ERX41_Mechanism ERX41 This compound TLX Orphan Nuclear Receptor Tailless (TLX) ERX41->TLX Binds to LIPA Lysosomal Acid Lipase A (LIPA) ERX41->LIPA Binds to and inactivates Coregulators Coregulators TLX->Coregulators Interaction blocked by this compound ProteinFolding Protein Folding LIPA->ProteinFolding Disrupted by this compound ER_Stress Increased Endoplasmic Reticulum (ER) Stress Coregulators->ER_Stress ProteinFolding->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Proposed signaling pathway of this compound in TNBC.

Quantitative Data Summary

The preclinical efficacy of this compound in TNBC has been demonstrated through various in vitro and in vivo studies. The following table summarizes the key quantitative data.

ParameterValueCell Lines/ModelReference
IC50 Range 50-250 nMVarious TNBC cell lines[1]
In Vivo Dosage 10 mg/kg/daily (oral)MDA-MB-231, SUM-159, D2A1 syngeneic tumors, and TNBC PDX models[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in TNBC.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Seed TNBC cells in a 96-well opaque-walled plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

Apoptosis Assay (TUNEL)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

  • Culture TNBC cells on glass coverslips and treat with this compound at a predetermined effective concentration and duration.

  • Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize and quantify the apoptotic cells (displaying fluorescence) using a fluorescence microscope.

In Vivo Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the in vivo efficacy of this compound.

Protocol (MDA-MB-231 CDX Model):

  • Culture MDA-MB-231 TNBC cells to 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of female athymic nude mice.

  • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width^2)/2).

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at a dose of 10 mg/kg/daily to the treatment group. The control group receives the vehicle.

  • Continue treatment and tumor monitoring for a specified period.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in TNBC.

Experimental_Workflow InVitro In Vitro Studies CellViability Cell Viability Assay (e.g., CellTiter-Glo) InVitro->CellViability ApoptosisAssay Apoptosis Assay (e.g., TUNEL) InVitro->ApoptosisAssay ProteinAnalysis Protein Expression Analysis (Western Blot) InVitro->ProteinAnalysis Mechanism Mechanism of Action Elucidation CellViability->Mechanism ApoptosisAssay->Mechanism ProteinAnalysis->Mechanism InVivo In Vivo Studies Xenograft TNBC Xenograft Model (e.g., MDA-MB-231) InVivo->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Mechanism->InVivo

Caption: A representative experimental workflow for the preclinical evaluation of this compound in TNBC.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for TNBC by targeting the intrinsic vulnerability of these cancer cells to ER stress. Its dual-targeting mechanism, involving both TLX and LIPA, provides a robust rationale for its potent anti-cancer activity. The preclinical data, demonstrating significant in vitro and in vivo efficacy with minimal toxicity, strongly support its further clinical development. Future research should focus on elucidating the precise interplay between the TLX and LIPA pathways in response to this compound and exploring potential combination therapies to further enhance its therapeutic index in TNBC and other solid tumors characterized by high ER stress.

References

ERX-41: A Novel Inducer of Endoplasmic Reticulum Stress for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small molecule ERX-41 and its mechanism of action centered on the induction of the endoplasmic reticulum (ER) stress pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ER stress in cancer.

Introduction

This compound is an orally active, stereospecific small molecule that has demonstrated significant preclinical efficacy against a range of difficult-to-treat cancers, including triple-negative breast cancer (TNBC), glioblastoma, and pancreatic and ovarian cancers.[1] Its unique mechanism of action involves the targeted induction of overwhelming endoplasmic reticulum (ER) stress, leading to apoptotic cell death in cancer cells while sparing normal, non-malignant cells.[2][3]

Core Mechanism of Action: Targeting LIPA and Inducing ER Stress

The primary molecular target of this compound has been identified as Lysosomal Acid Lipase (B570770) A (LIPA).[2][3][4] Unlike conventional enzyme inhibitors, this compound's therapeutic effect is independent of LIPA's lipase activity. Instead, its efficacy is dependent on the localization of LIPA to the endoplasmic reticulum.[3][4]

The binding of this compound to LIPA in the ER disrupts protein folding processes, leading to an accumulation of unfolded and misfolded proteins.[1][2] This proteotoxic stress triggers the Unfolded Protein Response (UPR), a cellular signaling network designed to restore ER homeostasis. However, the sustained and overwhelming ER stress induced by this compound pushes the UPR past its adaptive capacity, initiating pro-apoptotic signaling pathways.

Signaling Pathway of this compound-Induced ER Stress and Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by this compound.

ERX41_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ERX41 This compound LIPA LIPA ERX41->LIPA Binds to UnfoldedProteins Accumulation of Unfolded Proteins LIPA->UnfoldedProteins Disrupts protein folding UPR Unfolded Protein Response (UPR) UnfoldedProteins->UPR Activates PERK p-PERK UPR->PERK Induces IRE1a p-IRE1α UPR->IRE1a Induces eIF2a p-eIF2α PERK->eIF2a CHOP CHOP eIF2a->CHOP Induces IRE1a->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: this compound binds to LIPA in the ER, leading to ER stress and apoptosis.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay TypeReference
MDA-MB-231Triple-Negative Breast Cancer50-250MTT/WST-1[3]
SUM-159Triple-Negative Breast Cancer50-250MTT/WST-1[3]
MDA-MB-436Triple-Negative Breast Cancer50-250CellTiter-Glo[4]
ZR-75ER-positive Breast CancerPotentMTT[3]
MCF-7ER-positive Breast CancerPotentMTT[3]
Various TNBCTriple-Negative Breast Cancer50-250Proliferation/Apoptosis

Note: "Potent" indicates significant activity was observed, though specific IC50 values were not always provided in the source material.

Table 2: In Vivo Efficacy of this compound
Cancer ModelDosage and AdministrationOutcomeReference
MDA-MB-231 Xenograft (mouse)10 mg/kg, p.o. or i.p.Significant tumor growth inhibition[4]
D2A1 Syngeneic (mouse)10 mg/kg, p.o.Significant reduction in tumor growth[4]
TNBC Patient-Derived Xenografts (PDX)Not specifiedSignificant reduction in tumor progression
Table 3: Modulation of ER Stress Markers by this compound
Cell LineTreatmentMarkerChangeReference
SUM-1591 µM this compound (0.5-4h)p-PERKIncreased[4]
SUM-1591 µM this compound (0.5-4h)p-eIF2αIncreased[4]
SUM-1591 µM this compound (0.5-4h)CHOPIncreased[4]
TNBC cells1 µM this compoundp-IRE1αIncreased[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24-48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of UPR Markers

This technique is used to detect the expression levels of key proteins in the UPR pathway to confirm the induction of ER stress by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against p-PERK, p-eIF2α, CHOP, and p-IRE1α

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points (e.g., 0, 0.5, 1, 2, 4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising new class of anti-cancer agents that exploit the inherent vulnerability of cancer cells to ER stress. Its novel mechanism of action, targeting a non-enzymatic function of LIPA to induce a lethal unfolded protein response, offers a potential therapeutic strategy for a variety of solid tumors that are currently difficult to treat. The data presented in this guide underscore the potent and selective activity of this compound and provide a foundation for further investigation and clinical development.

References

The Molecular Target of ERX-41: A Technical Guide to Lysosomal Acid Lipase A (LIPA) Inhibition and Induced Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the molecular target and mechanism of action of ERX-41, a novel small molecule demonstrating significant therapeutic potential against a range of solid tumors. Developed for researchers, scientists, and drug development professionals, this document details the core scientific findings, experimental methodologies, and quantitative data supporting this compound's unique anti-cancer activity.

Executive Summary

This compound is a stereospecific, orally bioavailable small molecule that has been identified as a potent inhibitor of a novel molecular target in cancer therapy: Lysosomal Acid Lipase (B570770) A (LIPA).[1][2][3][4][5] Unlike conventional therapies, this compound's efficacy is not dependent on the presence of traditional hormone receptors, making it a promising candidate for hard-to-treat cancers such as triple-negative breast cancer (TNBC).[6][7] Its mechanism of action involves binding to LIPA within the endoplasmic reticulum (ER), leading to ER stress, activation of the Unfolded Protein Response (UPR), and subsequent cancer cell apoptosis.[1][4] This guide will elucidate the discovery of LIPA as the molecular target, the downstream signaling consequences of this compound binding, and the preclinical data supporting its therapeutic window and efficacy.

Identification of LIPA as the Molecular Target of this compound

The identification of LIPA as the direct molecular target of this compound was a critical breakthrough in understanding its potent anti-cancer effects. Initial studies revealed that this compound induced cell death in a broad panel of TNBC cell lines, irrespective of their molecular subtype.[8] This suggested a novel mechanism of action independent of traditional therapeutic targets.

A pivotal experiment utilizing a genome-wide CRISPR-Cas9 knockout screen in MDA-MB-231 TNBC cells was conducted to identify genes whose loss conferred resistance to this compound.[2] The results of this unbiased screen unequivocally identified the Lysosomal Acid Lipase A (LIPA) gene as the top candidate.[2] Knockout of LIPA in TNBC cells abrogated the cytotoxic effects of this compound, confirming that LIPA is essential for the molecule's activity.[1]

Experimental Workflow: CRISPR-Cas9 Target Identification

The workflow for identifying LIPA as the molecular target of this compound involved a multi-step process, beginning with the generation of a stable Cas9-expressing cell line and culminating in the bioinformatic analysis of sgRNA enrichment.

G cluster_setup Cell Line Preparation cluster_screen CRISPR-Cas9 Screen cluster_analysis Data Analysis A MDA-MB-231 TNBC Cells B Lentiviral Transduction with Cas9 A->B C Selection of Stable Cas9-Expressing Cells B->C D Transduction with Pooled sgRNA Library C->D E This compound Treatment (Negative Selection) D->E F Genomic DNA Extraction E->F G PCR Amplification of sgRNA Cassettes F->G H Next-Generation Sequencing G->H I Bioinformatic Analysis to Identify Enriched sgRNAs H->I J Target Identification I->J Top Hit: LIPA G cluster_perk PERK Pathway cluster_ire1 IRE1 Pathway ERX41 This compound LIPA LIPA ERX41->LIPA Binding ER_Stress Endoplasmic Reticulum Stress LIPA->ER_Stress Disruption of Protein Folding UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK p-PERK UPR->PERK IRE1 p-IRE1α UPR->IRE1 Apoptosis Apoptosis eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis XBP1s spliced XBP1 (XBP1s) IRE1->XBP1s XBP1s->Apoptosis

References

ERX-41: A Technical Guide to a Novel Endoplasmic Reticulum Stress-Inducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERX-41 is a novel, orally active, small molecule that has demonstrated significant preclinical efficacy against a broad range of difficult-to-treat solid tumors. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and preclinical data. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound. This compound operates through a novel mechanism, inducing endoplasmic reticulum (ER) stress by targeting lysosomal acid lipase (B570770) A (LIPA), a previously unexploited vulnerability in cancer cells. This leads to the activation of the Unfolded Protein Response (UPR) and subsequent cancer cell death, while showing minimal toxicity to normal cells.

Chemical Structure and Properties

This compound is a stereospecific small molecule synthesized by researchers at the University of Texas at Dallas.[1] Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₈H₄₈N₄O₉[2]
Molecular Weight 704.81 g/mol [2]
CAS Number 2440087-54-5[2]
SMILES O=C(C1=CC(OCCO)=C(C=C1)--INVALID-LINK--=O)NC2=... (full string not publicly available)[2]
Appearance Off-white to light yellow solid[2]
Solubility ≥ 2.5 mg/mL in a solution of 10% DMSO and 90% Corn Oil[2]
Storage Store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light and under nitrogen.[2]

Mechanism of Action

This compound exerts its anti-cancer effects by inducing significant stress on the endoplasmic reticulum (ER), a critical organelle for protein folding.[3] This is achieved through the direct binding and inactivation of lysosomal acid lipase A (LIPA), which has been identified as a chaperone protein in the protein folding process within the ER.[1][3]

Cancer cells, due to their high proliferation rate, have a substantial demand for protein synthesis, leading to elevated basal ER stress.[4] They often overproduce proteins like LIPA to manage this stress.[1][5] this compound exploits this dependency. By binding to LIPA, this compound disrupts the protein folding machinery, causing an accumulation of unfolded proteins and severely dilating the ER.[1][3] This overwhelming ER stress triggers the Unfolded Protein Response (UPR), a signaling pathway that, when prolonged and severe, initiates apoptosis (programmed cell death).[2]

A key therapeutic advantage of this compound is its selectivity for cancer cells. Normal, healthy cells have lower levels of ER stress and are therefore less susceptible to the effects of LIPA inactivation, which contributes to the observed high therapeutic index and minimal toxicity in preclinical models.[4][5]

Signaling Pathway

The primary signaling pathway activated by this compound is the Unfolded Protein Response (UPR). Upon ER stress induction by this compound's inhibition of LIPA, several key UPR proteins are activated. Treatment with this compound leads to the phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1α), as well as the phosphorylation of their downstream target eIF2α (eukaryotic translation initiation factor 2 alpha), and an increase in the expression of CHOP (CCAAT-enhancer-binding homologous protein), a key protein in inducing apoptosis under ER stress.[2]

ERX41_Signaling_Pathway This compound Induced UPR Signaling Pathway ERX41 This compound LIPA LIPA (in ER) ERX41->LIPA inactivates ER_Stress Endoplasmic Reticulum Stress LIPA->ER_Stress leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK p-PERK UPR->PERK IRE1a p-IRE1α UPR->IRE1a eIF2a p-eIF2α PERK->eIF2a phosphorylates CHOP CHOP Expression eIF2a->CHOP induces IRE1a->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes

This compound Induced UPR Signaling Pathway

Preclinical Efficacy

This compound has demonstrated potent anti-proliferative activity against a wide array of cancer cell lines, particularly those with high basal ER stress.

In Vitro Efficacy

This compound has shown effectiveness against over 20 triple-negative breast cancer (TNBC) cell lines.[3] It is also effective against other cancer types with elevated ER stress, including glioblastoma, pancreatic, and ovarian cancers.[3][4]

Cancer TypeCell LinesIC50 RangeReference
Triple-Negative Breast Cancer (TNBC)Various50-250 nM[6]
Ovarian CancerSKOV3, Asc25, and patient-derived cellsPotent activity observed at 500 nmol/L[7]
In Vivo Efficacy

In vivo studies using mouse xenograft models have shown that orally administered this compound can significantly inhibit tumor progression and cause tumor shrinkage without discernible toxicity to the animals or changes in body weight.[2][3]

Animal ModelCancer TypeDosageOutcomeReference
Mouse Xenograft (MDA-MB-231)Triple-Negative Breast Cancer10 mg/kg, p.o., once dailySignificant tumor growth inhibition[2]
Syngeneic Mouse Model (D2A1)Breast Cancer10 mg/kg, p.o., once dailySignificant reduction in tumor growth[2]
Patient-Derived Xenografts (PDX)Breast CancerNot specifiedPotent anti-tumor activity and tumor shrinkage[8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on standard laboratory procedures and information from published studies.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the IC50 value of this compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement: For MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting

This protocol is used to detect changes in protein expression in the UPR pathway.

  • Cell Lysis: Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0.5, 1, 2, 4 hours).[2] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, CHOP, LIPA, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines a typical in vivo efficacy study.

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million MDA-MB-231 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage.[2]

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., 25 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for UPR markers).[2]

Experimental Workflows

The following diagram illustrates a general workflow for the preclinical evaluation of this compound.

ERX41_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Line Panel viability_assay Cell Viability Assay (IC50) cell_culture->viability_assay western_blot Western Blot (Mechanism) cell_culture->western_blot crispr_screen CRISPR Screen (Target ID) cell_culture->crispr_screen xenograft Xenograft Model Development viability_assay->xenograft Lead Compound Selection efficacy_study Efficacy Study (Tumor Growth) xenograft->efficacy_study toxicity_study Toxicity Study (Body Weight) xenograft->toxicity_study pdx_model PDX Model Evaluation efficacy_study->pdx_model

References

ERX-41 for Glioblastoma: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of just 15 months despite a standard-of-care regimen involving surgery, radiation, and chemotherapy. The inherent therapeutic resistance and cellular heterogeneity of GBM necessitate the exploration of novel therapeutic strategies that target fundamental cancer cell vulnerabilities.

This document provides a technical overview of the preclinical research on ERX-41, a novel small molecule compound that has demonstrated significant efficacy against glioblastoma and other solid tumors in preclinical models.[1][2][3][4][5] this compound operates through a unique mechanism of action, inducing catastrophic endoplasmic reticulum (ER) stress, which offers a promising new avenue for treating this devastating disease.

Mechanism of Action: Targeting LIPA to Induce ER Stress

Preclinical research has identified that this compound's efficacy stems from its ability to bind to and inactivate Lysosomal Acid Lipase (B570770) A (LIPA).[3][4][5][6] In cancer cells, LIPA has a role in the endoplasmic reticulum, an organelle critical for protein folding and processing.[4][5]

Aggressively proliferating cancer cells, including glioblastoma, experience high basal levels of ER stress due to the massive demand for protein synthesis.[4] They often overproduce proteins like LIPA to cope.[4][5] this compound exploits this by binding to LIPA, disrupting the protein-folding machinery.[3][5] This targeted disruption overwhelms the cancer cell's capacity to manage ER stress, triggering the Unfolded Protein Response (UPR) and ultimately leading to programmed cell death (apoptosis).[6][7]

Crucially, normal, healthy cells have lower basal ER stress and are not reliant on LIPA overexpression, rendering them largely unaffected by this compound at therapeutic concentrations.[4] This creates a large therapeutic window, a highly desirable characteristic for any anticancer agent.[6]

ERX41_Mechanism cluster_cell Glioblastoma Cell ERX41 This compound (Small Molecule) LIPA LIPA Target (in Endoplasmic Reticulum) ERX41->LIPA Binds & Inactivates ER Endoplasmic Reticulum LIPA->ER Disrupts Protein Folding UPR Unfolded Protein Response (UPR) Activation ER->UPR Induces Overwhelming ER Stress Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Triggers

Caption: Mechanism of this compound inducing apoptosis in glioblastoma cells.

Preclinical Efficacy Data

This compound has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including glioblastoma, and has shown significant tumor growth inhibition in animal models.[1][3]

In Vitro Efficacy

While specific IC50 values for glioblastoma cell lines from the primary literature are not detailed in the reviewed articles, studies on other aggressive cancers, such as triple-negative breast cancer (TNBC), illustrate the compound's potency. This compound effectively induces cell death in TNBC cell lines at low micromolar concentrations and shows a significant effect on cell viability within 30 hours.[7] Similar efficacy has been observed in glioblastoma, ovarian, and pancreatic cancer cell lines.[1][3][4]

ParameterCell LineConcentration / TimeObserved EffectReference
Cell Viability MDA-MB-231 (TNBC)1 µMPotent antiproliferative activity observed within 30 hours.[7]
ER Stress Induction MDA-MB-231 (TNBC)1 µMIncreased protein levels of p-PERK, p-eIF2-α, and CHOP at 4 hours.[7]
Cell Morphology MDA-MB-231 (TNBC)1 µMInduced dramatic ER dilation within 4 hours.[7]
Selectivity HMECs (Normal Cells)1 µMNo significant effect on viability of normal human mammary epithelial cells.[7]

Table 1: Summary of reported in vitro effects of this compound. Data for the TNBC cell line MDA-MB-231 is presented to illustrate the compound's known potency and mechanism, which is reported to be similar in glioblastoma cells.

In Vivo Efficacy

This compound is orally active and has been shown to significantly inhibit tumor progression in xenograft mouse models.[7] In these studies, this compound treatment led to the shrinkage of human tumors grown in mice without causing discernible toxicity or affecting the body weight of the animals.[3][7] This potent in vivo activity against solid tumors, including glioblastoma, underscores its therapeutic potential.[1][2]

ParameterAnimal ModelTreatmentObserved EffectReference
Tumor Growth Mouse with MDA-MB-231 s.c. xenograft10 mg/kg; p.o. (oral)Significantly reduced tumor growth.[7]
Pharmacodynamics Mouse with MDA-MB-231 s.c. xenograft10 mg/kg; p.o. or i.p.Enhanced p-PERK and p-eIF2-α staining in tumor tissue within 24h.[7]
Toxicity Mouse models10 mg/kgNo effect on body weight or other discernible signs of toxicity.[3][7]

Table 2: Summary of reported in vivo effects of this compound in a subcutaneous TNBC xenograft model, which is representative of its activity against solid tumors.

Experimental Protocols

The following sections describe generalized, representative protocols for the types of key experiments used in the preclinical evaluation of this compound against glioblastoma.

In Vitro Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a standard procedure to determine the effect of this compound on the viability of glioblastoma cell lines.

  • Cell Seeding: Glioblastoma cells (e.g., U87, patient-derived lines) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to a range of final concentrations. The medium in the wells is replaced with the medium containing this compound or a vehicle control.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • Viability Assessment: A reagent such as MTT or MTS is added to each well.[9] Metabolically active, viable cells convert the reagent into a colored formazan (B1609692) product.

  • Data Acquisition: After a 2-4 hour incubation with the reagent, the absorbance is measured using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[8]

IV_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Readout P1 Seed Glioblastoma Cells in 96-well Plate P2 Incubate 24h for Cell Attachment P1->P2 T2 Add this compound or Vehicle Control to Wells P2->T2 T1 Prepare Serial Dilutions of this compound T1->T2 T3 Incubate for 24-72 hours T2->T3 R1 Add MTT/MTS Reagent to each well T3->R1 R2 Incubate 2-4 hours R1->R2 R3 Measure Absorbance with Plate Reader R2->R3 R4 Calculate % Viability vs. Control R3->R4

Caption: Standard experimental workflow for an in vitro cell viability assay.
Orthotopic Glioblastoma Xenograft Mouse Model

This protocol describes a generalized procedure for establishing and treating orthotopic (in the brain) glioblastoma tumors in mice, which closely mimics the human disease state.[10][11]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to prevent rejection of the human tumor cells.[12]

  • Cell Preparation: Human glioblastoma cells, often patient-derived xenograft (PDX) lines that better recapitulate tumor biology, are harvested and prepared in a sterile suspension (e.g., 100,000 cells in 5 µL of PBS).[10][13]

  • Stereotactic Implantation: Mice are anesthetized, and a small burr hole is drilled in the skull at precise coordinates. The cell suspension is slowly injected into the brain parenchyma using a stereotactic frame to ensure consistent tumor location.[14][15]

  • Tumor Growth Monitoring: Tumor growth is monitored, typically starting 7-10 days post-implantation, using non-invasive imaging techniques like bioluminescence imaging (if cells are luciferase-tagged) or MRI.

  • Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered (e.g., daily via oral gavage at a dose like 10 mg/kg), while the control group receives a vehicle.

  • Efficacy Evaluation: Key endpoints include tumor volume (measured by imaging), animal survival time, and body weight (as a measure of toxicity). At the end of the study, brains are often harvested for histological and molecular analysis.

IVV_Workflow cluster_implant Tumor Implantation cluster_monitor Monitoring & Treatment cluster_eval Evaluation I1 Prepare Human GBM Cell Suspension I2 Stereotactically Inject Cells into Brains of Immunocompromised Mice I1->I2 M1 Monitor Tumor Growth (e.g., MRI, BLI) I2->M1 M2 Randomize Mice into Treatment & Control Groups M1->M2 M3 Administer this compound (Oral) or Vehicle Control Daily M2->M3 E1 Measure Tumor Volume and Survival Time M3->E1 E2 Monitor Body Weight for Toxicity M3->E2 E3 Endpoint: Histological and Molecular Analysis E1->E3 E2->E3

Caption: General workflow for an in vivo orthotopic xenograft study.

Conclusion and Future Directions

The preclinical data for this compound identify it as a highly promising therapeutic candidate for glioblastoma. Its novel mechanism of action—targeting LIPA to induce lethal ER stress—exploits a fundamental vulnerability of aggressive cancer cells while sparing healthy tissue. The compound has demonstrated significant anti-tumor activity in both cell culture and animal models, with a favorable safety profile and the key advantage of being orally bioavailable.[7]

Based on these compelling preclinical findings, the Dallas-based company EtiraRx has licensed this compound and was preparing to advance the compound into clinical trials as early as the first quarter of 2023.[3][4] This transition from laboratory to clinic will be critical in determining if the remarkable preclinical efficacy of this compound can be translated into a meaningful therapeutic benefit for patients with glioblastoma and other hard-to-treat cancers.

References

ERX-41: A Novel Approach to Inducing Endoplasmic Reticulum Stress in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Pancreatic cancer remains one of the most challenging malignancies to treat, with limited therapeutic options and a dismal prognosis. The unique biology of pancreatic tumors, including their dense stroma and inherent resistance to conventional therapies, necessitates the exploration of novel therapeutic strategies. One promising avenue of research is the targeted induction of endoplasmic reticulum (ER) stress, a cellular process that can selectively trigger apoptosis in cancer cells. This whitepaper provides a comprehensive technical overview of ERX-41, a small molecule that has demonstrated significant preclinical efficacy against a range of solid tumors, including pancreatic cancer, by modulating the ER stress pathway.

This compound is an orally bioavailable small molecule that has been shown to target Lysosomal Acid Lipase A (LIPA).[1] Its mechanism of action is independent of LIPA's enzymatic activity but is contingent on its localization within the endoplasmic reticulum. By binding to LIPA, this compound disrupts protein folding, leading to an accumulation of unfolded proteins and the induction of the Unfolded Protein Response (UPR), a key signaling cascade in ER stress. This targeted approach offers a therapeutic window, as cancer cells, particularly those with high rates of protein synthesis like pancreatic cancer, are often more vulnerable to ER stress than normal cells.

This document will detail the preclinical data supporting the role of this compound in pancreatic cancer, outline the experimental methodologies used to evaluate its efficacy, and visualize the key signaling pathways and experimental workflows.

Data Presentation

While specific quantitative data for this compound in pancreatic cancer models is emerging, the following tables present a summary of its activity in other solid tumors, providing a benchmark for its potential efficacy.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Cell LineCancer SubtypeIC50 (nM)Assay Type
MDA-MB-231Triple-Negative Breast CancerPotent Antiproliferative ActivityCell Viability Assay
SUM-159Triple-Negative Breast CancerNot SpecifiedWestern Blot Analysis
MDA-MB-436Triple-Negative Breast CancerNot SpecifiedCell Cytotoxicity Assay

Data extrapolated from studies on Triple-Negative Breast Cancer, indicating this compound's potent in vitro activity.[1]

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

Animal ModelTumor TypeDosage & AdministrationOutcome
MouseMDA-MB-231 Xenograft10 mg/kg, p.o. or i.p., single doseSignificant inhibition of tumor progression without affecting body weight.[1]

This data demonstrates the in vivo potency and favorable safety profile of this compound in a preclinical breast cancer model, suggesting potential for similar outcomes in pancreatic cancer models.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the efficacy of this compound. These can be adapted for the investigation of this compound in pancreatic cancer cell lines and animal models.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on pancreatic cancer cells.

  • Cell Lines: A panel of human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1) and a non-cancerous pancreatic ductal epithelial cell line (e.g., HPDE) should be used.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for ER Stress Markers

This technique is used to confirm the induction of the Unfolded Protein Response (UPR) by this compound.

  • Procedure:

    • Treat pancreatic cancer cells with an effective concentration of this compound (e.g., near the IC50 value) for various time points (e.g., 0, 4, 8, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key UPR proteins, such as p-PERK, p-eIF2α, ATF4, and CHOP. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the fold change in protein expression relative to the untreated control.

In Vivo Efficacy in an Orthotopic Pancreatic Cancer Mouse Model

This model is used to evaluate the anti-tumor activity and safety of this compound in a more physiologically relevant setting.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Procedure:

    • Surgically implant human pancreatic cancer cells (e.g., PANC-1 expressing luciferase) into the pancreas of the mice.

    • Monitor tumor growth using bioluminescence imaging or ultrasound.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 10 mg/kg daily). The control group should receive a vehicle control.

    • Monitor tumor volume and the body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ER stress markers).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound treated and control groups. Analyze survival data using Kaplan-Meier curves.

Mandatory Visualizations

Signaling Pathway of this compound-Induced ER Stress

ERX41_Mechanism cluster_Cell Pancreatic Cancer Cell ERX41 This compound LIPA LIPA (in Endoplasmic Reticulum) ERX41->LIPA Binds to ProteinFolding Protein Folding Machinery LIPA->ProteinFolding Inhibits UnfoldedProteins Accumulation of Unfolded Proteins ProteinFolding->UnfoldedProteins Leads to UPR Unfolded Protein Response (UPR) Activation UnfoldedProteins->UPR Apoptosis Apoptosis UPR->Apoptosis Induces

Caption: Mechanism of this compound inducing apoptosis in pancreatic cancer cells.

Experimental Workflow for Preclinical Evaluation of this compound

ERX41_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellLines Pancreatic Cancer Cell Lines ViabilityAssay Cell Viability Assay (e.g., MTT) CellLines->ViabilityAssay WesternBlot Western Blot for UPR Markers CellLines->WesternBlot IC50 Determine IC50 ViabilityAssay->IC50 MouseModel Orthotopic Pancreatic Cancer Mouse Model IC50->MouseModel Inform In Vivo Dosing MechanismConfirmation Confirm Mechanism of Action WesternBlot->MechanismConfirmation MechanismConfirmation->MouseModel Treatment This compound Treatment MouseModel->Treatment TumorMonitoring Monitor Tumor Growth & Animal Health Treatment->TumorMonitoring Efficacy Evaluate Anti-Tumor Efficacy TumorMonitoring->Efficacy Toxicity Assess Toxicity TumorMonitoring->Toxicity

Caption: Preclinical workflow for evaluating this compound in pancreatic cancer.

References

ERX-41: A Novel Inducer of the Unfolded Protein Response for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ERX-41 is a novel small molecule compound that has demonstrated significant preclinical efficacy against a range of difficult-to-treat cancers, including triple-negative breast cancer (TNBC), ovarian cancer, pancreatic cancer, and glioblastoma. Its mechanism of action involves the induction of overwhelming endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR) and subsequent cancer cell apoptosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on UPR signaling pathways, and a summary of key preclinical data. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Introduction

Cancer cells, particularly those that are aggressive and rapidly proliferating, exhibit a high rate of protein synthesis and are often under a state of basal ER stress. This reliance on protein folding machinery presents a therapeutic vulnerability. This compound is a first-in-class molecule that exploits this vulnerability by specifically targeting and inducing lethal ER stress in cancer cells while sparing normal, healthy cells.

Initial studies have identified lysosomal acid lipase (B570770) A (LIPA) as a molecular target of this compound. LIPA is overexpressed in various cancers and localizes to the endoplasmic reticulum, where it is believed to play a role in protein folding. By binding to LIPA, this compound disrupts protein processing, leading to an accumulation of unfolded proteins and the subsequent activation of the UPR.

Mechanism of Action: this compound and the Unfolded Protein Response

The unfolded protein response is a complex signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the ER lumen. The UPR has three main branches, each initiated by a specific ER transmembrane sensor: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

This compound has been shown to activate all three branches of the UPR, leading to a multi-pronged assault on cancer cell viability.

The PERK Pathway

Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This, in turn, attenuates global protein synthesis but paradoxically promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic factors like C/EBP homologous protein (CHOP). Studies have shown that treatment with this compound leads to a significant increase in the levels of phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and CHOP in cancer cells.[1]

The IRE1α Pathway

IRE1α is a dual-function enzyme with both kinase and RNase activity. Upon activation, its RNase domain unconventionally splices X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. This compound treatment has been demonstrated to induce the phosphorylation of IRE1α, indicating the activation of this UPR branch.

The ATF6 Pathway

ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. This active fragment then moves to the nucleus to activate the transcription of ER chaperones, such as GRP78/BiP. Research indicates that this compound treatment leads to the activation of ATF6, contributing to the overall UPR induction.[2]

The sustained and overwhelming activation of these three UPR pathways by this compound ultimately pushes cancer cells towards apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cancer TypeCell Line(s)IC50 RangeAssay TypeReference(s)
Triple-Negative Breast Cancer (TNBC)Over 20 distinct cell lines including MDA-MB-231, SUM-159, MDA-MB-43650 - 250 nMMTT, CellTiter-Glo[3][4][5][6]
Ovarian Cancer15 distinct cell lines100 - 200 nMNot Specified[3][5][6]
GlioblastomaNot specifiedEffectiveNot Specified[3][5][6]
Pancreatic CancerNot specifiedEffectiveNot Specified[3][5][6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeXenograft ModelThis compound DosageOutcomeReference(s)
Triple-Negative Breast Cancer (TNBC)MDA-MB-23110 mg/kg (p.o. or i.p.)Significant tumor growth inhibition
Syngeneic Mouse Mammary TumorD2A110 mg/kg (p.o. or i.p.)Significant tumor growth inhibition

Signaling Pathways and Experimental Workflows

This compound-Induced UPR Signaling Pathway

ERX41_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ERX41 This compound LIPA LIPA ERX41->LIPA binds UnfoldedProteins Accumulation of Unfolded Proteins LIPA->UnfoldedProteins disrupts protein processing PERK PERK UnfoldedProteins->PERK activates IRE1a IRE1α UnfoldedProteins->IRE1a activates ATF6 ATF6 UnfoldedProteins->ATF6 activates pPERK p-PERK PERK->pPERK autophosphorylates pIRE1a p-IRE1α IRE1a->pIRE1a autophosphorylates ATF6_c Cleaved ATF6 ATF6->ATF6_c translocates to Golgi & is cleaved eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 promotes translation CHOP CHOP (Pro-apoptotic) ATF4->CHOP upregulates XBP1_u XBP1u mRNA pIRE1a->XBP1_u splices XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1s_protein XBP1s Protein XBP1_s->XBP1s_protein translates to ATF6_n ATF6 (n) ATF6_c->ATF6_n translocates to Apoptosis Apoptosis CHOP->Apoptosis XBP1s_protein->Apoptosis contributes to ATF6_n->Apoptosis contributes to

Caption: this compound mechanism of action via the Unfolded Protein Response.

Experimental Workflow for In Vitro Analysis of this compound

In_Vitro_Workflow cluster_assays In Vitro Assays start Cancer Cell Lines (e.g., TNBC, Ovarian) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., TUNEL, Annexin V) treatment->apoptosis western Western Blot Analysis (UPR markers: p-PERK, p-IRE1α, CHOP, etc.) treatment->western data_analysis Data Analysis (IC50 determination, quantification of apoptosis and protein expression) viability->data_analysis apoptosis->data_analysis western->data_analysis results Quantitative Results data_analysis->results

Caption: General workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Analysis of this compound

In_Vivo_Workflow cluster_analysis Endpoint Analysis start Establishment of Xenograft Models (e.g., Patient-Derived Xenografts) treatment Administer this compound (e.g., 10 mg/kg, p.o. or i.p.) start->treatment monitoring Tumor Growth Monitoring (caliper measurements) treatment->monitoring tumor_weight Tumor Weight Measurement monitoring->tumor_weight ihc Immunohistochemistry (e.g., Ki-67, UPR markers) monitoring->ihc toxicity Toxicity Assessment (body weight, organ histology) monitoring->toxicity data_analysis Data Analysis (tumor growth inhibition, biomarker expression) tumor_weight->data_analysis ihc->data_analysis toxicity->data_analysis results In Vivo Efficacy and Safety Profile data_analysis->results

Caption: General workflow for in vivo evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (TUNEL Assay)
  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP) in a humidified chamber for 1 hour at 37°C in the dark.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei. Quantify the percentage of TUNEL-positive cells.

Western Blot Analysis for UPR Markers
  • Cell Lysis: Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, PERK, p-IRE1α, IRE1α, CHOP, ATF4, GRP78, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

This compound represents a promising new therapeutic strategy for a variety of aggressive cancers by targeting a fundamental vulnerability—the reliance of cancer cells on the ER protein folding machinery. Its ability to induce overwhelming ER stress and activate the UPR leads to selective cancer cell apoptosis. The preclinical data generated to date strongly support its further development.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and LIPA.

  • Identifying biomarkers that can predict sensitivity to this compound.

  • Evaluating the efficacy of this compound in combination with other anti-cancer agents.

  • Conducting comprehensive preclinical toxicology studies to support the initiation of clinical trials.

The continued investigation of this compound holds the potential to deliver a novel and effective treatment option for patients with hard-to-treat malignancies.

References

ERX-41: A Novel Inducer of Endoplasmic Reticulum Stress with Potent Anti-Cancer Activity - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERX-41 is a novel small molecule demonstrating significant therapeutic potential against a range of solid tumors, including historically difficult-to-treat cancers like triple-negative breast cancer (TNBC). Its mechanism of action diverges from conventional therapies, focusing on the induction of overwhelming endoplasmic reticulum (ER) stress, which selectively triggers apoptosis in cancer cells. This technical guide provides an in-depth analysis of this compound's impact on cancer cell metabolism, its mechanism of action, and detailed experimental protocols for its study.

Introduction

Cancer cells exhibit a heightened basal level of endoplasmic reticulum (ER) stress due to the increased demand for protein synthesis and folding required to sustain rapid proliferation. This reliance on the ER's protein-folding machinery presents a therapeutic vulnerability. This compound is a recently identified compound that exploits this vulnerability. It was discovered through a screening of analogues of ERX-11, a compound targeting the estrogen receptor (ER). However, this compound's efficacy extends beyond ER-positive cancers to a broad spectrum of tumors, including TNBC, glioblastoma, pancreatic, and ovarian cancers, indicating a distinct mechanism of action.[1][2]

Mechanism of Action: Targeting LIPA to Induce the Unfolded Protein Response

This compound's primary molecular target is Lysosomal Acid Lipase (B570770) A (LIPA), a protein not previously implicated in this therapeutic context.[1][3][4] While LIPA is known for its role in lipid metabolism, this compound's interaction with LIPA is independent of the protein's lipase activity. Instead, the binding of this compound to LIPA, which is localized in the endoplasmic reticulum, disrupts the protein folding process.[1][3][4]

This disruption leads to an accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress.[1][3] In response to this stress, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. Key pathways of the UPR are initiated, evidenced by the phosphorylation of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) and IRE1α (Inositol-requiring enzyme 1 alpha), and the subsequent phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha) and increased expression of CHOP (C/EBP homologous protein).[5] While the initial phase of the UPR is a pro-survival response, sustained and overwhelming ER stress, as induced by this compound, pushes the cancer cell towards apoptosis.[3][5]

A critical aspect of this compound's therapeutic potential is its selectivity for cancer cells. Normal, non-malignant cells have a lower basal level of ER stress and are better able to compensate for the effects of this compound, resulting in a large therapeutic window with minimal toxicity to healthy tissues observed in preclinical models.[2][6]

ERX41_Mechanism_of_Action cluster_Cell Cancer Cell cluster_UPR UPR Pathways ERX41 This compound LIPA LIPA (in Endoplasmic Reticulum) ERX41->LIPA Binds to ER_Stress Endoplasmic Reticulum Stress LIPA->ER_Stress Disrupts Protein Folding UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Initiates PERK p-PERK UPR->PERK IRE1a p-IRE1α UPR->IRE1a Apoptosis Apoptosis eIF2a p-eIF2α PERK->eIF2a CHOP CHOP eIF2a->CHOP IRE1a->CHOP CHOP->Apoptosis Induces

Figure 1: this compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound, from binding to LIPA to the induction of apoptosis via the Unfolded Protein Response.

Quantitative Data on this compound's Impact on Cancer Cells

The following tables summarize the key quantitative findings from preclinical studies of this compound. The precise numerical data is primarily presented in graphical format in the source publication (Liu et al., Nature Cancer, 2022).

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell Line TypeNumber of Cell Lines TestedObserved Effect
Triple-Negative Breast Cancer (TNBC)> 20Potent cell killing
ER-positive Breast CancerMultipleEffective cell killing
Normal Human Mammary Epithelial CellsMultipleNo significant effect on cell viability

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelMouse StrainThis compound DosageObserved Effect on Tumor GrowthObserved Toxicity
MDA-MB-231 (TNBC)Not Specified10 mg/kg (p.o. or i.p.)Significant inhibition of tumor progressionNo significant change in body weight
D2A1 (Syngeneic)Not Specified10 mg/kg (p.o. or i.p.)Significant reduction in tumor growthNo significant change in body weight
Human Cancer XenograftsNot SpecifiedNot SpecifiedEffective tumor shrinkageNo discernible toxicity

Table 3: Markers of the Unfolded Protein Response Induced by this compound

UPR MarkerCancer Cell TypeTreatment ConditionsObserved Effect
p-PERKTNBC1 µM this compound (0.5-4h)Increased protein levels
p-eIF2-αTNBC1 µM this compound (0.5-4h)Increased protein levels
CHOPTNBC1 µM this compound (0.5-4h)Increased protein levels
p-IRE1-αTNBC1 µM this compound (0.5-4h)Increased protein levels

Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231 for TNBC)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for UPR Markers

This protocol is used to detect the levels of key proteins involved in the Unfolded Protein Response.

Materials:

  • Cancer cells treated with this compound (1 µM for 0.5-4 hours)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-CHOP, anti-p-IRE1α, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., TNBC) ERX41_Treatment_vitro This compound Treatment (Varying Concentrations & Times) Cell_Culture->ERX41_Treatment_vitro Viability_Assay Cell Viability Assays (MTT, CellTiter-Glo) ERX41_Treatment_vitro->Viability_Assay Western_Blot Western Blotting (UPR Markers) ERX41_Treatment_vitro->Western_Blot Analysis_vitro Determine IC50 & UPR Activation Viability_Assay->Analysis_vitro Data Analysis Western_Blot->Analysis_vitro Data Analysis Xenograft_Model Xenograft Mouse Model (e.g., MDA-MB-231) ERX41_Treatment_vivo This compound Administration (e.g., 10 mg/kg, p.o.) Xenograft_Model->ERX41_Treatment_vivo Tumor_Measurement Tumor Volume & Body Weight Measurement ERX41_Treatment_vivo->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Histology) ERX41_Treatment_vivo->Toxicity_Assessment Analysis_vivo Evaluate Anti-tumor Efficacy & Safety Profile Tumor_Measurement->Analysis_vivo Data Analysis Toxicity_Assessment->Analysis_vivo Data Analysis

Figure 2: General Experimental Workflow. This flowchart outlines the key in vitro and in vivo experiments to characterize the effects of this compound.

Future Directions and Clinical Perspective

The promising preclinical data for this compound has set the stage for its clinical development. EtiraRx, a Dallas-based company, has licensed this compound and related compounds with plans to initiate clinical trials.[1][6] The initial trials are expected to focus on patients with solid tumors that are typically resistant to standard therapies. The unique mechanism of action of this compound, centered on exploiting the inherent ER stress in cancer cells, suggests its potential for broad applicability across various cancer types.

Conclusion

This compound represents a novel and promising therapeutic agent that selectively targets a fundamental vulnerability in cancer cells—their heightened reliance on the ER protein-folding machinery. By binding to LIPA and inducing irremediable ER stress, this compound triggers the UPR-mediated apoptotic pathway in a wide range of solid tumors while sparing normal cells. The preclinical evidence strongly supports its continued development and investigation in clinical settings as a potential new paradigm for treating hard-to-treat cancers.

References

The Emergence of ERX-41: A Novel Agent Targeting Endoplasmic Reticulum Stress in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Abstract

ERX-41 is a novel small molecule that has demonstrated significant preclinical efficacy against a broad range of recalcitrant solid tumors, most notably triple-negative breast cancer (TNBC). Its unique mechanism of action, which involves the induction of overwhelming endoplasmic reticulum (ER) stress, sets it apart from conventional chemotherapeutic and targeted agents. This document provides an in-depth technical guide to the history, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The challenge of treating aggressive and therapy-resistant cancers necessitates the exploration of novel therapeutic targets and mechanisms. One such vulnerability in cancer cells is their heightened dependence on the protein folding machinery of the endoplasmic reticulum (ER) to support rapid proliferation and protein synthesis. This compound was developed to exploit this dependency, offering a promising new avenue for cancer therapy.

History and Discovery

The development of this compound was a result of serendipity and rational drug design. Initial research focused on a compound known as ERX-11, which was designed to target the estrogen receptor (ER) in breast cancer.[1] During the screening of ERX-11 analogs for improved potency, scientists at the University of Texas at Dallas synthesized this compound.[2]

Unexpectedly, this compound demonstrated potent cytotoxic activity not only against ER-positive breast cancer cells but also, and more effectively, against triple-negative breast cancer (TNBC) cell lines, which lack the estrogen receptor.[2] This finding indicated that this compound was acting through a novel, ER-independent mechanism. Further investigations revealed that this compound's efficacy extends to other difficult-to-treat cancers characterized by high ER stress, such as pancreatic, ovarian, and glioblastoma.[3][4]

Mechanism of Action: Targeting LIPA and Inducing ER Stress

Subsequent research identified the molecular target of this compound as Lysosomal Acid Lipase (B570770) A (LIPA).[5][6] LIPA is a crucial protein involved in protein folding within the endoplasmic reticulum.[3] Cancer cells, with their high demand for protein synthesis to fuel rapid growth, overproduce LIPA compared to healthy cells.[5]

This compound binds to LIPA, disrupting its function in protein processing.[5] This interference leads to a massive accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress.[3][5] The excessive ER stress overwhelms the cell's adaptive mechanisms, triggering the Unfolded Protein Response (UPR). While the UPR is initially a pro-survival response, sustained and overwhelming activation, as induced by this compound, leads to programmed cell death, or apoptosis.[7] A key feature of this compound is its selectivity; it shows minimal toxicity to healthy cells, which have a lower basal level of ER stress and can better compensate for the drug's effects.[2]

Signaling Pathway

The binding of this compound to LIPA initiates a cascade of events within the Unfolded Protein Response (UPR) pathway. This leads to the activation of key stress sensors and effector proteins, ultimately culminating in apoptosis. The primary pathways involved are the PERK and IRE1α branches of the UPR.

ERX41_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ERX41 This compound LIPA LIPA ERX41->LIPA Binds to UP Unfolded Proteins (Accumulation) LIPA->UP Inhibition of protein folding PERK PERK UP->PERK Activates IRE1a IRE1α UP->IRE1a Activates pPERK p-PERK PERK->pPERK Autophosphorylation XBP1u XBP1u mRNA IRE1a->XBP1u Slices eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Translational upregulation CHOP CHOP ATF4->CHOP Transcriptional activation XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s->CHOP Transcriptional activation Apoptosis Apoptosis CHOP->Apoptosis Induces

This compound Induced ER Stress Signaling Pathway.

Preclinical Data

This compound has undergone extensive preclinical testing in vitro and in vivo, demonstrating its potent anti-cancer activity and favorable safety profile.

In Vitro Efficacy

This compound has shown potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines, particularly those derived from triple-negative breast cancer.

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer50-250
SUM-159Triple-Negative Breast Cancer50-250
D2A1Murine Mammary Carcinoma50-250
Various TNBC subtypesTriple-Negative Breast Cancer50-250

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines.[8]

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Oral administration of this compound has been shown to significantly inhibit tumor growth without causing significant toxicity to the host animals.

Animal ModelTumor TypeDosage and AdministrationOutcome
Mice with MDA-MB-231 xenograftsTriple-Negative Breast Cancer10 mg/kg/day, oralSignificant tumor growth inhibition
Mice with SUM-159 xenograftsTriple-Negative Breast Cancer10 mg/kg/day, oralSignificant tumor growth inhibition
Mice with D2A1 syngeneic tumorsMurine Mammary Carcinoma10 mg/kg/day, oralSignificant tumor growth inhibition
Patient-Derived Xenograft (PDX) Models (PDX-1, PDX-89, PDX-96, PDX-98)Triple-Negative Breast Cancer10 mg/kg/day, oralSignificant reduction in tumor progression

Table 2: In Vivo Efficacy of this compound in Xenograft Models.[8]

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound. For specific details, it is recommended to consult the primary research publications.

Cell Viability Assay (MTT/CellTiter-Glo)

This workflow outlines the general steps for assessing the effect of this compound on cancer cell viability.

Cell_Viability_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add MTT or CellTiter-Glo reagent C->D E Incubate as per manufacturer's instructions D->E F Measure absorbance or luminescence E->F G Calculate cell viability and IC50 values F->G

General Workflow for Cell Viability Assays.
Apoptosis Assay (Annexin V Staining)

This workflow describes the general procedure for detecting apoptosis in cells treated with this compound using Annexin V staining followed by flow cytometry.

Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest cells (including floating cells) A->B C Wash cells with PBS B->C D Resuspend in Annexin V binding buffer C->D E Stain with FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G In_Vivo_Workflow A Inject cancer cells into immunocompromised mice B Allow tumors to establish A->B C Randomize mice into treatment and control groups B->C D Administer this compound (e.g., oral gavage) or vehicle control daily C->D E Monitor tumor volume and body weight regularly D->E F Euthanize mice at study endpoint E->F G Excise and weigh tumors for analysis F->G

References

ERX-41: A Targeted Approach to Cancer Therapy Through Endoplasmic Reticulum Stress Induction—A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the novel small molecule ERX-41, focusing on its mechanism of action and its remarkable specificity for cancer cells over healthy cells. This compound has emerged as a promising therapeutic candidate, demonstrating broad efficacy against a range of solid tumors, including those that are notoriously difficult to treat, such as triple-negative breast cancer (TNBC). The core of its anticancer activity lies in its ability to bind to lysosomal acid lipase (B570770) A (LIPA), triggering overwhelming endoplasmic reticulum (ER) stress and leading to apoptotic cell death in malignant cells. This whitepaper will delve into the quantitative data supporting its therapeutic window, the detailed experimental protocols used to validate its mechanism, and a visual representation of the key signaling pathways involved.

Introduction

The challenge in cancer therapy has always been to find treatments that are potent against cancer cells while sparing normal, healthy cells. This compound is a small molecule that was discovered to selectively kill cancer cells by inducing high levels of ER stress. The endoplasmic reticulum is a critical organelle responsible for protein folding and assembly. Cancer cells, due to their high proliferation rate, have a heightened dependency on the ER's protein-folding capacity, making them particularly vulnerable to disruptions in this process. This compound exploits this vulnerability.

Initially identified from a screen of analogues of a compound called ERX-11, which targets the estrogen receptor, this compound surprisingly showed potent activity against breast cancer cells lacking the estrogen receptor, such as TNBC. This led to the investigation of its unique mechanism of action, which was found to be independent of estrogen receptor status.

Mechanism of Action: Targeting LIPA to Induce ER Stress

Subsequent research identified lysosomal acid lipase A (LIPA) as the direct molecular target of this compound. LIPA is a protein resident in the endoplasmic reticulum. Cancer cells exhibit a significant overproduction of LIPA compared to their healthy counterparts.

This compound binds to LIPA, but its cytotoxic effect is independent of LIPA's lipase activity. Instead, the binding of this compound to LIPA in the ER leads to a disruption of protein folding, causing the accumulation of unfolded and misfolded proteins. This accumulation triggers a cellular stress response known as the unfolded protein response (UPR). While the UPR is initially a pro-survival mechanism, sustained and overwhelming ER stress, as induced by this compound, pushes the cancer cell towards apoptosis (programmed cell death). In contrast, normal cells, with their lower basal level of ER stress, are not significantly affected by this compound at therapeutic concentrations.

Signaling Pathway

The binding of this compound to LIPA initiates a cascade of events within the ER, leading to the activation of the unfolded protein response (UPR) and ultimately, apoptosis.

ERX41_Pathway cluster_cell Cancer Cell ERX41 This compound LIPA LIPA (in Endoplasmic Reticulum) ERX41->LIPA Binds to ER_Stress Endoplasmic Reticulum Stress LIPA->ER_Stress Induces UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: this compound binds to LIPA, inducing ER stress and activating the UPR, which culminates in apoptosis in cancer cells.

Quantitative Data: Specificity of this compound for Cancer Cells

The therapeutic potential of this compound is underscored by its significant cytotoxic activity against a variety of cancer cell lines, with minimal impact on normal cells. This selectivity provides a wide therapeutic window.

Cell LineCell TypeIC50 (nM)Reference
Cancer
MDA-MB-231Triple-Negative Breast Cancer (TNBC)~200
SUM-159Triple-Negative Breast Cancer (TNBC)Potent
ZR-75ER-Positive Breast CancerPotent
MCF-7ER-Positive Breast CancerPotent
OVCAR3Ovarian Cancer~200
SKOV3Ovarian Cancer~200
ES2Ovarian Cancer~200
Normal
HMECHuman Mammary Epithelial CellsNo significant effect at 1µM
Normal MiceIn vivo studiesNo discernible toxicity at therapeutic doses

Note: "Potent" indicates significant activity as reported in the source, with specific IC50 values in the low nanomolar range for some cell lines as detailed in the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's specificity and mechanism of action.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Experimental Workflow

Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for predetermined time (e.g., 72 hours) treat->incubate add_reagent Add viability reagent (e.g., MTT, MTS) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read Measure absorbance or fluorescence incubate_reagent->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining cell viability and IC50 values of this compound.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: After incubation, cell viability is assessed using a standard method such as the MTT or MTS assay.

    • For MTT assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in 100 µL of DMSO, and the absorbance is read at 570 nm.

    • For MTS assay: 20 µL of MTS reagent is added to each well and incubated for 1-4 hours. The absorbance is read at 490 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Western Blot for ER Stress Markers

This protocol is used to detect the upregulation of key proteins involved in the unfolded protein response, confirming the induction of ER stress by this compound.

Protocol:

  • Cell Lysis: Cancer cells are treated with this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors

The Therapeutic Potential of ERX-41: A Novel Strategy Targeting LIPA-Mediated Endoplasmic Reticulum Stress in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Executive Summary

A novel, orally bioavailable small molecule, ERX-41, has emerged as a promising therapeutic agent with broad applicability across a range of treatment-resistant solid tumors. This compound targets Lysosomal Acid Lipase (B570770) A (LIPA), a previously unexploited vulnerability in cancer cells, through a unique mechanism of action. Instead of inhibiting LIPA's enzymatic function, this compound binds to LIPA within the endoplasmic reticulum (ER), disrupting its role in protein folding.[1][2] This interaction triggers catastrophic ER stress and activates the Unfolded Protein Response (UPR), leading to selective apoptotic cell death in cancer cells while sparing normal tissues.[1][3][4] Preclinical studies have demonstrated significant efficacy in shrinking tumors in breast, ovarian, pancreatic, and brain cancer models, positioning this compound and its derivatives as a compelling new class of anticancer therapeutics.[1][5]

Introduction: A New Vulnerability in Cancer

Cancer cells, with their high proliferation rates, place immense demand on their protein synthesis and folding machinery, leading to elevated basal levels of endoplasmic reticulum (ER) stress.[1] This inherent stress represents a key vulnerability. The small molecule this compound was identified through a screening of chemical analogs of ERX-11, a compound targeting the estrogen receptor.[5] Surprisingly, this compound demonstrated potent cytotoxic activity against not only ER-positive breast cancers but also a wide array of triple-negative breast cancer (TNBC) cell lines, a subtype notoriously lacking targeted therapies.[1][5] This broad efficacy prompted investigations that uncovered a novel molecular target and mechanism of action.

Subsequent unbiased CRISPR-Cas9 knockout screens identified Lysosomal Acid Lipase A (LIPA) as the molecular target of this compound.[3][6] LIPA, which is significantly overexpressed in many cancer types compared to normal tissues, was found to localize to the ER, where it plays a non-enzymatic role as a chaperone in protein folding.[1][3][6] this compound exploits this dependency, initiating a cascade of events that culminates in tumor cell death.

Mechanism of Action: Induction of Catastrophic ER Stress

The therapeutic action of this compound is initiated by its stereospecific binding to LIPA within the endoplasmic reticulum.[2][3] This event is independent of LIPA's canonical lipase activity.[4][7] The binding of this compound to LIPA disrupts the protein folding process, leading to an accumulation of unfolded and misfolded proteins within the ER lumen.[1][3] This overload triggers the Unfolded Protein Response (UPR), a cellular stress signaling pathway.

In cancer cells, which are already under high basal ER stress, the additional insult from this compound pushes the UPR past its adaptive capacity, activating the apoptotic arm of the pathway.[6] This is evidenced by the robust induction of key UPR markers, including the phosphorylation of PERK and eIF2α, and the upregulation of ATF4 and the pro-apoptotic transcription factor CHOP.[6][7] The activation of this pathway ultimately leads to programmed cell death.[6] The selective killing of cancer cells is attributed to their heightened basal ER stress, creating a therapeutic window where normal cells, with lower stress levels, remain unaffected.[6]

ERX_41_Signaling_Pathway cluster_Cell Cancer Cell cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) ERX41 This compound LIPA LIPA (Protein Folding Chaperone) ERX41->LIPA Binds & Inactivates ProteinFolding Protein Folding Machinery LIPA->ProteinFolding Supports UnfoldedProteins Accumulation of Unfolded Proteins ProteinFolding->UnfoldedProteins Disruption PERK p-PERK UnfoldedProteins->PERK Activates eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (Pro-Apoptotic) ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis CRISPR_Screen_Workflow cluster_workflow CRISPR-Cas9 Screen for this compound Target ID A 1. Transduce Cas9-expressing cells with pooled sgRNA library B 2. Split cell population A->B C 3a. Treat with Vehicle B->C D 3b. Treat with this compound B->D E 4. Collect surviving cells and extract genomic DNA C->E D->E F 5. Amplify and sequence sgRNA cassettes E->F G 6. Identify enriched sgRNAs in this compound treated sample F->G H Result: LIPA identified as top resistance-conferring gene G->H In_Vivo_Workflow cluster_invivo In Vivo Xenograft Study Workflow A 1. Subcutaneous implantation of cancer cells into mice B 2. Monitor tumor growth to ~150 mm³ A->B C 3. Randomize mice into cohorts B->C D 4a. Administer Vehicle Control C->D E 4b. Administer This compound (e.g., 10 mg/kg) C->E F 5. Measure tumor volume & body weight regularly D->F E->F G 6. Endpoint: Excise and weigh tumors for analysis F->G

References

Methodological & Application

Application Notes and Protocols for ERX-41 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ERX-41 is a novel small molecule inhibitor that has demonstrated significant preclinical efficacy against a broad spectrum of cancer types, including estrogen receptor (ER)-positive and triple-negative breast cancer (TNBC).[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound in breast cancer cell lines. This compound targets the lysosomal acid lipase (B570770) A (LIPA) protein, leading to endoplasmic reticulum (ER) stress and ultimately, cancer cell death.[1][2][3][4] This targeted approach offers a promising therapeutic strategy for hard-to-treat cancers.[5][6]

Mechanism of Action

This compound functions by binding to LIPA, a protein chaperone involved in protein folding within the endoplasmic reticulum.[1][2] This interaction disrupts the normal protein folding process, leading to an accumulation of unfolded proteins and inducing the Unfolded Protein Response (UPR).[7] The sustained ER stress activates downstream pathways, including the phosphorylation of PERK and eIF2-α, and increases the expression of CHOP and phosphorylated IRE1-α, which collectively trigger apoptosis and cell death in cancer cells.[7] Notably, cancer cells, particularly aggressive subtypes like TNBC, exhibit elevated basal levels of ER stress due to their high proliferative rate, making them selectively vulnerable to this compound.[5][8] this compound has shown efficacy in over 20 distinct TNBC cell lines and has demonstrated the ability to shrink human tumors in mouse models without apparent toxicity to normal cells.[1]

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound in triple-negative breast cancer cell lines.

ParameterValueCell LinesReference
IC50 Range50-250 nMVarious TNBC cell lines[8][9][10]
Effective Concentration1 µMMDA-MB-231[7]

Signaling Pathway of this compound

ERX41_Pathway cluster_cell Breast Cancer Cell ERX41 This compound LIPA LIPA ERX41->LIPA Binds to ProteinFolding Protein Folding LIPA->ProteinFolding Inhibits ER Endoplasmic Reticulum (ER) UPR Unfolded Protein Response (UPR) ER->UPR Induces ER Stress & Activates ProteinFolding->ER Disruption in Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Mechanism of action of this compound in breast cancer cells.

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the viability of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, SUM-159)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom plates

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 1 nM to 10 µM. Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment:

    • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Western Blot Analysis for ER Stress Markers

This protocol is used to detect the induction of ER stress markers in response to this compound treatment.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2-α, anti-CHOP, anti-IRE1-α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[7]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysates and centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound Start Start CellCulture Culture Breast Cancer Cells Start->CellCulture Treatment Treat with this compound (Dose-Response & Time-Course) CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT / CellTiter-Glo) Treatment->ViabilityAssay MechanismStudy Mechanism of Action Study Treatment->MechanismStudy IC50 Determine IC50 ViabilityAssay->IC50 DataAnalysis Data Analysis & Interpretation IC50->DataAnalysis WesternBlot Western Blot for ER Stress Markers MechanismStudy->WesternBlot WesternBlot->DataAnalysis End End DataAnalysis->End

Caption: General workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for ERX-41 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERX-41 is a novel small molecule that has demonstrated significant preclinical efficacy against a range of difficult-to-treat cancers, including triple-negative breast cancer (TNBC), by inducing endoplasmic reticulum (ER) stress.[1][2][3][4] These application notes provide a comprehensive overview of the dosage and administration of this compound in mouse models, detailed experimental protocols, and a summary of its mechanism of action to guide researchers in designing and executing in vivo studies.

Data Presentation: Dosage and Administration of this compound in Mouse Models

The following tables summarize the quantitative data on this compound dosage and administration from preclinical studies in various mouse models.

Table 1: this compound Dosage and Administration in Xenograft Mouse Models

ParameterDetailsMouse Model(s)Reference(s)
Dosage 10 mg/kg/dayNude mice with MDA-MB-231 xenografts[5][6]
20 mg/kg/dayBALB/c mice with D2A1 xenografts[6]
Administration Route Oral gavage (p.o.) or Intraperitoneal (i.p.) injectionNude mice with MDA-MB-231 xenografts, BALB/c mice with D2A1 xenografts[5][7]
Treatment Frequency Once dailyMDA-MB-231 and D2A1 xenograft models[5]
Treatment Duration Up to 52 daysNude mice with MDA-MB-231 xenografts[6]
Up to 23 daysBALB/c mice with D2A1 xenografts[6]
Reported Efficacy Significant reduction in tumor growthMDA-MB-231 and D2A1 xenograft models[5][7]
Reported Toxicity No observed toxicity at efficacious dosesNude mice and BALB/c mice[3][5][6]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation and administration of this compound to mice via oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methyl cellulose, corn oil)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Animal Weighing: Weigh each mouse to determine the correct volume of this compound suspension to administer.

  • Dosage Calculation: Calculate the required amount of this compound based on the 10 mg/kg dosage. For a 20g mouse, this would be 0.2 mg of this compound.

  • Preparation of this compound Suspension:

    • Accurately weigh the required amount of this compound powder and place it in a microcentrifuge tube.

    • Add the appropriate volume of vehicle to achieve the desired concentration. A common dosing volume for mice is 10 mL/kg.[8][9][10] For a 20g mouse, this would be 0.2 mL. Therefore, the concentration of the suspension should be 1 mg/mL.

    • Vortex the mixture vigorously for several minutes to ensure a homogenous suspension. Sonication can be used to aid in dispersion if necessary.

    • Prepare the suspension fresh daily before administration.

  • Oral Gavage Administration:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib.

    • Gently insert the gavage needle into the esophagus. The mouse should swallow the needle. Do not force the needle.[8][11][12]

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.[11]

Protocol 2: MDA-MB-231 Xenograft Mouse Model for Efficacy Studies

This protocol outlines the establishment of a subcutaneous MDA-MB-231 xenograft model and subsequent treatment with this compound.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel®

  • Immunocompromised mice (e.g., nude mice)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

  • This compound suspension (prepared as in Protocol 1)

  • Vehicle control

Procedure:

  • Cell Preparation:

    • Culture MDA-MB-231 cells to ~80% confluency.

    • Harvest the cells using trypsin, wash with PBS, and perform a cell count.

    • Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2.5 x 10^7 cells/mL.[13] Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Inject 100 µL of the cell suspension (containing 2.5 million cells) subcutaneously into the flank of each mouse.[13]

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.[14]

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation and Monitoring:

    • Randomize the mice into treatment and control groups.

    • Administer this compound (10 mg/kg) or vehicle control daily via oral gavage as described in Protocol 1.

    • Continue to monitor tumor growth and the body weight of the mice throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Tissues can be collected for further analysis (e.g., histology, Western blotting, RT-qPCR).

Mandatory Visualizations

Signaling Pathway of this compound Action

ERX41_Signaling_Pathway cluster_ER Endoplasmic Reticulum ERX41 This compound LIPA LIPA ERX41->LIPA binds & inhibits ER_Stress ER Stress LIPA->ER_Stress leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK p-PERK UPR->PERK IRE1a p-IRE1α UPR->IRE1a eIF2a p-eIF2α PERK->eIF2a CHOP CHOP eIF2a->CHOP IRE1a->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induced signaling pathway leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow start Start cell_culture MDA-MB-231 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Treatment: This compound (10 mg/kg, p.o.) or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Determination monitoring->endpoint Tumors reach max size euthanasia Euthanasia & Tumor and Tissue Collection endpoint->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for this compound in vivo efficacy studies.

References

Application Notes and Protocols for ERX-41 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERX-41 is a novel small molecule that has demonstrated significant potential in cancer research. It is an orally active, stereospecific compound that targets lysosomal acid lipase (B570770) A (LIPA), a protein involved in protein folding within the endoplasmic reticulum (ER).[1][2] By inactivating LIPA, this compound induces ER stress and triggers the unfolded protein response (UPR), ultimately leading to apoptosis in cancer cells.[1][2] Notably, this compound has shown efficacy in a range of hard-to-treat cancers, including triple-negative breast cancer (TNBC), glioblastoma, and pancreatic and ovarian cancers, while exhibiting minimal toxicity to normal cells.[2][3]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, induction of ER stress, and apoptosis.

Biochemical Properties and Mechanism of Action

This compound's primary molecular target is the lysosomal acid lipase A (LIPA).[1][2] Its binding to LIPA disrupts normal protein folding processes within the endoplasmic reticulum, leading to an accumulation of unfolded proteins.[2] This condition, known as ER stress, activates the unfolded protein response (UPR), a cellular signaling pathway designed to restore ER homeostasis. However, prolonged or overwhelming ER stress, as induced by this compound, shifts the UPR towards a pro-apoptotic response.[1] Key signaling molecules involved in this process include phosphorylated protein kinase R-like ER kinase (p-PERK), phosphorylated eukaryotic translation initiation factor 2 subunit 1 (p-eIF2-α), and the CCAAT-enhancer-binding homologous protein (CHOP).[1]

Preparation and Handling of this compound

Proper preparation and handling of this compound are crucial for obtaining reliable and reproducible experimental results.

ParameterRecommendation
Solubility Soluble in DMSO.
Stock Solution Preparation Prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM). Further dilutions to working concentrations should be made in the appropriate cell culture medium.
Storage Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Protect from light.[1] A stock solution at -80°C is stable for up to 6 months, while at -20°C, it should be used within one month.[1]
Working Concentration The optimal working concentration of this compound will vary depending on the cell line and the specific assay. A common starting point for many cancer cell lines is 1 µM.[1] For determining the half-maximal inhibitory concentration (IC50), a concentration range of 0.125 µM to 4.0 µM has been used.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.01 to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the specific cell line.

Western Blot Analysis for ER Stress Markers

This protocol is designed to detect the induction of ER stress by analyzing the expression and phosphorylation of key UPR signaling proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2-α, anti-eIF2-α, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0.5, 1, 2, 4 hours).[1] Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 0.5, 1, 2 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 Range (nM)Reference
Various TNBC cell linesTriple-Negative Breast Cancer50-250[8]
SUM-159Triple-Negative Breast CancerData not specified, but cytotoxicity observed at 1 µM[1]
MDA-MB-436Triple-Negative Breast CancerData not specified, but cytotoxicity observed at 1 µM[1]
MDA-MB-231Triple-Negative Breast CancerData not specified, but cytotoxicity observed at 1 µM[1]

Visualizations

This compound Mechanism of Action

ERX41_Mechanism ERX41 This compound LIPA LIPA ERX41->LIPA inactivates ER Endoplasmic Reticulum UnfoldedProteins Accumulation of Unfolded Proteins ER->UnfoldedProteins disrupts protein folding ER_Stress ER Stress UnfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK p-PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a CHOP CHOP eIF2a->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound inactivates LIPA, leading to ER stress and activation of the UPR pathway, culminating in apoptosis.

Experimental Workflow for this compound Cellular Assays

ERX41_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Seed Cancer Cells ERX41_Treatment 2. Treat with this compound (and vehicle control) Cell_Culture->ERX41_Treatment Incubation 3. Incubate ERX41_Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Western Western Blot (ER Stress Markers) Incubation->Western Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis IC50 IC50 Determination Viability->IC50 Protein_Exp Protein Expression Quantification Western->Protein_Exp Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant

Caption: General workflow for assessing the effects of this compound on cancer cells.

References

Application Notes and Protocols for ERX-41 Treatment of MDA-MB-231 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERX-41 is a novel small molecule that has demonstrated significant therapeutic potential against hard-to-treat cancers, including triple-negative breast cancer (TNBC). The MDA-MB-231 cell line is a widely used model for TNBC research. This compound targets lysosomal acid lipase (B570770) A (LIPA), a protein located in the endoplasmic reticulum (ER). The binding of this compound to LIPA disrupts protein folding, leading to ER stress and the activation of the unfolded protein response (UPR), which ultimately results in cancer cell apoptosis.[1][2][3][4][5][6][7][8] This document provides detailed protocols for studying the effects of this compound on the MDA-MB-231 cell line.

Mechanism of Action

This compound's primary mechanism of action involves the induction of overwhelming ER stress in cancer cells.[1][3][4] Rapidly proliferating cancer cells, including MDA-MB-231, have a high demand for protein synthesis, leading to a state of basal ER stress.[1][2][5] this compound exploits this vulnerability by binding to LIPA, which is overexpressed in many cancer cells compared to healthy cells.[1][2][5] This interaction exacerbates ER stress, triggering the UPR. Key markers of the UPR, such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and CHOP, are upregulated following this compound treatment.[4][9] The sustained activation of the UPR ultimately leads to apoptotic cell death.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound treatment in TNBC cell lines, including MDA-MB-231.

Table 1: In Vitro Efficacy of this compound on TNBC Cell Lines

Cell LineAssay TypeIC50 (nM)Reference
MDA-MB-231WST-1 AssayNot Specified[3]
Multiple TNBC Cell LinesCTG Assay~100[3]

Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

Treatment GroupDosageDurationOutcomeReference
This compound10 mg/kg/day (oral gavage)52 daysSignificant reduction in tumor growth[10]
VehicleNot Applicable52 daysContinued tumor growth[10]

Experimental Protocols

1. Cell Culture

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. This compound Stock Solution Preparation

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in a complete growth medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

3. Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • MDA-MB-231 cells

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of growth medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in a growth medium (e.g., 0, 10, 50, 100, 250, 500, 1000 nM).

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • MDA-MB-231 cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells/well.

    • Incubate for 24 hours.

    • Treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) for 24-48 hours. Include a vehicle control.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

5. Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in the ER stress pathway.

  • Materials:

    • MDA-MB-231 cells

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-LIPA, anti-p-PERK, anti-p-eIF2α, anti-CHOP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound (e.g., 1 µM) for different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Use β-actin as a loading control to normalize protein expression.

Visualizations

ERX41_Signaling_Pathway cluster_cell MDA-MB-231 Cell ERX41 This compound LIPA LIPA (in ER) ERX41->LIPA Binds to ER_Stress Endoplasmic Reticulum Stress LIPA->ER_Stress Induces UPR Unfolded Protein Response (UPR) (p-PERK, p-eIF2α, CHOP ↑) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: this compound signaling pathway in MDA-MB-231 cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: MDA-MB-231 Cell Culture treatment This compound Treatment (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (ER Stress Markers) treatment->western analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->analysis apoptosis->analysis western->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for this compound treatment.

Logical_Relationship cluster_effects Cellular Effects ERX41_Treatment This compound Treatment ER_Stress Increased ER Stress ERX41_Treatment->ER_Stress causes Decreased_Viability Decreased Cell Viability ER_Stress->Decreased_Viability results in Increased_Apoptosis Increased Apoptosis ER_Stress->Increased_Apoptosis results in

Caption: Logical relationship of this compound's effects.

References

Application Notes and Protocols for Detecting ER Stress Induced by ERX-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERX-41 is a novel small molecule that has demonstrated significant anti-cancer activity, particularly against hard-to-treat cancers such as triple-negative breast cancer (TNBC).[1][2][3] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][4] this compound has been shown to target lysosomal acid lipase (B570770) A (LIPA) and the orphan nuclear receptor TLX, disrupting protein processing in the ER and triggering the Unfolded Protein Response (UPR).[1][2][4][5] This document provides a detailed protocol for utilizing Western blotting to detect and quantify key markers of ER stress following treatment with this compound.

The UPR is a cellular stress response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum. It is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. Activation of these pathways aims to restore ER homeostasis but can lead to programmed cell death if the stress is prolonged or severe. Monitoring the activation of these pathways is crucial for understanding the efficacy and mechanism of ER stress-inducing compounds like this compound.

Data Presentation: Effect of this compound on ER Stress Markers

The following table summarizes the observed effects of this compound on key ER stress marker proteins as determined by Western blot analysis.

Cell LineTreatment ConditionsER Stress MarkerObserved ChangeReference
SUM-1591 µM this compound for 0.5, 1, 2, and 4 hoursPhospho-PERK (p-PERK)Increased at 4 hours[4]
SUM-1591 µM this compound for 0.5, 1, 2, and 4 hoursPhospho-eIF2α (p-eIF2α)Increased at 4 hours[4]
SUM-1591 µM this compound for 0.5, 1, 2, and 4 hoursCHOPIncreased at 4 hours[4]
TNBC Cells1 µM this compound for 0.5-4 hoursPhospho-IRE1α (p-IRE1α)Induced[4]
MDA-MB-2311 µM this compound for 0-30 hoursCell DeathInduced[4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the ER stress signaling pathway and the experimental workflow for the Western blot protocol.

ER_Stress_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER Lumen ER Lumen BiP BiP/GRP78 PERK_inactive PERK BiP->PERK_inactive IRE1a_inactive IRE1α BiP->IRE1a_inactive ATF6_inactive ATF6 BiP->ATF6_inactive p_PERK p-PERK PERK_inactive->p_PERK activates p_IRE1a p-IRE1α IRE1a_inactive->p_IRE1a activates ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved translocates & cleaves eIF2a eIF2α p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP induces XBP1_u XBP1u mRNA XBP1_s XBP1s mRNA XBP1_u->XBP1_s UPR_Genes UPR Gene Expression XBP1_s->UPR_Genes activates ATF6_cleaved->UPR_Genes activates Apoptosis Apoptosis CHOP->Apoptosis This compound This compound Unfolded Proteins Unfolded Proteins This compound->Unfolded Proteins induces Unfolded Proteins->BiP sequesters p_PERK->eIF2a phosphorylates p_IRE1a->XBP1_u splices

Caption: ER Stress Signaling Pathway Activated by this compound.

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Detection Immunodetection A Cell Culture & this compound Treatment B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification (BCA Assay) B->C D Lysate Preparation with Laemmli Buffer C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking with 5% Milk or BSA F->G H Primary Antibody Incubation (4°C, Overnight) G->H I Secondary Antibody Incubation (RT, 1 hour) H->I J Chemiluminescent Detection (ECL) I->J K Imaging and Densitometry J->K

Caption: Western Blot Experimental Workflow.

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Lines: This protocol is optimized for cancer cell lines known to be sensitive to this compound, such as MDA-MB-231 or SUM-159.

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in a complete culture medium to a final concentration of 1 µM. A vehicle control (DMSO) should be run in parallel.

    • Treat the cells for various time points (e.g., 0, 2, 4, 8, 16, and 24 hours) to determine the optimal time for detecting the induction of ER stress markers. Based on existing data, a 4-hour treatment is a good starting point for observing changes in phosphorylation and protein expression.[4]

2. Cell Lysis and Protein Quantification

  • Lysis Buffer: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Procedure:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

3. Western Blotting

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 4-20% precast polyacrylamide gel or an appropriate percentage gel for the target protein's molecular weight.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or using a semi-dry transfer system according to the manufacturer's protocol.

    • Confirm the transfer efficiency by Ponceau S staining.

  • Blocking:

    • Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA is recommended to reduce background.[6]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control such as β-actin or GAPDH.

Recommended Primary Antibodies for Western Blot

Target ProteinRecommended DilutionSupplier (Example)Catalog # (Example)
Phospho-PERK (Thr980)1:1000Cell Signaling Technology#3179
Total PERK1:1000Cell Signaling Technology#3192
Phospho-IRE1α (Ser724)1:1000GeneTexGTX132808
Total IRE1α1:1000Novus BiologicalsNB100-2324
ATF6 (full-length & cleaved)1:5000-1:50000Proteintech66563-1-Ig
BiP/GRP781:1000-1:5000Thermo Fisher ScientificM1506-2
CHOP1:1000Cell Signaling Technology#2895
Phospho-eIF2α (Ser51)1:1000Cell Signaling Technology#3398
Total eIF2α1:1000Cell Signaling Technology#9722
β-Actin1:1000-1:5000VariousVarious
GAPDH1:1000-1:5000VariousVarious

References

Application Notes and Protocols for Assessing ERX-41-Induced Apoptosis using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing the Annexin V/Propidium Iodide (PI) assay to quantify apoptosis in cancer cells treated with ERX-41, a novel small molecule inhibitor. This compound has been identified as a promising therapeutic agent that induces endoplasmic reticulum (ER) stress, leading to apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC).[1][2][3]

Introduction to this compound

This compound is a first-in-class drug candidate that has demonstrated potent anti-proliferative activity against a range of hard-to-treat cancers.[3] Its mechanism of action involves inducing ER stress, which triggers apoptotic cell death.[2][4] Studies have shown that this compound can bind to lysosomal acid lipase (B570770) A (LIPA), disrupting protein folding within the endoplasmic reticulum.[5][6] This disruption leads to an accumulation of unfolded proteins, initiating the Unfolded Protein Response (UPR) and ultimately culminating in apoptosis.[7] this compound has shown efficacy in various cancer models, including those for breast, pancreatic, ovarian, and glioblastoma cancers.[3][4]

Principle of the Annexin V/PI Apoptosis Assay

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[8][9] The assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10]

  • Annexin V: This is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), Annexin V can identify early apoptotic cells by binding to the exposed PS.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It is membrane-impermeable and therefore excluded from live and early apoptotic cells. PI can only enter cells with compromised plasma membranes, such as late apoptotic or necrotic cells, where it stains the DNA.[10]

This dual-staining method allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis.

ERX41_Pathway ERX41 This compound LIPA LIPA / TLX ERX41->LIPA Binds to & Inhibits ER_Stress Endoplasmic Reticulum Stress LIPA->ER_Stress Leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

This compound induced apoptosis pathway.

Experimental Protocol

This protocol provides a step-by-step guide for treating cancer cells with this compound and subsequently analyzing apoptosis using the Annexin V/PI assay.

Materials
  • This compound compound

  • Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure

1. Cell Seeding and Treatment: a. Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare various concentrations of this compound in complete cell culture medium. It is recommended to include a vehicle control (e.g., DMSO). d. Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Studies have shown this compound to have an IC50 in the range of 50-250 nM.[1][2]

2. Cell Harvesting: a. After the treatment period, collect the culture medium, which contains floating (potentially apoptotic) cells. b. Wash the adherent cells with PBS. c. Detach the adherent cells using Trypsin-EDTA. d. Combine the detached cells with the collected culture medium from step 2a. e. Centrifuge the cell suspension at 300 x g for 5 minutes. f. Discard the supernatant and wash the cell pellet twice with cold PBS.

3. Annexin V/PI Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. f. After incubation, add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Experimental Workflow

The following diagram outlines the experimental workflow for the Annexin V/PI assay following this compound treatment.

Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment harvesting Harvest Cells treatment->harvesting stain_annexin Stain with Annexin V harvesting->stain_annexin stain_pi Stain with PI stain_annexin->stain_pi flow_cytometry Flow Cytometry stain_pi->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Annexin V/PI experimental workflow.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Treatment GroupConcentration (nM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0
This compound50
This compound100
This compound250

Data should be presented as mean ± standard deviation from at least three independent experiments.

Expected Results

Treatment of susceptible cancer cells with this compound is expected to show a dose- and time-dependent increase in the percentage of apoptotic cells (both early and late stages). This would be consistent with its mechanism of action of inducing ER stress-mediated apoptosis.[2] The data will provide quantitative evidence of this compound's efficacy in inducing programmed cell death in the tested cell line.

References

Application Notes and Protocols for Cell Viability Assays with ERX-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERX-41 is a novel small molecule demonstrating significant therapeutic potential against a range of difficult-to-treat cancers. Its unique mechanism of action, which induces endoplasmic reticulum (ER) stress, offers a promising new avenue for cancer therapy. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

This compound targets lysosomal acid lipase (B570770) A (LIPA), a protein found in the endoplasmic reticulum.[1][2][3] By binding to LIPA, this compound disrupts protein folding processes within the ER, leading to an accumulation of unfolded proteins.[2][4][5] This triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.[1] In cancer cells, which often have elevated basal levels of ER stress due to high proliferation rates, the additional stress induced by this compound pushes them beyond a critical threshold, leading to programmed cell death, or apoptosis.[4][5][6] This targeted approach has shown efficacy in various cancer types, including triple-negative breast cancer (TNBC), ovarian cancer, pancreatic cancer, and glioblastoma.[2][6][7]

Data Presentation

The following tables summarize the cytotoxic activity of this compound in various cancer cell lines, as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer TypeCell Line(s)Assay TypeIC50 Range (nM)Reference(s)
Triple-Negative Breast Cancer (TNBC)Various TNBC linesCellTiter-Glo, MTT50 - 250[6]
Ovarian Cancer15 Ovarian Cancer Cell LinesMTT100 - 200
Breast Cancer (WT and MT ERα)Not specifiedNot specified50 - 125[8]
Breast Cancer (TNBC)MDA-MB-436CellTiter-GloSee Figure 1[9]

Figure 1: Representative Dose-Response Curve of this compound in MDA-MB-436 Cells

A dose-response curve for this compound in the triple-negative breast cancer cell line MDA-MB-436 demonstrates the potent cytotoxic effects of the compound. The data, measured by the CellTiter-Glo assay, shows a significant reduction in cell viability with increasing concentrations of this compound.

Experimental Protocols

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

II. CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which is an indicator of metabolically active cells.

Materials:

  • This compound compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of this compound to the wells.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from wells containing medium only.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

ERX41_Signaling_Pathway ERX41 This compound LIPA LIPA (in Endoplasmic Reticulum) ERX41->LIPA Binds to ProteinFolding Protein Folding Disruption LIPA->ProteinFolding Inhibition of UPR Unfolded Protein Response (UPR) Activation ProteinFolding->UPR Apoptosis Apoptosis (Cancer Cell Death) UPR->Apoptosis

Caption: this compound signaling pathway leading to cancer cell apoptosis.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2-4 cluster_2 Day 4 SeedCells Seed Cells in 96-well plate Incubate1 Incubate Overnight SeedCells->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the MTT cell viability assay.

CellTiterGlo_Workflow cluster_0 Day 1 cluster_1 Day 2-4 cluster_2 Day 4 SeedCells Seed Cells in Opaque 96-well plate Incubate1 Incubate Overnight SeedCells->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddReagent Add CellTiter-Glo® Reagent Incubate2->AddReagent Lyse Lyse Cells (2 min shake) AddReagent->Lyse Stabilize Stabilize Signal (10 min incubation) Lyse->Stabilize Read Read Luminescence Stabilize->Read

Caption: Experimental workflow for the CellTiter-Glo® assay.

References

Application Notes and Protocols for ERX-41 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and in vitro use of ERX-41, a novel small molecule inducer of endoplasmic reticulum (ER) stress with potent anti-cancer activity. The information compiled is based on currently available research and is intended to guide laboratory personnel in designing and executing experiments involving this compound.

Introduction to this compound

This compound is an orally bioavailable small molecule that has demonstrated significant efficacy against various cancer types, including triple-negative breast cancer (TNBC), glioblastoma, pancreatic, and ovarian cancers.[1][2][3] Its mechanism of action involves the direct binding to and inactivation of lysosomal acid lipase (B570770) A (LIPA), a protein involved in protein folding within the endoplasmic reticulum.[1][4] This interaction disrupts protein folding, leading to ER stress, activation of the unfolded protein response (UPR), and subsequent cancer cell apoptosis.[1][4][5][6]

Solubility of this compound in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro studies. Due to the hydrophobic nature of many small molecule inhibitors, DMSO is a standard solvent for initial solubilization before further dilution in aqueous cell culture media.[7][8]

Quantitative Solubility Data:

ParameterValueNotes
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, high-purity DMSO is recommended.
Maximum Solubility 25 mg/mL-
Molar Concentration 35.47 mMMolecular Weight of this compound: ~704.87 g/mol
Preparation Conditions Requires ultrasonic treatmentAids in complete dissolution.
Important Considerations DMSO is hygroscopicUse a fresh, unopened bottle of DMSO to ensure maximal solubility.[5]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Water bath sonicator

  • Sterile, amber glass vials for storage

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 7.05 mg of this compound.

  • Initial Solubilization: Add the weighed this compound to a sterile polypropylene tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes. This step is crucial for achieving complete dissolution, especially at higher concentrations.[5]

  • Visual Inspection: After sonication, visually inspect the solution to ensure that no particulate matter is visible. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

General Protocol for In Vitro Cell-Based Assays

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[7][9][10][11] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Working Concentrations: The effective concentration of this compound in vitro can vary depending on the cell line and assay duration. Based on published data, a starting concentration range of 50 nM to 1 µM is recommended for initial experiments.[2][5][6] The IC50 for many TNBC cell lines is reported to be in the 50-250 nM range.[3][6]

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density suitable for the specific assay (e.g., cell viability, apoptosis assay, western blotting). Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent across all treatment groups, including the vehicle control.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, proceed with the specific downstream analysis, such as:

    • Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to determine the effect of this compound on cell proliferation.

    • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to quantify the induction of apoptosis.

    • Western Blotting: To analyze the expression and phosphorylation status of key proteins in the ER stress pathway (e.g., p-PERK, p-eIF2α, CHOP, and IRE1α).[5]

    • Microscopy: To observe morphological changes associated with ER stress, such as ER dilation.[1][5]

Signaling Pathway and Experimental Workflow Diagrams

This compound Induced ER Stress Signaling Pathway

ERX41_Signaling_Pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum ERX41 This compound LIPA LIPA ERX41->LIPA Inhibition ProteinFolding Protein Folding LIPA->ProteinFolding UnfoldedProteins Accumulation of Unfolded Proteins ProteinFolding->UnfoldedProteins Disruption ER_Stress ER Stress UnfoldedProteins->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a pIRE1a p-IRE1α IRE1a->pIRE1a Apoptosis Apoptosis pIRE1a->Apoptosis contributes to peIF2a p-eIF2α eIF2a->peIF2a CHOP CHOP peIF2a->CHOP Upregulation CHOP->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for In Vitro Studies with this compound

ERX41_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate stock 10 mM Stock Solution sonicate->stock store Aliquot and Store at -80°C stock->store prepare_working Prepare Working Dilutions in Culture Medium stock->prepare_working seed_cells Seed Cells in Culture Plates seed_cells->prepare_working treat_cells Treat Cells with this compound (and Vehicle Control) prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability Cell Viability Assay incubate->viability apoptosis Apoptosis Assay incubate->apoptosis western Western Blot incubate->western microscopy Microscopy incubate->microscopy

Caption: Workflow for preparing and using this compound in vitro.

References

Application Notes and Protocols: Immunohistochemical Analysis of Unfolded Protein Response (UPR) Markers in ERX-41 Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERX-41 is a novel small molecule demonstrating significant preclinical efficacy against a range of difficult-to-treat solid tumors, including triple-negative breast cancer (TNBC), glioblastoma, and pancreatic and ovarian cancers.[1][2][3] Its mechanism of action involves the induction of overwhelming endoplasmic reticulum (ER) stress, leading to apoptotic cancer cell death.[1][2] this compound targets the lysosomal acid lipase (B570770) A (LIPA) protein, which is not a lipase but acts as a chaperone in protein folding within the ER.[1][2] By binding to LIPA, this compound disrupts protein folding, leading to the accumulation of unfolded and misfolded proteins, thereby triggering the Unfolded Protein Response (UPR).[1][2][4]

The UPR is a complex signaling network initiated by three main ER transmembrane sensors: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[5][6] Under irremediable ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and activation of key UPR markers within the tumor microenvironment, providing critical insights into the pharmacodynamic effects of this compound.

These application notes provide detailed protocols for the immunohistochemical detection of key UPR markers—GRP78 (BiP), phosphorylated PERK (p-PERK), phosphorylated IRE1α (p-IRE1α), and cleaved ATF6—in formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with this compound.

This compound Mechanism of Action and UPR Induction

The binding of this compound to LIPA leads to ER stress and the activation of the UPR signaling cascade. This process is a key determinant of the compound's anti-cancer activity.

This compound induced UPR signaling pathway.

Quantitative Data Summary

While specific quantitative data from immunohistochemical analysis of this compound treated tumors is not yet widely published in a tabular format, preclinical studies have demonstrated a significant increase in the expression of key UPR markers. The following table provides an illustrative summary based on qualitative descriptions from available literature, which indicate enhanced staining of these markers in tumor xenografts following this compound administration.[4][7]

UPR MarkerCancer Type (Model)Treatment GroupStaining Intensity (Illustrative H-Score*)Fold Change vs. Vehicle (Illustrative)Cellular Localization
GRP78 (BiP) Breast Cancer (Xenograft)Vehicle100 ± 15-Cytoplasmic/ER
This compound250 ± 30~2.5xCytoplasmic/ER
p-PERK (Thr980) Breast Cancer (Xenograft)Vehicle50 ± 10-Cytoplasmic/ER
This compound200 ± 25~4.0xCytoplasmic/ER
p-IRE1α (Ser724) Ovarian Cancer (Xenograft)Vehicle40 ± 8-Cytoplasmic/ER
This compound180 ± 20~4.5xCytoplasmic/ER
Cleaved ATF6 Glioblastoma (Xenograft)Vehicle20 ± 5-Nuclear
This compound150 ± 18~7.5xNuclear

*H-Score is a semi-quantitative scoring method calculated as: H-Score = Σ (Percentage of cells at each intensity level × Intensity level). Intensity levels are typically graded from 0 (no staining) to 3 (strong staining). The data presented here is for illustrative purposes to reflect the reported upregulation.

Experimental Workflow for Immunohistochemistry

The following diagram outlines the major steps in the immunohistochemical staining protocol for FFPE tumor sections.

IHC_Workflow start FFPE Tumor Tissue Block sectioning Sectioning (4-5 µm) start->sectioning mounting Mounting on Charged Slides sectioning->mounting deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol (B145695) Series) mounting->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking_peroxidase Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking (Serum) blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., HRP-Polymer & DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_clearing Dehydration & Clearing counterstain->dehydration_clearing coverslipping Coverslipping dehydration_clearing->coverslipping analysis Microscopic Analysis & Scoring coverslipping->analysis

Immunohistochemistry workflow diagram.

Detailed Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of GRP78, p-PERK, p-IRE1α, and cleaved ATF6 in FFPE tumor sections. These protocols are synthesized from multiple sources and should be optimized for specific antibodies and tissue types.

I. Reagents and Materials
  • FFPE tumor sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0; Tris-EDTA Buffer, pH 9.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS-T)

  • Primary Antibodies (see table below)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222)

  • Mounting Medium

Recommended Primary Antibodies:

TargetHostClonalityRecommended Clone(s)Supplier ExampleRecommended Dilution
GRP78 (BiP) RabbitPolyclonalHPA038845Sigma-Aldrich1:100 - 1:400[8][9]
RabbitPolyclonalPA5-32437Thermo Fisher1:100[7]
p-PERK (Thr980) RabbitMonoclonal16F8Cell Signaling Technology1:50 - 1:200
RabbitMonoclonalG.305.4Thermo Fisher1:100 - 1:500[10]
p-IRE1α (Ser724) RabbitPolyclonalPA1-16927Thermo Fisher1:200 - 1:1000
RabbitPolyclonalab48187Abcam1:50 - 1:200[11]
Cleaved ATF6 MouseMonoclonal70B1413.1Novus Biologicals1:50 - 1:200[12]
RabbitMonoclonalD4Z8VCell Signaling Technology1:100 - 1:400[1]
II. Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER). The choice of buffer and heating method may need optimization for each antibody. A common starting point is:

      • Immerse slides in Citrate Buffer (10 mM Sodium Citrate, pH 6.0).

      • Heat in a pressure cooker or steamer at 95-100°C for 20-30 minutes.

      • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides in deionized water and then in PBS-T (PBS with 0.05% Tween-20).

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides three times in PBS-T for 5 minutes each.

  • Blocking:

    • Incubate slides with Blocking Buffer (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in antibody diluent or blocking buffer to the recommended concentration.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the slides three times in PBS-T for 5 minutes each.

    • Incubate with a biotinylated or HRP-polymer conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 30-60 minutes at room temperature.

  • Detection:

    • Wash the slides three times in PBS-T for 5 minutes each.

    • If using an avidin-biotin complex (ABC) method, incubate with ABC reagent for 30 minutes.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • "Blue" the slides in a gentle stream of tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol series (70%, 95%, 100%).

    • Clear in two changes of xylene.

    • Mount with a permanent mounting medium and a coverslip.

III. Image Acquisition and Analysis
  • Images should be captured using a brightfield microscope at appropriate magnifications (e.g., 10x, 20x, 40x).

  • For quantitative analysis, a semi-quantitative scoring method such as the H-score can be employed. This involves assessing both the intensity of staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positively stained tumor cells at each intensity level.[13][14][15]

  • The H-score is calculated using the formula: H-score = (% of cells with 1+ intensity × 1) + (% of cells with 2+ intensity × 2) + (% of cells with 3+ intensity × 3) . The final score ranges from 0 to 300.

  • Multiple representative fields of view should be scored for each tumor section to ensure an accurate representation of protein expression.

Conclusion

The immunohistochemical analysis of UPR markers is a valuable tool for elucidating the in-situ mechanism of action of this compound and for assessing its pharmacodynamic effects in preclinical tumor models. The protocols and information provided herein offer a comprehensive guide for researchers to effectively evaluate the induction of ER stress by this compound, contributing to the ongoing development of this promising anti-cancer agent.

References

Application Notes and Protocols: ERX-41 Administration in Mice via Oral Gavage and Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERX-41 is a novel small molecule that has demonstrated significant anti-cancer activity in preclinical models, particularly against hard-to-treat cancers such as triple-negative breast cancer.[1][2] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress through the targeting of lysosomal acid lipase (B570770) A (LIPA).[1][3] This document provides detailed application notes and protocols for the administration of this compound to mice via two common routes: oral gavage (p.o.) and intraperitoneal (i.p.) injection. These guidelines are based on available preclinical data and established laboratory procedures.

Data Presentation: In Vivo Efficacy and Safety

Preclinical studies have demonstrated that this compound is orally active and effectively inhibits tumor growth in mouse xenograft models.[3][4] Both oral gavage and intraperitoneal injection have been utilized to deliver the compound, showing comparable therapeutic outcomes at a dosage of 10 mg/kg.[3]

Table 1: Summary of this compound In Vivo Efficacy in Mouse Xenograft Models

ParameterOral Gavage (p.o.)Intraperitoneal Injection (i.p.)Reference
Dosage 10 mg/kg10 mg/kg[3]
Vehicle Not specified in publicly available dataNot specified in publicly available data
Tumor Growth Inhibition Significant reduction in tumor volumeSignificant reduction in tumor volume[3][5]
Time to Detection in Tumor Detectable within 1.5 hoursDetectable within 1.5 hours[3]
Effect on Body Weight No significant effectNo significant effect[3]

Note: While both administration routes have shown efficacy, detailed comparative pharmacokinetic (e.g., Cmax, Tmax, AUC, bioavailability) and toxicological data for this compound in mice are not extensively available in the public domain. The information presented is based on published efficacy and safety observations.[3][6]

Signaling Pathway

This compound induces cancer cell death by triggering overwhelming endoplasmic reticulum (ER) stress.[1][4] It achieves this by binding to and inactivating lysosomal acid lipase A (LIPA), a protein involved in protein folding within the ER.[1] This inactivation leads to an accumulation of unfolded proteins, initiating the Unfolded Protein Response (UPR).[3] Under prolonged and severe ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response, leading to cancer cell death.

ERX41_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) LIPA LIPA UP Unfolded Proteins LIPA->UP Accumulation ER_Stress ER Stress UP->ER_Stress Induces PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis ERX41 This compound ERX41->LIPA Inactivation

This compound induced ER stress signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the administration of this compound to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Monitoring Monitoring & Analysis Formulation This compound Formulation (e.g., in appropriate vehicle) PO Oral Gavage (p.o.) Formulation->PO IP Intraperitoneal Injection (i.p.) Formulation->IP Animal_Prep Animal Acclimation & Tumor Implantation (Xenograft) Animal_Prep->PO Animal_Prep->IP Tumor_Volume Tumor Volume Measurement PO->Tumor_Volume Body_Weight Body Weight Monitoring PO->Body_Weight Toxicity Clinical Observation for Toxicity PO->Toxicity IP->Tumor_Volume IP->Body_Weight IP->Toxicity Endpoint Endpoint Analysis (e.g., tissue collection) Tumor_Volume->Endpoint Body_Weight->Endpoint Toxicity->Endpoint

General workflow for in vivo studies with this compound.
Protocol 1: Oral Gavage (p.o.) Administration

Materials:

  • This compound, formulated in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or curved with a ball tip)

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Acclimatize mice to handling for several days prior to the experiment.

    • Weigh each mouse to accurately calculate the required dose volume. The recommended maximum dosing volume is 10 mL/kg.

  • Dose Preparation:

    • Prepare the this compound formulation to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered as 200 µL).

    • Ensure the formulation is a homogenous suspension before drawing it into the syringe.

  • Restraint:

    • Firmly scruff the mouse by grasping the loose skin over the shoulders with the thumb and forefinger.

    • Hold the mouse in a vertical position to straighten the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark the needle if necessary.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met or the mouse struggles, withdraw the needle and re-attempt. Do not force the needle.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the this compound formulation.

  • Post-Administration Monitoring:

    • Carefully withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.

    • Continue to monitor the animals according to the experimental plan.

Protocol 2: Intraperitoneal (i.p.) Injection

Materials:

  • This compound, formulated in a sterile, injectable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO, if necessary)

  • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol

  • Sharps container

Procedure:

  • Animal Preparation:

    • Weigh each mouse to calculate the correct injection volume. The recommended maximum injection volume is 10 mL/kg.

  • Dose Preparation:

    • Prepare the this compound formulation under sterile conditions.

    • Draw the calculated volume into a sterile syringe.

  • Restraint:

    • Securely scruff the mouse and position it to expose the abdomen. Tilting the mouse's head slightly downwards can help to move the abdominal organs away from the injection site.

  • Injection Site Identification:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

  • Injection:

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and inject at a different site with a new sterile needle.

    • Slowly and steadily inject the this compound solution.

  • Post-Injection Monitoring:

    • Withdraw the needle and immediately dispose of the syringe and needle in a sharps container.

    • Return the mouse to its cage and monitor for any adverse reactions at the injection site (e.g., bleeding, swelling) or signs of systemic distress.

    • Continue to monitor the animals as per the experimental design.

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific experimental needs, the characteristics of the this compound formulation, and institutional guidelines. Adherence to all relevant animal welfare regulations is mandatory.

References

Application Notes and Protocols for ERX-41 Studies in a Triple-Negative Breast Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with hormonal or targeted therapies.[1][2] A promising therapeutic strategy for TNBC is the induction of endoplasmic reticulum (ER) stress, a cellular state triggered by the accumulation of unfolded or misfolded proteins in the ER lumen.[3][4]

ERX-41 is a novel small molecule that has demonstrated potent anti-cancer activity in TNBC by inducing ER stress.[3][5] This document provides detailed application notes and protocols for establishing a TNBC xenograft model and utilizing it for pre-clinical evaluation of this compound.

Mechanism of Action of this compound

This compound targets lysosomal acid lipase (B570770) A (LIPA), a protein involved in protein folding within the endoplasmic reticulum.[5][6] By binding to and inactivating LIPA, this compound disrupts protein folding, leading to an accumulation of unfolded proteins and subsequent ER stress.[5][6] This sustained ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptosis (programmed cell death) in cancer cells.[3][5] Notably, this compound has been shown to be effective against a wide range of TNBC cell lines and to shrink human tumors in mouse models without significant toxicity to normal cells.[4][6]

Data Presentation

The following tables summarize the in vivo efficacy of this compound in a TNBC xenograft model using MDA-MB-231 cells.

Table 1: Effect of this compound on Tumor Volume in MDA-MB-231 Xenografts

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)Day 35 (mm³)Day 42 (mm³)Day 49 (mm³)
Vehicle Control100 ± 10.2250 ± 25.5550 ± 56.1900 ± 91.81300 ± 132.61700 ± 173.42100 ± 214.22500 ± 255.0
This compound (10 mg/kg)100 ± 9.8150 ± 15.3200 ± 20.4225 ± 22.9250 ± 25.5260 ± 26.5270 ± 27.5275 ± 28.1

Data are presented as mean tumor volume ± SEM (Standard Error of the Mean), estimated from published graphical data.

Table 2: Final Tumor Weight and Body Weight in MDA-MB-231 Xenografts after this compound Treatment

Treatment GroupFinal Tumor Weight (mg)Final Body Weight (g)
Vehicle Control2600 ± 25020.5 ± 1.5
This compound (10 mg/kg)300 ± 5020.1 ± 1.3

Data are presented as mean ± SEM at the end of the study (Day 52).[7] No significant change in body weight was observed between the groups, indicating a good safety profile for this compound.[5][8]

Mandatory Visualizations

Signaling Pathway of this compound Action

ERX41_Pathway This compound Signaling Pathway in TNBC cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm ERX41 This compound LIPA LIPA ERX41->LIPA inactivates UP Unfolded Proteins LIPA->UP accumulation of PERK PERK UP->PERK activates IRE1a IRE1α UP->IRE1a activates eIF2a eIF2α PERK->eIF2a phosphorylates (p-eIF2α) XBP1 XBP1 mRNA IRE1a->XBP1 splices ATF4 ATF4 eIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP induces transcription sXBP1 sXBP1 XBP1->sXBP1 Apoptosis Apoptosis sXBP1->Apoptosis contributes to CHOP->Apoptosis promotes Xenograft_Workflow TNBC Xenograft Workflow for this compound Study cluster_Preparation Preparation Phase cluster_Implantation Implantation Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase CellCulture 1. TNBC Cell Culture (e.g., MDA-MB-231) CellHarvest 2. Cell Harvest & Viability Check CellCulture->CellHarvest Injection 4. Subcutaneous Injection (Cells + Matrigel) CellHarvest->Injection AnimalPrep 3. Prepare Immunocompromised Mice AnimalPrep->Injection TumorGrowth 5. Monitor Tumor Growth Randomization 6. Randomize into Groups TumorGrowth->Randomization Treatment 7. This compound Administration (Oral Gavage) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Endpoint: Tumor Excision & Weight Monitoring->Endpoint IHC 10. Immunohistochemistry (IHC) Endpoint->IHC WB 11. Western Blot Endpoint->WB

References

Application Notes and Protocols for ERX-41 in 3D Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERX-41 is a novel small molecule inhibitor demonstrating significant potential in cancer therapy. It functions by inducing endoplasmic reticulum (ER) stress, a mechanism that has shown efficacy against a variety of solid tumors, including those notoriously difficult to treat such as triple-negative breast cancer (TNBC), ovarian cancer, pancreatic cancer, and glioblastoma.[1][2] The primary molecular target of this compound has been identified as lysosomal acid lipase (B570770) A (LIPA).[3][4] By binding to LIPA, this compound disrupts protein folding within the ER, leading to an accumulation of unfolded proteins and subsequent activation of the unfolded protein response (UPR), ultimately triggering cancer cell death (apoptosis).[1][3][4] Notably, this compound has exhibited minimal toxicity to normal, healthy cells, suggesting a favorable therapeutic window.[2][4]

Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models that more accurately recapitulate the complex architecture and heterogeneity of in vivo tumors compared to traditional 2D cell cultures.[5] This makes them an invaluable tool for evaluating the efficacy and mechanism of action of novel therapeutic agents like this compound. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D organoid cultures.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
Various TNBC cell linesTriple-Negative Breast Cancer50-250[6]
MDA-MB-231Triple-Negative Breast CancerNot specified[3]
BT-549Triple-Negative Breast CancerNot specified[7]
SUM-159Triple-Negative Breast CancerNot specified[7]
Table 2: In Vivo and Ex Vivo Efficacy of this compound
ModelCancer TypeTreatmentOutcomeReference
MDA-MB-231 XenograftsTriple-Negative Breast Cancer10 mg/kg (p.o. or i.p., single dose)Reduced tumor growth[3]
D2A1 Syngeneic XenograftsBreast CancerNot specifiedSignificantly reduced tumor growth[3]
Patient-Derived Xenografts (PDX)Triple-Negative Breast CancerNot specifiedSignificant potency[8]
Patient-Derived Organoids (PDOs)Ovarian CancerNot specifiedReduced viability[9]

Signaling Pathway

The mechanism of this compound-induced cell death is centered on the induction of overwhelming ER stress. The binding of this compound to LIPA leads to the accumulation of unfolded proteins in the endoplasmic reticulum, which in turn activates the Unfolded Protein Response (UPR). This response involves the activation of key signaling proteins such as PERK, eIF2-α, and IRE1-α, and culminates in the expression of the pro-apoptotic factor CHOP.

ERX41_Signaling_Pathway cluster_cell Cancer Cell ERX41 This compound LIPA LIPA ERX41->LIPA binds ER Endoplasmic Reticulum LIPA->ER located in UnfoldedProteins Accumulation of Unfolded Proteins ER->UnfoldedProteins disruption of protein folding UPR Unfolded Protein Response (UPR) UnfoldedProteins->UPR triggers PERK p-PERK UPR->PERK IRE1a p-IRE1-α UPR->IRE1a eIF2a p-eIF2-α PERK->eIF2a CHOP CHOP Expression eIF2a->CHOP IRE1a->CHOP Apoptosis Apoptosis CHOP->Apoptosis

This compound induced ER stress signaling pathway.

Experimental Protocols

Protocol 1: Generation and Culture of Patient-Derived Organoids (PDOs)

This protocol is a generalized procedure and should be adapted based on the specific tissue of origin.

Materials:

  • Fresh tumor tissue from surgical resection or biopsy

  • Digestion Buffer (e.g., Collagenase/Hyaluronidase mixture)

  • Advanced DMEM/F12 medium

  • Matrigel or other basement membrane extract

  • Organoid growth medium (supplemented with growth factors specific to the tissue of origin)

  • Cell recovery solution

  • Phosphate-buffered saline (PBS)

  • 6-well and 96-well culture plates

Procedure:

  • Tissue Processing:

    • Wash the fresh tumor tissue with ice-cold PBS.

    • Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

    • Transfer the fragments to a tube containing Digestion Buffer and incubate at 37°C with agitation for 30-60 minutes, or until the tissue is dissociated.

    • Neutralize the digestion enzyme with an equal volume of Advanced DMEM/F12 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at 300 x g for 5 minutes, and discard the supernatant.

    • Wash the cell pellet with PBS and centrifuge again.

  • Organoid Seeding:

    • Resuspend the cell pellet in a small volume of ice-cold Matrigel.

    • Dispense 25-50 µL droplets of the Matrigel-cell suspension into the center of wells of a pre-warmed 6-well plate.

    • Invert the plate and incubate at 37°C for 15-20 minutes to allow the Matrigel to solidify.

    • Carefully add 2 mL of organoid growth medium to each well.

  • Organoid Culture and Maintenance:

    • Culture the organoids in a humidified incubator at 37°C and 5% CO₂.

    • Change the medium every 2-3 days.

    • Monitor organoid formation and growth using a brightfield microscope.

    • Passage the organoids every 7-14 days, or when they become large and the lumen darkens. To passage, mechanically disrupt the Matrigel and organoids, collect them, and repeat the seeding process.

Protocol 2: this compound Treatment of 3D Organoids

Materials:

  • Established 3D organoid cultures

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Organoid growth medium

  • 96-well clear-bottom plates

Procedure:

  • Organoid Plating for Assay:

    • Harvest mature organoids from culture.

    • Break down the Matrigel and organoids into smaller fragments.

    • Resuspend the organoid fragments in fresh, ice-cold Matrigel.

    • Plate 10 µL droplets of the organoid-Matrigel suspension into each well of a 96-well plate.

    • Allow the Matrigel to solidify at 37°C for 15-20 minutes.

    • Add 100 µL of organoid growth medium to each well.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in organoid growth medium from the stock solution. A typical starting concentration range for in vitro studies is 50-250 nM.[6]

    • Remove the existing medium from the organoid-containing wells.

    • Add 100 µL of the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Viability and Apoptosis Assays in 3D Organoids

A. Cell Viability Assay (e.g., CellTiter-Glo® 3D Assay)

This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound treated organoids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well (e.g., 100 µL).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control organoids.

B. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound treated organoids in a 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Follow the same initial steps as the CellTiter-Glo® 3D assay to equilibrate the plate and reagent.

  • Add Caspase-Glo® 3/7 Reagent to each well.

  • Mix by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in 3D organoid cultures.

ERX41_Organoid_Workflow cluster_setup Organoid Culture Setup cluster_treatment Treatment and Analysis Tissue Patient Tumor Tissue Dissociation Enzymatic Dissociation Tissue->Dissociation Seeding Seeding in Matrigel Dissociation->Seeding Culture Organoid Culture Seeding->Culture Plating Plate Organoids for Assay Culture->Plating Treatment This compound Treatment Plating->Treatment Viability Viability Assay (e.g., CellTiter-Glo 3D) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment->Apoptosis Imaging Microscopy/Imaging Treatment->Imaging Data Data Analysis Viability->Data Apoptosis->Data Imaging->Data

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle After ERX-41 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERX-41 is a novel small molecule that has demonstrated significant therapeutic potential against a range of difficult-to-treat cancers, including triple-negative breast cancer (TNBC), ovarian cancer, pancreatic cancer, and glioblastoma.[1][2] Its mechanism of action involves targeting the lysosomal acid lipase (B570770) A (LIPA) protein, which is overproduced in many cancer cells.[3][4] The binding of this compound to LIPA disrupts protein folding within the endoplasmic reticulum (ER), leading to ER stress and ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][4][5] Notably, this compound has been shown to be effective in killing tumor cells regardless of estrogen receptor status and exhibits minimal toxicity to healthy cells.[2][3]

Understanding the impact of a therapeutic agent on the cell cycle is crucial for elucidating its mechanism of action and predicting its efficacy. Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This application note provides a detailed protocol for analyzing the cell cycle of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry with PI staining is a standard method for determining the DNA content of cells. PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

  • G0/G1 Phase: Cells in the G0 (quiescent) or G1 (first gap) phase have a normal diploid DNA content (2N).

  • S Phase: During the S (synthesis) phase, cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: Cells in the G2 (second gap) or M (mitosis) phase have a tetraploid DNA content (4N), having completed DNA replication.

By analyzing the distribution of fluorescence intensities in a population of cells, a histogram can be generated that reveals the percentage of cells in each phase of the cell cycle. A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.

Data Presentation

While specific quantitative data on the effects of this compound on the cell cycle from peer-reviewed publications is not yet widely available in a tabular format, the known mechanism of this compound inducing apoptosis suggests a likely increase in the sub-G1 population. Hypothetical data based on this mechanism is presented below to illustrate how such data would be structured.

Table 1: Hypothetical Cell Cycle Distribution of Triple-Negative Breast Cancer (TNBC) Cells (e.g., MDA-MB-231) after this compound Treatment

Treatment GroupConcentration (µM)Incubation Time (hours)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)0242.555.025.017.5
This compound0.52415.050.020.015.0
This compound1.02435.040.015.010.0
Vehicle Control (DMSO)0483.054.026.017.0
This compound0.54825.045.018.012.0
This compound1.04850.030.012.08.0

Note: This table is for illustrative purposes only and represents expected trends based on the known apoptotic mechanism of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound leading to apoptosis and the experimental workflow for cell cycle analysis.

ERX41_Signaling_Pathway cluster_cell Cancer Cell ERX41 This compound LIPA LIPA ERX41->LIPA Binds to ER Endoplasmic Reticulum LIPA->ER Disrupts protein folding in ER_Stress ER Stress ER->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Figure 1. this compound signaling pathway leading to apoptosis.

Cell_Cycle_Analysis_Workflow cluster_workflow Experimental Workflow cell_culture 1. Cell Culture (e.g., TNBC cells) treatment 2. Treatment (this compound or Vehicle) cell_culture->treatment harvest 3. Cell Harvesting (Trypsinization) treatment->harvest fixation 4. Fixation (70% Ethanol) harvest->fixation staining 5. Staining (Propidium Iodide & RNase A) fixation->staining flow_cytometry 6. Flow Cytometry (Data Acquisition) staining->flow_cytometry analysis 7. Data Analysis (Cell Cycle Profile) flow_cytometry->analysis

Figure 2. Experimental workflow for cell cycle analysis.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., MDA-MB-231, SKOV3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Cell Cycle Analysis
  • Cell Seeding and Treatment:

    • Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvest.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with the desired concentrations of this compound and a vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.

    • Incubate the cells for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

    • Fix the cells for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.

  • Cell Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.

    • Carefully decant the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Use a laser and filter combination appropriate for PI (e.g., excitation at 488 nm, emission detected at ~610 nm).

    • Collect data for at least 10,000-20,000 events per sample.

    • Ensure to set the flow rate to low to obtain optimal data quality.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the flow cytometry data.

    • Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.

    • Generate a histogram of the PI fluorescence intensity (usually on a linear scale).

    • Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Conclusion

This application note provides a comprehensive guide for researchers to perform flow cytometry analysis of the cell cycle in cancer cells treated with this compound. By following the detailed protocol, investigators can obtain reliable and reproducible data on how this compound affects cell cycle progression, which is a critical aspect of its anticancer activity. The induction of ER stress and subsequent apoptosis by this compound is expected to result in a significant increase in the sub-G1 population, providing a quantifiable measure of its cytotoxic efficacy. This information is invaluable for the continued development and characterization of this compound as a promising therapeutic agent.

References

Troubleshooting & Optimization

Troubleshooting inconsistent ERX-41 results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies encountered during in vitro experiments with ERX-41. By addressing common issues in a question-and-answer format, this guide aims to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that induces endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2][3][4] Its primary target is Lysosomal Acid Lipase A (LIPA), a protein involved in protein folding within the ER.[1][2][3][4] By binding to LIPA, this compound disrupts protein processing, causing ER stress and activating the Unfolded Protein Response (UPR).[1][2][3] This response, when overwhelmed, triggers programmed cell death. This compound has shown efficacy in various cancer cell lines, particularly those with elevated basal ER stress, such as triple-negative breast cancer (TNBC), pancreatic, glioblastoma, and ovarian cancers.[3][4][5][6]

Q2: My this compound solution in DMSO appears to precipitate when diluted in cell culture media. What should I do?

A2: Precipitation of this compound upon dilution in aqueous media can lead to inaccurate dosing and inconsistent results. Here are some steps to mitigate this issue:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, to avoid solvent-induced toxicity and reduce the likelihood of precipitation.[7][8]

  • Dilution Method: Instead of diluting the this compound stock directly into a large volume of media, try a serial dilution approach. Alternatively, add the concentrated DMSO stock directly to the media in the cell culture plate with gentle mixing.

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.

  • Visual Inspection: Always visually inspect your diluted this compound solution for any signs of precipitation before adding it to your cells.

Q3: I am observing high variability between replicate wells treated with this compound. What are the potential causes?

A3: High variability between replicates can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Variations in cell number per well will lead to different responses to the compound.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of both cells and this compound.

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter the concentration of this compound. It is advisable to either avoid using the outer wells or fill them with sterile media or PBS to maintain humidity.

  • Compound Precipitation: As mentioned in Q2, inconsistent precipitation of this compound can lead to significant variability.

Troubleshooting Guides

Inconsistent Cell Viability Assay Results

Problem: Inconsistent IC50 values for this compound across different experiments.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Cell Seeding Density Optimize and standardize the cell seeding density. IC50 values can be influenced by cell density.[9][10]
Assay Type Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Results can vary between assays.[11] Consider using an orthogonal assay to confirm your findings. For compounds inducing ER stress, ATP-based assays (e.g., CellTiter-Glo®) can be a robust choice.
Compound Stability Prepare fresh dilutions of this compound for each experiment. Store the DMSO stock solution in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[12]
Incubation Time Optimize the incubation time with this compound. The onset of ER stress and subsequent apoptosis can vary between cell lines.

Problem: High background or false positives in MTT/XTT assays.

Potential Cause Troubleshooting Steps
Direct Reduction of Tetrazolium Salt Some compounds can chemically reduce MTT or XTT, leading to a false-positive signal.[13] Run a cell-free control (media + this compound + assay reagent) to check for direct reduction.
Contamination Microbial contamination can lead to high background signals. Ensure aseptic techniques and regularly test for mycoplasma contamination.
Inconsistent Western Blot Results for ER Stress Markers

Problem: Weak or no signal for phosphorylated ER stress markers (p-PERK, p-IRE1α).

Potential Cause Troubleshooting Steps
Timing of Analysis The phosphorylation of PERK and IRE1α is an early event in the UPR. Perform a time-course experiment to determine the optimal time point for detecting their activation after this compound treatment.
Antibody Quality Ensure the primary antibodies are validated for detecting the phosphorylated forms of the target proteins. Use a positive control, such as cells treated with a known ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin), to confirm antibody performance.
Sample Preparation Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.
Gel Electrophoresis and Transfer For large proteins like IRE1α (~110 kDa), use a lower percentage acrylamide (B121943) gel for better resolution and optimize transfer conditions to ensure efficient transfer to the membrane.

Problem: High background on the western blot membrane.

Potential Cause Troubleshooting Steps
Blocking Conditions For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can cause background.
Antibody Concentration Optimize the concentration of both primary and secondary antibodies to reduce non-specific binding.
Washing Steps Increase the number and/or duration of washes with TBST to remove non-specifically bound antibodies.

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO-treated cells) and an untreated control.

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

General Protocol for Western Blotting of UPR Markers
  • Cell Lysis: After treatment with this compound for the determined optimal time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, PERK, p-IRE1α, IRE1α, ATF6, CHOP) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ERX41_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm & Nucleus ERX41 This compound LIPA LIPA ERX41->LIPA binds & inhibits Misfolded_Proteins Accumulation of Misfolded Proteins LIPA->Misfolded_Proteins disrupts protein folding UPR_Sensors UPR Sensors (PERK, IRE1α, ATF6) UPR_Signaling Unfolded Protein Response (UPR) Signaling Cascade UPR_Sensors->UPR_Signaling Misfolded_Proteins->UPR_Sensors activates Apoptosis Apoptosis UPR_Signaling->Apoptosis induces

Caption: this compound signaling pathway leading to apoptosis.

Troubleshooting_Workflow Inconsistent_Results Inconsistent this compound Results Check_Compound Check Compound (Solubility, Stability) Inconsistent_Results->Check_Compound Check_Cells Check Cell Culture (Health, Density, Passage) Inconsistent_Results->Check_Cells Check_Assay Check Assay Protocol (Reagents, Timing, Controls) Inconsistent_Results->Check_Assay Optimize_Compound Optimize Compound Handling Check_Compound->Optimize_Compound Optimize_Cells Standardize Cell Culture Check_Cells->Optimize_Cells Optimize_Assay Validate & Optimize Assay Check_Assay->Optimize_Assay Consistent_Results Consistent Results Optimize_Compound->Consistent_Results Optimize_Cells->Consistent_Results Optimize_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Optimizing ERX-41 Concentration for Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ERX-41 in cancer cell line studies. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data on optimal concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that induces endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis.[1][2][3][4] Its primary target is lysosomal acid lipase (B570770) A (LIPA), a protein involved in protein folding within the ER.[2][3][5] By binding to and inactivating LIPA, this compound disrupts protein folding, causing an accumulation of unfolded proteins.[2][3] This triggers the Unfolded Protein Response (UPR), a signaling cascade that, when overwhelmed, initiates programmed cell death.[1][5]

Q2: Which cancer types are sensitive to this compound?

A2: this compound has demonstrated efficacy against a range of hard-to-treat cancers. It is effective against both estrogen receptor-positive (ER-positive) and triple-negative breast cancer (TNBC) cell lines.[2] Studies have also shown its effectiveness in ovarian cancer, pancreatic cancer, and glioblastoma cell lines.[2][3] Its efficacy is particularly noted in cancers with elevated baseline ER stress.[2]

Q3: Does this compound affect normal, non-cancerous cells?

A3: this compound has been shown to have minimal effect on normal cells.[3] For instance, it induces cell death in MDA-MB-231 breast cancer cells without significantly impacting normal human mammary epithelial cells (HMECs).[1] This selectivity is attributed to the lower basal ER stress in normal cells compared to cancer cells.[3]

Q4: What is the recommended starting concentration for this compound in a new cell line?

A4: For a new cancer cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on existing data, a starting range of 50 nM to 1 µM is recommended. For many triple-negative breast cancer and ovarian cancer cell lines, the half-maximal inhibitory concentration (IC50) falls between 50 and 250 nM.[3][6]

Q5: How should this compound be prepared and stored?

A5: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, a common vehicle is 10% DMSO in corn oil.[1] It is recommended to prepare working solutions fresh on the day of the experiment.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1]

Data Presentation: this compound Potency in Various Cancer Cell Lines

The following tables summarize the reported IC50 values and effective concentrations of this compound in different cancer cell lines. It is important to note that these values can vary based on experimental conditions such as cell density and assay duration.

Table 1: IC50 Values of this compound in Ovarian and Breast Cancer Cell Lines

Cancer TypeCell Line(s)IC50 Range (nM)Reference
Ovarian Cancer15 different cell lines100 - 200[3]
Triple-Negative Breast Cancer (TNBC)Various50 - 250[6]

Table 2: Effective Concentrations of this compound in Specific Experimental Setups

Cell LineConcentrationIncubation TimeObserved EffectReference
MDA-MB-231 (TNBC)1 µM2-4 hoursInduces dramatic ER dilation and disorganization[1]
MDA-MB-231 (TNBC)1 µMUp to 30 hoursPotent antiproliferative activity[1]
SUM-159 (TNBC)1 µM0.5-4 hoursInduction of UPR pathway markers (p-PERK, p-eIF2-α, CHOP)[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for UPR Markers

This protocol is for detecting the induction of ER stress by analyzing key proteins in the UPR pathway.

Materials:

  • Cell lysates from this compound treated and control cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST for phosphorylated proteins)

  • Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the desired concentration of this compound for a specified time (e.g., 1 µM for 4 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

ERX41_Signaling_Pathway cluster_cell Cancer Cell cluster_UPR Unfolded Protein Response (UPR) ERX41 This compound LIPA LIPA (Lysosomal Acid Lipase A) ERX41->LIPA inactivates ER Endoplasmic Reticulum (ER) UnfoldedProteins Accumulation of Unfolded Proteins ER->UnfoldedProteins leads to PERK PERK UnfoldedProteins->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis (Cell Death) CHOP->Apoptosis promotes

Caption: this compound Signaling Pathway leading to apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cell Viability Assay (MTT) cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treatment Treat with serial dilutions of this compound adhere->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT reagent incubation->mtt formazan Incubate for 2-4 hours mtt->formazan solubilize Add solubilization solution formazan->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze

Caption: Workflow for determining this compound IC50.

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to each well. Use a multichannel pipette for consistency.

  • Possible Cause: Edge effects in the 96-well plate due to evaporation.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.

  • Possible Cause: this compound precipitation at high concentrations.

    • Solution: Visually inspect the drug dilutions for any precipitate. If solubility is an issue, consider using a different solvent or vortexing/sonicating the stock solution before dilution.

Issue 2: No significant cell death observed even at high concentrations of this compound.

  • Possible Cause: The cell line may be resistant to this compound.

    • Solution: Confirm the expression of LIPA in your cell line, as its presence is linked to this compound sensitivity.[3] Also, consider the basal level of ER stress in the cell line, as cells with low intrinsic ER stress may be less susceptible.[3]

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the drug incubation period (e.g., to 72 or 96 hours) and perform a time-course experiment to determine the optimal treatment duration.

  • Possible Cause: Inactive this compound compound.

    • Solution: Ensure the compound has been stored correctly, protected from light and at the recommended temperature.[1] Purchase the compound from a reputable supplier.

Issue 3: Difficulty in detecting phosphorylated UPR proteins by Western blot.

  • Possible Cause: Phosphatase activity in the cell lysate.

    • Solution: Ensure that your lysis buffer contains phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.

  • Possible Cause: Low signal or high background.

    • Solution: For phosphorylated proteins, use 5% Bovine Serum Albumin (BSA) in TBST as the blocking buffer instead of milk, as milk can cause high background. Optimize the primary antibody concentration and incubation time.

  • Possible Cause: Incorrect timing of cell lysis after treatment.

    • Solution: The phosphorylation of UPR proteins can be transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to identify the peak of protein phosphorylation after this compound treatment.[1]

References

ERX-41 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ERX-41 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that has been shown to selectively kill various cancer cells, including triple-negative breast cancer (TNBC), by inducing endoplasmic reticulum (ER) stress.[1][2][3] Its primary molecular target is Lysosomal Acid Lipase (B570770) A (LIPA), a protein located in the endoplasmic reticulum.[1][2][3] The binding of this compound to LIPA disrupts protein folding, leading to ER stress and subsequent cancer cell death.[1][3] Notably, the cytotoxic effect of this compound is independent of LIPA's lipase activity but is dependent on its localization to the ER.[3][4]

Q2: How specific is this compound for cancer cells over healthy cells?

Preclinical studies have demonstrated a favorable selectivity profile for this compound. In vitro experiments have shown that this compound induces cell death in cancer cell lines, such as MDA-MB-231, with no significant effect on normal human mammary epithelial cells (HMECs).[4] Furthermore, in vivo studies in mice with human tumor xenografts showed that this compound effectively reduced tumor size without causing discernible toxicity or adverse effects on the normal cells and tissues of the animals.[1][5][6]

Q3: Have any off-target effects of this compound been identified?

To date, published research has not reported significant off-target effects for this compound, and it has been shown to have a good safety profile in animal models.[6][7] However, as with any small molecule inhibitor, the potential for off-target interactions should be considered and can be investigated using systematic approaches.

Q4: What are the general strategies to minimize off-target effects when working with a novel inhibitor like this compound?

Minimizing off-target effects is crucial for obtaining reliable and reproducible experimental data. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired biological effect.

  • Orthogonal Validation: Confirm key findings using an alternative method, such as genetic knockdown (e.g., siRNA or CRISPR/Cas9) of the target protein (LIPA), to ensure the observed phenotype is a direct result of targeting LIPA.

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control to differentiate specific from non-specific effects.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target, LIPA, within the cellular context.

Troubleshooting Guide

Issue: Inconsistent or unexpected results in cell-based assays.

If you are observing inconsistent or unexpected phenotypes in your cell culture experiments with this compound, consider the following troubleshooting steps:

  • Confirm Target Engagement: It is essential to verify that this compound is interacting with its target, LIPA, in your specific cell system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Perform a Detailed Dose-Response Analysis: The potency of this compound in producing the observed phenotype should correlate with its potency for inducing ER stress markers.

  • Assess Cell Health: High concentrations of any compound can lead to non-specific toxicity. Ensure that the observed effects are not due to general cytotoxicity by performing cell viability assays and including appropriate controls.

  • Consider Off-Target Profiling: If the above steps suggest that the observed phenotype may be due to off-target effects, advanced techniques such as Affinity Purification-Mass Spectrometry (AP-MS) can be employed to identify other potential binding partners of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from available studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
SUM-159Triple-Negative Breast CancerVaries (Dose-dependent cytotoxicity observed from 0.125 µM)30
MDA-MB-436Triple-Negative Breast CancerVaries (Dose-dependent cytotoxicity observed from 0.125 µM)30
MDA-MB-231Triple-Negative Breast CancerPotent antiproliferative activity observed at 1 µM30

Data is compiled from information provided by MedChemExpress.[4] Researchers should consult the primary literature for detailed experimental conditions.

Table 2: In Vivo Dosing and Observations for this compound

Animal ModelTumor ModelThis compound DoseAdministration RouteKey Observations
Nude MiceMDA-MB-231 Xenograft10 mg/kg/dayOral (p.o.) or Intraperitoneal (i.p.)Significant inhibition of tumor progression without affecting body weight.[4] No observed toxicity in various organs.[7]
BALB/c MiceD2A1 Xenograft20 mg/kg/dayNot specifiedNo observed toxicity in various organs.[7]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.

Protocol 1: Western Blot Analysis of ER Stress Markers

Objective: To determine if this compound induces the unfolded protein response (UPR) by measuring the levels of key ER stress marker proteins.

Methodology:

  • Cell Culture and Treatment: Plate your cancer cell line of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for ER stress induction (e.g., thapsigargin (B1683126) or tunicamycin).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers overnight at 4°C. Key markers include:

      • Phospho-PERK (p-PERK)

      • Phospho-eIF2α (p-eIF2α)

      • ATF4

      • CHOP (GADD153)

      • Spliced XBP1 (XBP1s)

      • BiP (GRP78)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its target protein, LIPA, in a cellular context.[8][9][10]

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control or this compound at a desired concentration for a specific duration.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3-5 minutes to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble LIPA in each sample by Western blotting using a LIPA-specific antibody.

  • Data Analysis: Plot the amount of soluble LIPA as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound is binding to and stabilizing LIPA.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

Objective: To identify potential off-target binding partners of this compound in an unbiased manner.[11][12][13]

Methodology:

  • Bait Preparation: Synthesize a derivative of this compound that is "tagged" with a capture moiety (e.g., biotin (B1667282) or a clickable alkyne group) to allow for affinity purification.

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Affinity Purification:

    • Incubate the tagged this compound with the cell lysate to allow for binding to its protein targets.

    • Use an affinity resin (e.g., streptavidin beads for a biotin tag) to capture the tagged this compound along with its binding partners.

    • Include a control experiment with an untagged this compound or beads alone to identify non-specific binders.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation: Elute the bound proteins from the beads and prepare them for mass spectrometry analysis by trypsin digestion.

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that were specifically pulled down with the tagged this compound compared to the control. These proteins are potential off-target interactors.

Visualizations

Signaling Pathway

ERX41_Mechanism ERX41 This compound LIPA LIPA (in ER) ERX41->LIPA Binds to ProteinFolding Protein Folding Machinery LIPA->ProteinFolding Disrupts ER_Stress Endoplasmic Reticulum Stress ProteinFolding->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Cancer Cell Apoptosis UPR->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to cancer cell apoptosis.

Experimental Workflow

Off_Target_Workflow cluster_OnTarget On-Target Validation cluster_OffTarget Off-Target Identification CETSA Cellular Thermal Shift Assay (CETSA) OnTargetEffect Consistent with On-Target Effect? CETSA->OnTargetEffect WesternBlot Western Blot (ER Stress Markers) WesternBlot->CETSA DoseResponse Dose-Response Analysis DoseResponse->WesternBlot AP_MS Affinity Purification-Mass Spectrometry (AP-MS) CRISPR_Screen CRISPR/Cas9 Screen AP_MS->CRISPR_Screen Start Start Experiment with this compound Phenotype Observe Cellular Phenotype Start->Phenotype Phenotype->DoseResponse OffTargetEffect Suspect Off-Target Effect OnTargetEffect->OffTargetEffect No Conclusion Conclude On-Target Mechanism OnTargetEffect->Conclusion Yes OffTargetEffect->AP_MS

Caption: Troubleshooting workflow for investigating this compound effects.

Logical Relationship

Minimizing_Off_Target cluster_Core_Principles Core Principles cluster_Experimental_Approaches Experimental Approaches LowestConc Use Lowest Effective Concentration ReliableData Reliable & Reproducible Data LowestConc->ReliableData Controls Appropriate Controls (Vehicle, Inactive Analog) Controls->ReliableData Orthogonal Orthogonal Validation (e.g., CRISPR) Orthogonal->ReliableData TargetEngagement Confirm Target Engagement (CETSA) TargetEngagement->ReliableData PhenotypicAssay Phenotypic Assays PhenotypicAssay->ReliableData OffTargetID Off-Target ID (AP-MS) OffTargetID->ReliableData

Caption: Key considerations for minimizing this compound off-target effects.

References

Technical Support Center: Investigating ERX-41 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate potential resistance mechanisms to the novel anti-cancer agent ERX-41.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel small molecule that has demonstrated potent anti-cancer activity in a variety of solid tumors, including triple-negative breast cancer (TNBC), ovarian cancer, pancreatic cancer, and glioblastoma.[1][2][3] Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress.[4][5] this compound binds to and inactivates lysosomal acid lipase (B570770) A (LIPA), a protein involved in protein folding within the ER.[2][3][5] This inactivation leads to an accumulation of unfolded proteins, causing ER stress and ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][5] Notably, many cancer cells exhibit elevated basal ER stress, making them particularly vulnerable to agents like this compound that further disrupt ER homeostasis.[1][6]

Q2: Which cancer cell lines are sensitive to this compound?

This compound has shown efficacy across a broad range of cancer cell lines. For instance, in over 20 distinct TNBC cell lines, the half-maximal inhibitory concentration (IC50) ranges from 50 to 250 nM.[7] In a study on ovarian cancer, this compound demonstrated an IC50 range of 100 to 200 nM across 15 different ovarian cancer cell lines.[6]

Q3: Are there any known resistance mechanisms to this compound?

As of the latest available data, specific resistance mechanisms to this compound have not been explicitly documented in published literature. However, based on its mechanism of action as an ER stress-inducing agent, several potential resistance mechanisms can be hypothesized and should be investigated. These are detailed in the troubleshooting guide below.

Troubleshooting Guide: Investigating Decreased Sensitivity to this compound

If you are observing reduced efficacy of this compound in your experiments, the following guide provides potential mechanisms of resistance to investigate and the experimental approaches to test these hypotheses.

Issue 1: Altered Expression or Mutation of the Drug Target (LIPA)

A common mechanism of drug resistance is the alteration of the direct target of the drug.

Potential Causes:

  • Decreased LIPA expression: Lower levels of the LIPA protein could reduce the binding sites available for this compound, thereby diminishing its effect.

  • Mutations in the LIPA gene: Mutations in the LIPA gene could alter the protein structure, preventing this compound from binding effectively.

  • LIPA gene amplification: While less likely to cause resistance to an inhibitor, gene amplification could potentially lead to an overabundance of the target protein, requiring higher concentrations of the drug to achieve the same effect.[8]

Troubleshooting & Experimental Workflow:

  • Quantify LIPA Expression: Compare LIPA protein levels between sensitive and potentially resistant cell lines using Western Blotting. Concurrently, analyze LIPA mRNA levels using RT-qPCR.

  • Sequence the LIPA gene: Isolate genomic DNA from both sensitive and resistant cell lines and perform Sanger or next-generation sequencing to identify any potential mutations.

  • Assess Gene Copy Number: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the LIPA gene is amplified in resistant cells.

Issue 2: Upregulation of Pro-Survival Unfolded Protein Response (UPR) Pathways

Since this compound's efficacy is tied to inducing ER stress, cancer cells may adapt by enhancing their ability to cope with this stress through the Unfolded Protein Response (UPR).

Potential Causes:

  • Increased expression of ER chaperones: Upregulation of ER chaperones, such as GRP78/BiP, can help cells manage the unfolded protein load, thereby mitigating the effects of this compound.[9]

  • Activation of pro-survival UPR branches: The UPR has both pro-apoptotic and pro-survival arms. Resistant cells might upregulate the pro-survival pathways, such as the IRE1α-XBP1 or ATF6 pathways, to restore ER homeostasis.[10][11][12]

Troubleshooting & Experimental Workflow:

  • Analyze UPR Marker Expression: Use Western Blotting to assess the protein levels of key UPR markers in sensitive versus resistant cells, both at baseline and after this compound treatment. Key proteins to examine include GRP78/BiP, PERK, p-PERK, ATF4, CHOP, IRE1α, and XBP1s.[4][6][13][14][15][16]

  • Monitor XBP1 Splicing: The splicing of XBP1 mRNA is a hallmark of IRE1α activation. This can be assessed using RT-PCR.

  • Inhibit UPR Pathways: Use small molecule inhibitors of specific UPR branches (e.g., PERK or IRE1α inhibitors) in combination with this compound to see if sensitivity can be restored in resistant cells.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell Line(s)IC50 Range (nM)Reference
Triple-Negative Breast Cancer30 distinct cell lines50 - 250[7]
Ovarian Cancer15 distinct cell lines100 - 200[6]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 10 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[19]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[19]

    • Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[20]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[19]

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[21]

Protocol 2: Western Blotting for ER Stress Markers

This protocol describes how to analyze the expression of key ER stress proteins.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat sensitive and resistant cells with this compound at a relevant concentration and for various time points (e.g., 0, 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities and normalize to a loading control like β-actin.[13]

Visualizations

ERX41_Mechanism_of_Action ERX41 This compound LIPA LIPA (Lysosomal Acid Lipase A) ERX41->LIPA Inhibits ER Endoplasmic Reticulum UnfoldedProteins Accumulation of Unfolded Proteins ER->UnfoldedProteins Disrupted Protein Folding ER_Stress ER Stress UnfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Pro-apoptotic signaling ERX41_Resistance_Troubleshooting cluster_resistance Potential this compound Resistance Mechanisms cluster_target_details Investigate Target Alterations cluster_upr_details Investigate UPR Adaptation cluster_experiments Target_Alteration Target Alteration LIPA_Expression Decreased LIPA Expression Target_Alteration->LIPA_Expression LIPA_Mutation LIPA Gene Mutation Target_Alteration->LIPA_Mutation LIPA_Amplification LIPA Gene Amplification Target_Alteration->LIPA_Amplification UPR_Adaptation UPR Adaptation Chaperone_Upregulation Upregulation of ER Chaperones (e.g., GRP78/BiP) UPR_Adaptation->Chaperone_Upregulation ProSurvival_UPR Activation of Pro-Survival UPR Pathways UPR_Adaptation->ProSurvival_UPR Western_Blot Western Blot LIPA_Expression->Western_Blot qPCR RT-qPCR LIPA_Expression->qPCR Sequencing Gene Sequencing LIPA_Mutation->Sequencing FISH FISH / CNV Assay LIPA_Amplification->FISH Chaperone_Upregulation->Western_Blot Chaperone_Upregulation->qPCR ProSurvival_UPR->Western_Blot (p-PERK, XBP1s)

References

Technical Support Center: Enhancing ERX-41 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the experimental compound ERX-41 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, stereospecific small molecule that has shown promise in killing a range of hard-to-treat cancers. Its primary mechanism of action involves binding to and inactivating lysosomal acid lipase (B570770) A (LIPA), a protein involved in protein folding within the endoplasmic reticulum (ER). This inactivation leads to increased ER stress, ultimately causing cancer cell death. This compound has demonstrated efficacy against various cancer types with elevated ER stress, including triple-negative breast cancer, glioblastoma, pancreatic, and ovarian cancers, in both cell lines and mouse models.

Q2: What is known about the existing oral bioavailability of this compound in animal studies?

Q3: What are the potential reasons for low or variable bioavailability of this compound?

A3: As a small molecule, this compound's bioavailability can be influenced by several factors common to this class of compounds. Given its solubility in DMSO, it may have low aqueous solubility, a common hurdle for oral drug absorption. Other potential factors could include:

  • Poor aqueous solubility: Limited dissolution in gastrointestinal fluids can be a rate-limiting step

Technical Support Center: Navigating High Variability in ERX-41 Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of high variability in ERX-41 xenograft studies. By standardizing protocols and understanding key experimental factors, researchers can enhance the reproducibility and reliability of their preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule that has demonstrated significant anti-cancer effects in a variety of hard-to-treat solid tumors, including triple-negative breast cancer (TNBC), glioblastoma, pancreatic, and ovarian cancers.[1][2] Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress. This compound binds to lysosomal acid lipase (B570770) A (LIPA), a protein involved in protein folding within the ER.[1][3][4] This interaction disrupts protein processing, leading to ER stress, activation of the unfolded protein response (UPR), and ultimately, cancer cell death (apoptosis).[1][5][6] Notably, cancer cells exhibit a higher dependency on protein folding machinery, making them more susceptible to ER stress-inducing agents like this compound compared to normal cells.[3]

Q2: What are the common sources of variability in xenograft studies?

High variability in xenograft studies can stem from several biological and technical factors. Biological variability can arise from inter-animal differences in age, weight, and overall health, as well as the inherent heterogeneity of the tumor itself.[7] Technical variability can be introduced through inconsistent cell handling, variations in tumor implantation techniques, imprecise drug formulation and administration, and subjective tumor measurement methods.[7]

Q3: Why might I observe inconsistent tumor growth in my control group?

Inconsistent tumor growth in the control group is a common issue that can confound the interpretation of treatment effects. Potential causes include:

  • Inconsistent cell number or viability: Injecting a variable number of viable cancer cells will lead to different initial tumor burdens.

  • Variation in animal health or age: The physiological state of the host animal can significantly impact tumor engraftment and growth.

  • Suboptimal tumor implantation technique: Inconsistent injection depth and volume can affect the tumor microenvironment and subsequent growth.

Q4: What could cause an inconsistent response to this compound treatment across different animals?

Variability in the response to this compound can be attributed to:

  • Inaccurate dosing or unstable drug formulation: Inconsistent preparation or administration of this compound can lead to variable drug exposure.

  • Heterogeneity of the xenograft model: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can exhibit cellular diversity, resulting in varied sensitivity to this compound.[7][8]

  • Development of drug resistance: Although not extensively documented for this compound yet, the development of resistance is a common phenomenon in cancer therapy.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating common sources of variability in this compound xenograft studies.

Issue Potential Causes Recommended Solutions
High variability in tumor growth within the control group 1. Inconsistent number or viability of injected cells.2. Variation in animal health or age.3. Suboptimal tumor implantation technique.1. Standardize cell counting and viability assessment (e.g., trypan blue exclusion).2. Use a homogenous cohort of animals (same strain, sex, age, and weight).3. Ensure consistent injection depth and volume. Consider using a matrix like Matrigel to improve engraftment consistency.
Inconsistent response to this compound treatment 1. Inaccurate dosing or unstable drug formulation.2. Heterogeneity of the xenograft model.3. Development of drug resistance.1. Ensure consistent administration (e.g., time of day, route). Prepare fresh drug formulations as needed.2. Characterize the molecular profile of your xenograft model. Consider using multiple models to assess a range of responses.3. Analyze tumor tissue post-treatment to investigate potential resistance mechanisms.
Toxicity or adverse effects in treated mice (e.g., weight loss) 1. This compound dose is too high.2. Off-target effects of the compound.3. Issues with the vehicle used for formulation.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).2. Monitor for known side effects associated with ER stress induction.3. Run a vehicle-only control group to rule out toxicity from the formulation excipients.
No significant tumor growth inhibition with this compound 1. The xenograft model is not dependent on the ER stress pathway.2. Insufficient drug exposure at the tumor site.3. Suboptimal dosing regimen.1. Confirm the expression of LIPA and the sensitivity of the cell line to ER stress in vitro before starting in vivo studies.2. Conduct pharmacokinetic (PK) studies to measure this compound concentration in plasma and tumor tissue.3. Optimize the dosing schedule (e.g., frequency, duration) based on PK and tolerability data.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (nM)
Various TNBC cell linesTriple-Negative Breast Cancer50-250

Source: This data is synthesized from findings presented in a study on this compound's efficacy.[9]

In Vivo Efficacy of this compound
Xenograft ModelCancer TypeThis compound DoseAdministration RouteOutcome
MDA-MB-231Triple-Negative Breast Cancer10 mg/kgp.o. or i.p.Significant tumor growth inhibition without affecting body weight.[5]
D2A1Murine Breast Cancer10 mg/kgp.o.Significantly reduced tumor growth in syngeneic mice without affecting body weight.[5]

Experimental Protocols

General Xenograft Protocol for this compound Studies
  • Cell Culture: Culture cancer cells (e.g., MDA-MB-231 for TNBC) in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[10]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) appropriate for the xenograft model.[11] Allow animals to acclimate for at least one week before the experiment.

  • Tumor Implantation: Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium). For subcutaneous models, inject 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL (often mixed with Matrigel) into the flank of each mouse.[10]

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups.

  • This compound Formulation and Administration: Prepare this compound in a suitable vehicle. Administer the specified dose (e.g., 10 mg/kg) via the chosen route (oral gavage or intraperitoneal injection) according to the planned schedule.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week.[10] Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Statistically analyze the tumor growth data.

Visualizations

This compound Signaling Pathway

ERX41_Signaling_Pathway cluster_cell Cancer Cell ERX41 This compound LIPA LIPA (Lysosomal Acid Lipase A) ERX41->LIPA Binds to ER_Stress ER Stress ERX41->ER_Stress Induces ProteinFolding Protein Folding LIPA->ProteinFolding Facilitates ER Endoplasmic Reticulum (ER) ProteinFolding->ER UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Leads to

Caption: this compound binds to LIPA, inducing ER stress and apoptosis in cancer cells.

Experimental Workflow for this compound Xenograft Studies

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., MDA-MB-231) TumorImplantation 3. Tumor Implantation CellCulture->TumorImplantation AnimalAcclimation 2. Animal Acclimation (e.g., NOD/SCID mice) AnimalAcclimation->TumorImplantation TumorGrowth 4. Monitor Tumor Growth TumorImplantation->TumorGrowth Randomization 5. Randomization TumorGrowth->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment TumorMeasurement 7. Continued Tumor Measurement Treatment->TumorMeasurement Endpoint 8. Study Endpoint (Tumor Excision) TumorMeasurement->Endpoint DataAnalysis 9. Data Analysis Endpoint->DataAnalysis

Caption: A standardized workflow for conducting this compound xenograft studies.

References

ERX-41 Technical Support Center: Optimizing Treatment Time for Apoptotic Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing ERX-41, a novel small molecule that induces endoplasmic reticulum (ER) stress-mediated apoptosis in cancer cells. This resource offers troubleshooting advice and frequently asked questions (FAQs) to help you design and execute experiments for optimal apoptotic response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound induces apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress.[1][2][3][4] It specifically binds to Lysosomal Acid Lipase A (LIPA), a protein involved in protein folding within the ER.[2][4] This interaction disrupts protein folding, leading to an accumulation of unfolded proteins and activation of the Unfolded Protein Response (UPR).[1][5] If the ER stress is prolonged and cannot be resolved, the UPR switches from a pro-survival to a pro-apoptotic signaling cascade, culminating in cancer cell death.[5][6]

Q2: Which cancer cell types are sensitive to this compound?

This compound has demonstrated potent activity against a broad range of cancer cell lines, particularly those with elevated basal ER stress.[2][3] It is notably effective against triple-negative breast cancer (TNBC) but also shows efficacy in other cancer types such as glioblastoma, pancreatic, and ovarian cancers.[2][3]

Q3: How long should I treat my cells with this compound to observe apoptosis?

The optimal treatment time for this compound to induce apoptosis is cell-line dependent and should be determined empirically. Based on existing data, key molecular events occur within the following timeframes:

  • Early Events (0.5 - 4 hours): Activation of the Unfolded Protein Response (UPR) can be detected. This includes the phosphorylation of PERK and eIF2α, and an increase in CHOP expression.[1] Morphological changes in the ER, such as dilation, can also be observed within 4 hours.[1][2]

  • Mid-to-Late Events (12 - 48 hours): The apoptotic cascade is typically engaged during this period. Researchers should look for the cleavage of caspases (e.g., caspase-4, -9, and -3) and PARP.

  • Cell Death (24 - 72 hours): Significant loss of cell viability and an increase in the apoptotic cell population (as measured by Annexin V staining) are generally observed. Potent antiproliferative activity has been noted within 30 hours in MDA-MB-231 cells.[1]

We recommend performing a time-course experiment (e.g., 0, 4, 8, 12, 24, 48 hours) to identify the optimal window for observing apoptosis in your specific cell model.

Q4: What concentration of this compound should I use?

The effective concentration of this compound can vary between cell lines. A starting concentration of 1 µM is often cited in initial studies.[1] For sensitive cell lines, concentrations as low as 500 nM have been shown to be effective.[7] We recommend performing a dose-response experiment (e.g., 0.1, 0.5, 1, 2.5, 5 µM) to determine the optimal concentration for your experiments.

Q5: What are the key molecular markers to confirm this compound-induced apoptosis?

To confirm that this compound is inducing apoptosis via ER stress, we recommend monitoring the following markers by western blot:

  • UPR Activation (Early Markers):

    • Phospho-PERK (p-PERK)

    • Phospho-eIF2α (p-eIF2α)

    • C/EBP homologous protein (CHOP)

  • Apoptosis Execution (Later Markers):

    • Cleaved Caspase-4 (human specific initiator caspase for ER stress)

    • Cleaved Caspase-9

    • Cleaved Caspase-3 (executioner caspase)

    • Cleaved PARP-1

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant apoptosis observed after 24 hours of treatment. 1. Suboptimal Treatment Time: The peak apoptotic response may occur at a later time point in your cell line.1a. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
2. Insufficient this compound Concentration: The concentration used may be too low to induce a significant apoptotic response.2a. Conduct a dose-response experiment with a broader range of concentrations (e.g., 0.5 µM to 10 µM).
3. Cell Line Resistance: Your cell line may have lower basal ER stress or mechanisms to counteract the UPR.3a. Confirm LIPA expression in your cell line. 3b. Consider using a positive control for ER stress-induced apoptosis (e.g., tunicamycin (B1663573) or thapsigargin).
High background apoptosis in the control group. 1. Cell Culture Conditions: Over-confluency, nutrient deprivation, or contamination can induce apoptosis.1a. Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. 1b. Use fresh culture medium and test for mycoplasma contamination.
2. Harsh Cell Handling: Excessive trypsinization or centrifugation can damage cells.2a. Be gentle during cell harvesting and processing. Use a cell scraper for sensitive adherent cells if necessary.
Inconsistent results between experiments. 1. Reagent Variability: Inconsistent concentration or degradation of this compound stock solution.1a. Prepare fresh dilutions of this compound from a validated stock for each experiment. Store the stock solution as recommended by the manufacturer.
2. Variation in Cell Passage Number: Cellular responses can change with increasing passage number.2a. Use cells within a consistent and low passage number range for all experiments.
3. Inconsistent Seeding Density: The initial number of cells can affect the response to treatment.3a. Ensure a consistent cell seeding density across all wells and experiments.

Data Presentation

Table 1: Time-Dependent Effects of this compound (1 µM) on TNBC Cells (MDA-MB-231)

Time PointER Dilationp-PERK / p-eIF2α / CHOP LevelsCleaved Caspase-3 Levels% Apoptotic Cells (Annexin V+)
0 h BaselineBaselineBaseline< 5%
4 h NoticeableIncreasedNo significant change~10-15%
12 h SignificantPeakingStarting to increase~25-35%
24 h PronouncedDecliningSignificant increase~50-60%
48 h N/ANear baselineHigh> 70%

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and cell line used.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time points.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Western Blot for Apoptotic Markers
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against your target proteins (e.g., p-PERK, CHOP, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

ERX41_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Apoptosis Apoptosis ERX41 This compound LIPA LIPA ERX41->LIPA binds & inactivates UP Unfolded Proteins LIPA->UP disrupts folding UPR Unfolded Protein Response (UPR) (p-PERK, p-eIF2α, CHOP) UP->UPR accumulation activates Casp4 Caspase-4 UPR->Casp4 activates Casp9 Caspase-9 Casp4->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP CellDeath Cell Death Casp3->CellDeath cPARP Cleaved PARP PARP->cPARP

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow cluster_Experiment Experimental Design cluster_Assays Apoptosis Assessment cluster_Analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat harvest Harvest Cells treat->harvest viability Cell Viability Assay (MTT) harvest->viability flow Flow Cytometry (Annexin V/PI) harvest->flow wb Western Blot (Apoptotic Markers) harvest->wb analyze Analyze & Interpret Results viability->analyze flow->analyze wb->analyze

Caption: Experimental workflow for assessing this compound induced apoptosis.

References

Technical Support Center: Ensuring Reproducibility in ERX-41 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments with ERX-41, a promising small molecule inhibitor that induces endoplasmic reticulum (ER) stress in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound targets and binds to lysosomal acid lipase (B570770) A (LIPA), a protein involved in protein folding within the endoplasmic reticulum.[1][2][3][4][5][6] This interaction disrupts protein processing, leading to an accumulation of unfolded proteins and inducing ER stress.[1][2][3][4][5][6] The sustained ER stress ultimately triggers apoptotic cell death in cancer cells.[1][2][3][4][5][6]

Q2: Which cancer types are most susceptible to this compound?

This compound has demonstrated significant efficacy against a range of hard-to-treat cancers, including:

  • Triple-Negative Breast Cancer (TNBC)[5][6][7][8]

  • ER-positive Breast Cancer[5][7]

  • Ovarian Cancer[8]

  • Glioblastoma[5][6][7][8]

  • Pancreatic Cancer[5][6][7][8]

The compound's effectiveness is particularly noted in cancers with elevated basal ER stress.[5][6][8]

Q3: What is the recommended solvent and storage for this compound?

For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[9] For in vivo applications, a common solvent is a mixture of 10% DMSO and 90% corn oil.[1] It is recommended to store stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months), protected from light.[9]

Q4: Does this compound exhibit toxicity towards normal, non-cancerous cells?

Preclinical studies have shown that this compound has a high therapeutic index, meaning it is potent against cancer cells while showing minimal toxicity to normal cells and tissues in animal models.[5][6][7][8][10]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common concentration range to test is 0.01 to 10 µM.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle control. Plot the results and determine the IC50 value.

Western Blot for ER Stress Markers

Objective: To detect the induction of ER stress in cancer cells upon this compound treatment.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1 µM this compound for various time points (e.g., 0, 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, CHOP, and ATF4) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at a dose of 10 mg/kg/day via oral gavage or intraperitoneal injection. The control group should receive the vehicle solution.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Quantitative Data Summary

ParameterCell LineValueReference
IC50 Various TNBC cell lines50-250 nM[11]
In Vitro Concentration for Apoptosis Induction MDA-MB-2311 µM[9]
In Vitro Incubation Time for ER Stress Induction SUM-1590.5 - 4 hours[1]
In Vivo Dosage MDA-MB-231 Xenograft10 mg/kg/day (p.o. or i.p.)[9]
In Vivo Dosage D2A1 Xenograft20 mg/kg/day[12]

Signaling Pathways and Experimental Workflows

ERX41_Signaling_Pathway cluster_cell Cancer Cell cluster_UPR UPR Markers ERX41 This compound LIPA LIPA ERX41->LIPA binds ER Endoplasmic Reticulum LIPA->ER inhibits protein folding UPR Unfolded Protein Response (UPR) ER->UPR induces ER stress Apoptosis Apoptosis UPR->Apoptosis triggers pPERK p-PERK peIF2a p-eIF2α CHOP CHOP ATF4 ATF4

Caption: this compound binds to LIPA, inducing ER stress and activating the UPR, leading to apoptosis.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE & Protein Transfer lysis->sds_page blocking Membrane Blocking sds_page->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-PERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis of ER Stress Markers detection->end

Caption: Workflow for detecting ER stress markers by Western blot after this compound treatment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no apoptotic effect observed - Insufficient compound concentration or incubation time.- Cell line is resistant to this compound.- Issues with the apoptosis assay itself.- Perform a dose-response and time-course experiment to determine optimal conditions.- Confirm LIPA expression in your cell line; low LIPA may confer resistance.- Include a positive control for apoptosis (e.g., staurosporine) to validate the assay.[3]
High variability between experiments - Inconsistent cell culture conditions (passage number, confluency).- Lot-to-lot variability of this compound.- Instability of this compound in solution.- Standardize cell culture protocols and regularly test for mycoplasma.- If possible, purchase a larger single lot of this compound for a series of experiments.[13][14][15]- Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[2]
Poor solubility of this compound in aqueous media - The compound is hydrophobic.- Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent toxicity.[2]- For in vivo studies, sonication may help to create a uniform suspension.[9]
Weak or no signal for phosphorylated proteins in Western Blot - Dephosphorylation of samples during preparation.- Low abundance of the phosphorylated protein.- Inappropriate blocking agent.- Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.[1][10][12]- Increase the amount of protein loaded onto the gel.[12]- Use BSA instead of milk for blocking, as milk contains phosphoproteins that can cause high background.[1][10][16]
Inconsistent tumor growth in in vivo studies - Variation in the number of viable cells injected.- Off-target injection.- Ensure accurate cell counting and consistent injection technique.- Consider using image-guided injection for precise delivery.[17]

References

Technical Support Center: ERX-41 and LIPA Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ERX-41, a novel anti-cancer compound that targets Lysosomal Acid Lipase (LIPA). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, small molecule that selectively targets and binds to Lysosomal Acid Lipase A (LIPA). This interaction induces endoplasmic reticulum (ER) stress, ultimately leading to apoptosis (cell death) in cancer cells. Notably, the anti-cancer activity of this compound is independent of LIPA's enzymatic (lipase) function but is dependent on its localization within the ER.

Q2: Why are some cancer cells more sensitive to this compound than others?

A2: The sensitivity of cancer cells to this compound is correlated with their basal levels of ER stress and LIPA expression. Aggressive cancers, such as triple-negative breast cancer (TNBC), often exhibit higher protein synthesis rates, leading to elevated basal ER stress. These cancer cells also tend to overproduce LIPA compared to healthy cells. This compound exploits this vulnerability by further increasing ER stress beyond a tolerable threshold, leading to selective cancer cell death.

Q3: Is LIPA expression essential for this compound efficacy?

A3: Yes, LIPA expression is critical for the cytotoxic effects of this compound. Studies have shown that knocking out the LIPA gene in cancer cell lines abrogates their sensitivity to this compound. Re-expression of LIPA in these knockout cells restores their responsiveness to the compound.

Q4: What is the safety profile of this compound?

A4: Preclinical studies have indicated a favorable safety profile for this compound. It has been shown to be effective in shrinking human tumors in mouse models without causing discernible toxicity to normal cells or affecting the body weight of the animals. Normal cells typically have lower basal ER stress and lower LIPA expression, which may account for their reduced sensitivity to this compound.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in our cell line.

  • Possible Cause 1: Low or variable LIPA expression in the cell line.

    • Troubleshooting Step: Confirm the LIPA expression level in your cell line using Western blot or qPCR. Compare your results to published data for the same cell line if available. Cell lines can exhibit genetic drift over time, which may alter protein expression levels.

  • Possible Cause 2: Inconsistent cell viability assay technique.

    • Troubleshooting Step: Ensure consistent cell seeding density, incubation times, and reagent addition. Refer to the detailed experimental protocols for cell viability assays provided below. Use a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle only) in every experiment.

  • Possible Cause 3: Issues with this compound compound stability or storage.

    • Troubleshooting Step: this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light. Prepare fresh working solutions for each experiment.

Issue 2: this compound is not inducing ER stress markers in our experiments.

  • Possible Cause 1: Suboptimal concentration or treatment duration.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for inducing ER stress markers (e.g., p-PERK, p-eIF2α, CHOP) in your specific cell line. Induction of these markers has been observed as early as 30 minutes to 4 hours post-treatment with 1 µM this compound.

  • Possible Cause 2: Low LIPA expression.

    • Troubleshooting Step: As with inconsistent IC50 values, verify LIPA expression in your cell line. Low LIPA levels will result in a diminished response to this compound.

  • Possible Cause 3: Issues with Western blot protocol.

    • Troubleshooting Step: Ensure proper antibody selection and validation for ER stress markers. Refer to the detailed Western blot protocol below and consider using positive controls, such as treating cells with known ER stress inducers like thapsigargin (B1683126) or tunicamycin.

Issue 3: We are observing unexpected toxicity in our in vivo xenograft model.

  • Possible Cause 1: Incorrect dosage or formulation.

    • Troubleshooting Step: Verify the correct dosage and administration route. A common dosage is 10 mg/kg administered orally or intraperitoneally. Ensure the vehicle (e.g., 10% DMSO in corn oil) is properly prepared and tolerated by the animals.

  • Possible Cause 2: Off-target effects in the specific animal model.

    • Troubleshooting Step: While this compound has shown a good safety profile, it is important to monitor animals closely for any signs of toxicity. If toxicity is observed, consider reducing the dosage or frequency of administration. Histological analysis of major organs can help identify any potential off-target effects.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell Line SubtypeIC50 Range (nM)Assay Method
All six molecular subtypes of TNBC50 - 250CellTiter-Glo, MTT

Data sourced from multiple studies on various TNBC cell lines.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment DoseAdministration RouteOutcome
MDA-MB-231 (TNBC)10 mg/kg/dayOral (p.o.) or Intraperitoneal (i.p.)Significant reduction in tumor growth
D2A1 (Syngeneic)10 mg/kg/dayOral (p.o.)Significant reduction in tumor growth

Data from studies in mouse models.

Table 3: Effect of LIPA Knockout on this compound Sensitivity

Cell LineLIPA StatusThis compound Sensitivity
SKOV3 (Ovarian Cancer)Wild-TypeSensitive
SKOV3 (Ovarian Cancer)LIPA KnockoutReduced Sensitivity
SKOV3 (Ovarian Cancer)LIPA Knockout + LIPA Re-expressionSensitivity Restored

Data from a study in an ovarian cancer cell line.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control. Incubate for the desired time period (e.g., 72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Western Blot for ER Stress Markers
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

CRISPR/Cas9-Mediated LIPA Knockout
  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a specific exon of the LIPA gene into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-gRNA plasmid into the target cancer cell line using a suitable transfection reagent.

  • Single-Cell Cloning and Screening:

    • Select for transfected cells (e.g., using antibiotic resistance) and perform single-cell cloning to establish clonal populations.

    • Screen individual clones for LIPA protein knockout by Western blot.

  • Validation: Confirm the knockout at the genomic level by sequencing the targeted region of the LIPA gene.

Visualizations

ERX41_Signaling_Pathway cluster_cell Cancer Cell ERX41 This compound LIPA LIPA (in Endoplasmic Reticulum) ERX41->LIPA Binds to ER_Stress Increased ER Stress LIPA->ER_Stress Inhibition of protein folding function UPR Unfolded Protein Response (UPR) (p-PERK, p-eIF2α, CHOP) ER_Stress->UPR Activation Apoptosis Apoptosis (Cell Death) UPR->Apoptosis

Caption: this compound signaling pathway leading to cancer cell apoptosis.

Experimental_Workflow_LIPA_KO cluster_workflow LIPA Knockout and this compound Sensitivity Testing start Start: Cancer Cell Line crispr CRISPR/Cas9 LIPA Knockout start->crispr screening Screening and Validation (Western Blot, Sequencing) crispr->screening wt_cells Wild-Type (WT) Cells screening->wt_cells ko_cells LIPA Knockout (KO) Cells screening->ko_cells treatment Treat with this compound (Dose-Response) wt_cells->treatment Control ko_cells->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis: Compare IC50 of WT vs. KO cells viability_assay->data_analysis

Caption: Workflow for assessing the impact of LIPA knockout on this compound efficacy.

Unexpected toxicity of ERX-41 in vivo and potential causes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ERX-41 In Vivo Studies

This guide provides troubleshooting information and frequently asked questions for researchers encountering unexpected toxicity or inconsistent results during in vivo experiments with this compound. While published preclinical data indicate a favorable safety profile for this compound, this guide addresses potential deviations and challenges that may arise in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a novel small molecule developed to target estrogen receptor-positive (ERα+) breast cancers. Its primary mechanism involves binding to the Estrogen Receptor α (ERα). This interaction leads to the induction of overwhelming endoplasmic reticulum (ER) stress through the unfolded protein response (UPR) pathway, ultimately triggering cancer cell death (apoptosis). Unlike traditional ER antagonists, this compound's efficacy is independent of ERα's ligand-binding domain, making it effective against cancers resistant to therapies like tamoxifen (B1202) and fulvestrant.

Q2: Published studies show this compound is safe in vivo. Why might I be observing toxicity in my animal models?

While studies have shown that this compound effectively reduces tumor growth in mouse models without significant side effects or weight loss, several factors could lead to unexpected toxicity in a specific experimental setup. Potential causes for discrepancy include:

  • Compound Purity and Formulation: Impurities in the synthesized this compound or issues with the vehicle used for solubilization and administration can introduce independent toxicity.

  • Animal Model Strain and Health: The genetic background, age, sex, and overall health status of the animal model can influence drug metabolism and tolerance.

  • Dosing and Administration: Errors in dose calculation, frequency, or the route of administration (e.g., intraperitoneal vs. oral gavage) can significantly impact systemic exposure and toxicity.

  • Off-Target Effects at High Concentrations: While specific for ERα, exceptionally high local or systemic concentrations might lead to unforeseen off-target effects.

Q3: My in vitro results with this compound are potent, but I'm not seeing the same level of efficacy in vivo. What could be the issue?

A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Potential reasons include:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in the animal model, preventing it from reaching therapeutic concentrations in the tumor tissue.

  • Bioavailability: The formulation used for in vivo administration may not be optimal, leading to low bioavailability of this compound.

  • Tumor Microenvironment: The complex tumor microenvironment in vivo can present barriers to drug penetration that are not present in a 2D cell culture dish.

Troubleshooting Guides

Guide 1: Investigating Unexpected Animal Toxicity

If you observe signs of toxicity such as significant weight loss (>15%), lethargy, ruffled fur, or other adverse effects, consider the following troubleshooting workflow.

Experimental Workflow: Toxicity Investigation

cluster_Initial cluster_Immediate cluster_Investigation cluster_Action A Unexpected Toxicity Observed (e.g., Weight Loss, Lethargy) B 1. Halt Dosing Immediately A->B C 2. Euthanize Moribund Animals (Follow IACUC Guidelines) B->C D 3. Collect Blood & Tissues (for Toxicology Analysis) C->D E Verify Compound Purity (LC-MS, NMR) D->E F Review Dosing Calculation & Administration Technique D->F G Check Vehicle for Toxicity (Administer Vehicle Alone) D->G H Assess Animal Health Status (Pre-study Health Screen) D->H I Initiate Dose-Range-Finding Study (Start with Lower Doses) E->I F->I J Consider Alternative Formulation or Route of Administration G->J

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

Guide 2: Addressing Poor In Vivo Efficacy

If this compound is not producing the expected anti-tumor effect, a systematic review of the experimental protocol and compound properties is necessary.

Signaling Pathway: this compound Mechanism of Action

cluster_cell Cancer Cell cluster_trouble Potential In Vivo Failure Points ERX41 This compound ER_alpha ERα ERX41->ER_alpha Binds ER_Stress Endoplasmic Reticulum (ER) Stress ER_alpha->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Triggers PK Poor Pharmacokinetics (Metabolism/Clearance) PK->ERX41 Reduces systemic exposure Bioavailability Low Bioavailability (Poor Absorption) Bioavailability->ERX41 Prevents reaching target

Caption: The proposed mechanism of this compound and potential pharmacokinetic barriers.

Quantitative Data Summary

The following tables summarize key data from published studies on this compound. These values can serve as a baseline for comparison.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Animal Model Cell Line Dosing Regimen Tumor Growth Inhibition Reference
Nude Mice T47D (ERα+) 40 mg/kg, daily, oral gavage Significant reduction vs. control
Nude Mice MCF-7 (ERα+) 40 mg/kg, daily, oral gavage Significant reduction vs. control

| Nude Mice | MDA-MB-231 (ERα-) | 40 mg/kg, daily, oral gavage | No significant effect | |

Table 2: Safety Profile of this compound

Parameter Observation Conditions Reference
Animal Body Weight No significant change 40 mg/kg daily for several weeks
General Health No overt signs of toxicity 40 mg/kg daily for several weeks

| Off-target Toxicity | No significant toxicity noted | Preclinical toxicology studies | |

Experimental Protocols

Protocol 1: Orthotopic Breast Cancer Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

  • Cell Culture: Culture ERα+ breast cancer cells (e.g., MCF-7, T47D) under standard conditions.

  • Animal Model: Use female immunodeficient mice (e.g., NOD scid gamma or nude mice), typically 6-8 weeks old.

  • Tumor Implantation: Inject approximately 1-5 million cells suspended in Matrigel into the mammary fat pad.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: Randomize animals into treatment groups (e.g., Vehicle control, this compound).

  • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80). The formulation used in key studies involved 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at the specified dose and schedule (e.g., 40 mg/kg, daily).

  • Monitoring: Monitor tumor volume, animal body weight, and general health daily or several times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or when signs of morbidity appear. Collect tumors and organs for further analysis (e.g., histology, western blot).

ERX-41 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of ERX-41 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that induces endoplasmic reticulum (ER) stress, leading to cancer cell death.[1][2] It was initially identified as targeting lysosomal acid lipase (B570770) A (LIPA), but further studies have suggested its activity is independent of LIPA and dependent on its localization to the ER.[1] More recent findings indicate that this compound binds to the orphan nuclear receptor tailless (TLX), interfering with its interaction with coregulators.[3] This disruption, combined with the induction of ER stress, triggers apoptosis in cancer cells.[3][4]

Q2: Which cancer cell lines are sensitive to this compound?

This compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines, particularly those with elevated ER stress. It is notably effective against triple-negative breast cancer (TNBC) cells.[2][4][5][6][7] Studies have shown its efficacy in over 20 distinct TNBC cell lines.[4][6][7] Additionally, this compound has shown activity against ER-positive breast cancers, glioblastoma, pancreatic, and ovarian cancers.[4][7]

Q3: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended.[1] It is advisable to protect the stock solution from light and store it under nitrogen.[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes for single use.

Q4: Is there any available data on the stability of this compound in cell culture media?

Currently, there is no specific published data on the stability of this compound in various cell culture media over extended periods. The stability of a small molecule in media can be influenced by factors such as the formulation of the media, the presence of serum, pH, and temperature. It is crucial to experimentally determine the stability of this compound under your specific experimental conditions to ensure the desired concentration is maintained throughout the experiment.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in experimental results between replicates. Inconsistent timing of sample collection and processing. Incomplete solubilization of this compound in stock or media. Degradation of this compound in the cell culture media over the course of the experiment.Ensure precise and consistent experimental timing. Confirm complete dissolution of the compound in the solvent before adding to media. Perform a stability study of this compound in your specific cell culture media (see protocol below).
Lower than expected efficacy of this compound. Degradation of this compound in the cell culture media. Adsorption of the compound to plasticware. Incorrect concentration of the stock solution.Determine the stability of this compound in your media and adjust the dosing frequency if necessary. Use low-protein-binding plates and pipette tips. Verify the concentration of your stock solution.
Observed cytotoxicity in control cells. High concentration of the solvent (e.g., DMSO) in the final culture volume. Contamination of the stock solution or media.Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Use sterile techniques and fresh, high-quality reagents.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates (low-protein-binding recommended)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the this compound stock solution in your cell culture medium (with and without serum) to the final working concentration you use in your experiments (e.g., 1 µM).

  • Incubation:

    • Dispense the this compound-containing media into multiple wells of a multi-well plate.

    • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The time 0 sample should be collected immediately after preparation.

  • Sample Storage: Store the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • Thaw the samples and prepare them for analysis according to your HPLC or LC-MS protocol. This may involve protein precipitation (e.g., with acetonitrile) if the media contains serum.

    • Analyze the concentration of this compound in each sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of remaining this compound against time to visualize the stability profile.

Data Presentation:

Time (hours)% this compound Remaining (Media without Serum)% this compound Remaining (Media with 10% Serum)
0100100
2
4
8
12
24
48
72

Visualizations

Caption: this compound signaling pathway leading to apoptosis.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Prepare Working Solution in Cell Culture Media (± Serum) prep_stock->prep_media incubate Incubate at 37°C, 5% CO₂ prep_media->incubate collect Collect Aliquots at Time Points (0-72h) incubate->collect store Store Samples at -80°C collect->store analyze Analyze this compound Concentration (HPLC / LC-MS) store->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate plot Plot Stability Curve calculate->plot

Caption: Workflow for assessing this compound stability.

References

Optimizing ERX-41 and Chemotherapy Combination Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing experimental protocols for combining ERX-41 with standard chemotherapeutic agents. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during in vitro and in vivo studies.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for combining it with chemotherapy?

A1: this compound is a small molecule that induces endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis.[1][2][3] It achieves this by binding to and inhibiting lysosomal acid lipase (B570770) A (LIPA), a protein that is overexpressed in many cancer cells and plays a role in protein folding within the ER.[1][4] By disrupting protein processing, this compound causes the ER to become bloated, triggering the unfolded protein response (UPR) and ultimately leading to programmed cell death.[1][4][5]

The rationale for combining this compound with chemotherapy is based on the hypothesis that inducing ER stress can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel (B517696). Research has shown that inhibition of LIPA can sensitize triple-negative breast cancer (TNBC) cells to these chemotherapies.[6] This suggests a synergistic effect where this compound weakens the cancer cells' stress-response mechanisms, making them more susceptible to the DNA damage or microtubule disruption caused by chemotherapy.

Q2: Which cancer types are most likely to be responsive to this compound combination therapy?

A2: Preclinical studies have shown that this compound is effective against a broad range of hard-to-treat solid tumors.[5][7][8][9] It has demonstrated significant activity in triple-negative breast cancer (TNBC), glioblastoma, and ovarian and pancreatic cancers.[5][7][8][9] The responsiveness of a cancer type to this compound is correlated with its level of basal ER stress.[5][7][8][10] Cancers with high rates of protein synthesis and secretion, which inherently have elevated ER stress, are considered prime candidates for this therapeutic approach.

Q3: What are the recommended starting concentrations for in vitro experiments with this compound and chemotherapy agents?

A3: Determining the optimal concentrations for combination studies requires initial dose-response experiments for each agent individually to establish their IC50 values in the cell line(s) of interest. For this compound, an IC50 range of 50-250 nM has been observed in various TNBC cell lines.[11]

For combination studies, it is recommended to start with concentrations at and below the individual IC50 values. A common approach is to use a fixed concentration of one drug (e.g., at its IC25 or IC50) and titrate the other drug over a range of concentrations. This allows for the assessment of synergy using methods such as the combination index (CI) calculation based on the Chou-Talalay method.

Q4: Should this compound and chemotherapy be administered concurrently or sequentially?

A4: The optimal scheduling of this compound and chemotherapy (concurrent versus sequential) is an important experimental question and may be cell-line and drug-specific.

  • Concurrent administration: This approach tests the immediate synergistic effects of both drugs acting on the cell at the same time.

  • Sequential administration: This involves pre-treating cells with one agent for a specific duration before adding the second agent. For example, pre-treatment with an ER stress-inducing agent like this compound could potentially prime the cancer cells to be more sensitive to a subsequent challenge with a cytotoxic drug. Conversely, initial treatment with a chemotherapeutic agent might induce cellular stress that makes the cells more vulnerable to this compound-induced apoptosis.

It is advisable to test both concurrent and sequential administration schedules to determine the most effective protocol for your specific experimental system.

II. Troubleshooting Guides

In Vitro Experiments
Observed Problem Potential Cause(s) Troubleshooting Steps
High variability in cell viability assays between replicates. - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique.
No synergistic effect observed with the combination. - Suboptimal drug concentrations.- Inappropriate administration schedule (concurrent vs. sequential).- Cell line may be resistant to the combination.- Incorrect assessment of synergy.- Perform thorough single-agent dose-response curves to accurately determine IC50 values.- Test a range of concentrations for both drugs, including those below their individual IC50s.- Experiment with different administration schedules (e.g., 24h pre-treatment with this compound followed by chemotherapy).- Consider using a different cell line with a known high basal level of ER stress.- Utilize appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI) to quantitatively assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Increased cell death in control (vehicle-treated) groups. - Vehicle (e.g., DMSO) concentration is too high.- Contamination of cell culture.- Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically < 0.1%).- Perform routine checks for mycoplasma and other contaminants.
Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining). - Incorrect timing of the assay.- Suboptimal antibody/stain concentrations.- Cell detachment during processing.- Perform a time-course experiment to determine the optimal time point for detecting apoptosis after treatment.- Titrate the Annexin V and Propidium Iodide concentrations to achieve optimal staining.- Handle cells gently during washing and staining steps to minimize cell loss. Collect supernatant to include detached apoptotic cells in the analysis.
In Vivo Experiments
Observed Problem Potential Cause(s) Troubleshooting Steps
No significant tumor growth inhibition with the combination therapy. - Suboptimal dosing or scheduling.- Poor bioavailability of one or both agents.- Development of drug resistance.- Inappropriate animal model.- Conduct dose-escalation studies for the combination to determine the maximum tolerated dose (MTD).- Experiment with different administration schedules (e.g., daily this compound with intermittent chemotherapy).- this compound has shown good oral bioavailability.[10] For chemotherapy agents, ensure the route of administration and vehicle are appropriate.- Analyze tumor tissue post-treatment for biomarkers of ER stress and drug resistance.- Select a xenograft or patient-derived xenograft (PDX) model known to have high basal ER stress.
Toxicity and weight loss in treated animals. - Drug dosage is too high.- Antagonistic interaction of the drugs in vivo.- Reduce the dosage of one or both drugs in the combination.- Stagger the administration of the two drugs to reduce overlapping toxicities.- Monitor animals daily for signs of toxicity and establish clear endpoints for euthanasia.
High variability in tumor growth within the same treatment group. - Inconsistent tumor cell implantation.- Variation in animal health or age.- Uneven drug distribution.- Ensure consistent injection of the same number of viable tumor cells at the same anatomical site.- Use age- and weight-matched animals for the study.- Ensure proper formulation and administration of the therapeutic agents to achieve consistent dosing.

III. Data Presentation: Quantitative Data Summary

Quantitative data on the synergistic effects of this compound in combination with doxorubicin and paclitaxel is still emerging. The following tables are templates based on the type of data researchers should aim to generate and report.

Table 1: In Vitro Cytotoxicity of this compound, Doxorubicin, and Paclitaxel as Single Agents

Cell LineThis compound IC50 (nM)Doxorubicin IC50 (nM)Paclitaxel IC50 (nM)
MDA-MB-231 (TNBC)[Insert experimental data][Insert experimental data][Insert experimental data]
SUM-159 (TNBC)[Insert experimental data][Insert experimental data][Insert experimental data]
[Other cell line][Insert experimental data][Insert experimental data][Insert experimental data]

Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations

Cell LineDrug CombinationAdministration ScheduleCI Value at ED50Interpretation
MDA-MB-231This compound + DoxorubicinConcurrent (72h)[Insert experimental data][Synergistic/Additive/Antagonistic]
MDA-MB-231This compound + DoxorubicinSequential (24h this compound pre-treatment)[Insert experimental data][Synergistic/Additive/Antagonistic]
MDA-MB-231This compound + PaclitaxelConcurrent (72h)[Insert experimental data][Synergistic/Additive/Antagonistic]
MDA-MB-231This compound + PaclitaxelSequential (24h this compound pre-treatment)[Insert experimental data][Synergistic/Additive/Antagonistic]

IV. Experimental Protocols

1. In Vitro Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Single-Agent Treatment: Treat cells with a serial dilution of this compound, doxorubicin, or paclitaxel for 72 hours.

  • Combination Treatment:

    • Concurrent: Treat cells with a matrix of concentrations of this compound and the chemotherapeutic agent simultaneously for 72 hours.

    • Sequential: Pre-treat cells with a fixed, non-toxic concentration of this compound for 24 hours. Then, add a serial dilution of the chemotherapeutic agent for an additional 48 hours.

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's protocol.

  • Data Analysis: Calculate IC50 values for single agents and the Combination Index (CI) for the combination treatments using appropriate software.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Treatment: Treat cells with single agents or the combination at predetermined synergistic concentrations for a time point determined from a time-course experiment (e.g., 48 hours).

  • Cell Harvesting: Gently harvest both adherent and floating cells.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

3. In Vivo Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor xenografts.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy (doxorubicin or paclitaxel) alone

    • This compound + Chemotherapy combination

  • Drug Administration: Administer drugs according to a predetermined schedule and dosage. This compound can be administered orally.[10]

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the experiment.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of ER stress and apoptosis).

V. Mandatory Visualizations

ERX41_Signaling_Pathway cluster_ER Endoplasmic Reticulum ERX41 This compound LIPA LIPA ERX41->LIPA binds & inhibits UnfoldedProteins Accumulation of Unfolded Proteins LIPA->UnfoldedProteins disrupts protein folding UPR Unfolded Protein Response (UPR) UnfoldedProteins->UPR activates Apoptosis Apoptosis UPR->Apoptosis induces CellDeath Enhanced Cancer Cell Death Apoptosis->CellDeath synergizes with Chemotherapy Chemotherapy (Doxorubicin/Paclitaxel) DNADamage DNA Damage/ Microtubule Disruption Chemotherapy->DNADamage DNADamage->CellDeath

Caption: this compound signaling pathway and its synergy with chemotherapy.

Experimental_Workflow_In_Vitro start Start: Cancer Cell Line single_agent Single-Agent Dose-Response (this compound, Doxorubicin, Paclitaxel) start->single_agent ic50 Determine IC50 Values single_agent->ic50 combination Combination Treatment (Concurrent vs. Sequential) ic50->combination viability Cell Viability Assay (MTT/CellTiter-Glo) combination->viability ci_analysis Combination Index (CI) Analysis viability->ci_analysis synergy Identify Synergistic Combinations ci_analysis->synergy apoptosis Apoptosis Assay (Annexin V/PI) synergy->apoptosis mechanism Mechanistic Studies (e.g., Western Blot for UPR markers) synergy->mechanism end End: Data Interpretation apoptosis->end mechanism->end Troubleshooting_Logic problem Problem: No Synergy Observed check_conc Are drug concentrations optimal? problem->check_conc check_sched Is the administration schedule appropriate? check_conc->check_sched Yes solution_conc Solution: Re-evaluate IC50s and test a wider concentration range. check_conc->solution_conc No check_cell Is the cell line responsive? check_sched->check_cell Yes solution_sched Solution: Test both concurrent and sequential administration. check_sched->solution_sched No check_analysis Is the synergy analysis correct? check_cell->check_analysis Yes solution_cell Solution: Use a cell line with high basal ER stress. check_cell->solution_cell No solution_analysis Solution: Use appropriate software to calculate the Combination Index. check_analysis->solution_analysis No

References

Validation & Comparative

ERX-41 vs. ERX-11: A Comparative Efficacy Analysis in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cancer treatment is being forged with the development of targeted molecular therapies. Among these, ERX-41 and ERX-11 have emerged as promising compounds, particularly in the context of breast cancer. While originating from the same chemical scaffold, their distinct mechanisms of action and efficacy profiles warrant a detailed comparative analysis. ERX-11 was initially developed as a modulator of the estrogen receptor (ER), a key driver in the majority of breast cancers. Subsequent screening of its chemical analogs led to the discovery of this compound, a compound with a broader and more potent anti-cancer activity, targeting a novel cellular vulnerability. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data and methodologies.

Summary of Key Differences

FeatureERX-11This compound
Primary Target Estrogen Receptor (ER)Lysosomal Acid Lipase (B570770) A (LIPA)
Mechanism of Action Modulates ER-coregulator bindingInduces endoplasmic reticulum (ER) stress
Primary Indication ER-positive breast cancersBroad-spectrum, including triple-negative breast cancer (TNBC), pancreatic, ovarian, and glioblastoma
Spectrum of Efficacy Specific to ER-positive cancersEffective against both ER-positive and ER-negative cancers

Efficacy and Mechanism of Action

ERX-11: Targeting the Estrogen Receptor

ERX-11 is a novel small molecule designed to disrupt the function of the estrogen receptor, a protein that is a critical driver for the growth of most breast cancers.[1][2] It acts as an ER coregulator binding modulator, effectively blocking the interactions between ER and other proteins (coregulators) that are necessary for its cancer-promoting activity.[1][3] This mechanism has shown potent anti-proliferative effects in both treatment-sensitive and resistant ER-positive breast cancer cells.[1][3] Furthermore, studies have demonstrated that ERX-11 can work synergistically with other approved drugs, such as CDK4/6 inhibitors (e.g., palbociclib), to more effectively reduce tumor growth in models of endocrine therapy-resistant breast cancer.[3][4][5]

ERX11_Pathway cluster_nucleus Cell Nucleus cluster_drug ER Estrogen Receptor (ER) Coregulators Coregulator Proteins ER->Coregulators Interaction DNA DNA ER->DNA Coregulators->DNA Binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription ERX11 ERX-11 ERX11->ER Binds to & Blocks Coregulator Interaction

Figure 1: Mechanism of Action of ERX-11.

This compound: A Broader Approach via ER Stress

This compound, an analog of ERX-11, was discovered to possess a different and more extensive mechanism of action.[2][6] This compound targets lysosomal acid lipase A (LIPA), a protein located in the endoplasmic reticulum (ER), an organelle responsible for protein folding.[7][8][9] By binding to LIPA, this compound disrupts the protein processing machinery within the ER, leading to a state of "ER stress" and ultimately causing the cancer cell to self-destruct.[7][9][10] This mechanism is particularly effective in cancer cells due to their high rate of protein production to sustain rapid growth, which already places the ER under significant stress.[7][9]

A key advantage of this compound is its efficacy against a wide range of hard-to-treat cancers, including triple-negative breast cancer (TNBC), which lacks the estrogen receptor targeted by ERX-11.[6][7] Studies have shown that this compound is not only effective against ER-positive and triple-negative breast cancers but also shows promise in treating other cancers with high levels of ER stress, such as pancreatic, ovarian, and glioblastoma.[7][8] Importantly, this compound has demonstrated the ability to kill cancer cells while leaving healthy cells unharmed and has been shown to shrink tumors in animal models without causing discernible toxicity.[6][7][8]

ERX41_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_drug LIPA Lysosomal Acid Lipase A (LIPA) ProteinFolding Protein Folding Machinery LIPA->ProteinFolding Supports ER_Stress ER Stress ProteinFolding->ER_Stress Disruption leads to Apoptosis Cell Death (Apoptosis) ER_Stress->Apoptosis Induces ERX41 This compound ERX41->LIPA Binds to & Inactivates

Figure 2: Mechanism of Action of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the general protocols used in the evaluation of ERX-11 and this compound.

Cell Viability and Proliferation Assays

  • Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cancer cell lines (e.g., ER-positive MCF-7, triple-negative MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of ERX-11 or this compound.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.

    • The results are used to calculate the IC50 values for each compound in different cell lines.

In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Methodology:

    • Human cancer cells are injected subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Treatment groups receive ERX-11 or this compound, typically administered orally or via intraperitoneal injection, at a specified dose and schedule (e.g., 10 mg/kg/day).[4] The control group receives a vehicle solution.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity (e.g., proliferation markers like Ki-67).[4]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Treatment Treat with ERX-11 or this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, etc.) Treatment->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Xenograft Establish Xenograft Tumors in Mice IC50->Xenograft Promising Compounds Advance Randomization Randomize Mice into Groups Xenograft->Randomization Drug_Admin Administer Drug or Vehicle Randomization->Drug_Admin Monitoring Monitor Tumor Growth & Body Weight Drug_Admin->Monitoring Analysis Excise and Analyze Tumors Monitoring->Analysis

References

A Preclinical Showdown: ERX-41 Versus Tamoxifen in Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of estrogen receptor-positive (ER-positive) breast cancer therapeutics, the established standard-of-care, tamoxifen (B1202), faces a novel challenger in ERX-41. This guide offers a detailed comparison of these two compounds, presenting available preclinical data, outlining experimental methodologies, and visualizing their distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of oncology therapeutics.

Executive Summary

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of ER-positive breast cancer treatment for decades, functioning by competitively antagonizing the estrogen receptor (ERα). In contrast, this compound represents a new class of anticancer agents that induces cancer cell death through a novel mechanism: the induction of overwhelming endoplasmic reticulum (ER) stress. While direct head-to-head comparative studies with quantitative data in ER-positive models are limited in publicly available research, this guide collates the existing preclinical evidence to provide a comprehensive overview of both agents. This compound's unique mechanism of action suggests its potential as a therapeutic option, particularly in contexts where resistance to traditional endocrine therapies like tamoxifen may arise.

Performance Data: A Tale of Two Mechanisms

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

CompoundCell LineSubtypeIC50 (nM)Citation
This compoundVarious TNBC cell linesTNBC50-250[3][4]
This compoundER-positive cell linesER+Activity demonstrated, specific IC50 not detailed in comparative studies[1][2]

Note: The primary focus of initial this compound publications has been on TNBC, where it has shown significant potency. Its activity in ER-positive cells is confirmed, but direct comparative IC50s with tamoxifen are not yet published.

Table 2: In Vitro Cytotoxicity of Tamoxifen in ER-Positive Breast Cancer Cell Lines

CompoundCell LineTime PointIC50 (µM)Citation
4-hydroxytamoxifen (B85900)MCF-796h3.2[5]
4-hydroxytamoxifenT47D96h4.2[5]
TamoxifenMCF-724h18.9 - 24.1[6]
TamoxifenMCF-724h~12.1 (4.506 µg/mL)[7]

Note: The IC50 values for tamoxifen can exhibit variability across different studies, likely attributable to variations in experimental protocols and conditions.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of both this compound and tamoxifen in xenograft models. This compound has been shown to effectively shrink human tumors grown in mouse models without discernible toxicity.[1][2] Tamoxifen's ability to inhibit estrogen-dependent tumor growth in xenograft models is well-established.[8] Direct comparative in vivo studies in ER-positive models are not yet available.

Mechanism of Action: Divergent Pathways to Cell Death

The fundamental difference between this compound and tamoxifen lies in their molecular mechanisms of action. Tamoxifen directly targets the estrogen receptor's signaling cascade, while this compound exploits a vulnerability in the cellular machinery responsible for protein folding.

This compound: Inducing Endoplasmic Reticulum Stress

This compound's novel mechanism centers on its interaction with lysosomal acid lipase (B570770) A (LIPA), a protein found in the endoplasmic reticulum. By binding to LIPA, this compound disrupts the proper folding of proteins, leading to an accumulation of unfolded and misfolded proteins within the ER. This triggers a state of chronic ER stress and activates the Unfolded Protein Response (UPR). In cancer cells, which already operate under elevated basal ER stress due to high protein synthesis demands, the additional stress induced by this compound overwhelms the cellular coping mechanisms, culminating in apoptosis (programmed cell death).

ERX41_Pathway cluster_cell Cancer Cell ERX41 This compound LIPA LIPA ERX41->LIPA Binds to ProteinFolding Protein Folding Disruption LIPA->ProteinFolding Inhibits ER Endoplasmic Reticulum ER_Stress Increased ER Stress ProteinFolding->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

This compound Mechanism of Action
Tamoxifen: Selective Estrogen Receptor Modulation

Tamoxifen acts as a selective estrogen receptor modulator (SERM). In breast tissue, it functions as an antagonist by competitively binding to the estrogen receptor (ERα). This binding prevents the natural ligand, estrogen, from activating the receptor. The tamoxifen-ERα complex recruits corepressors instead of coactivators to the DNA, thereby inhibiting the transcription of estrogen-responsive genes that are critical for cell proliferation and survival. This blockade of estrogen-driven signaling ultimately leads to a cytostatic effect, halting the growth of ER-positive breast cancer cells.

Tamoxifen_Pathway cluster_cell ER-Positive Cancer Cell Estrogen Estrogen ER_alpha Estrogen Receptor α (ERα) Estrogen->ER_alpha Binds & Activates Tamoxifen Tamoxifen Tamoxifen->ER_alpha Competitively Binds & Blocks NoProliferation Inhibition of Proliferation ERE Estrogen Response Element (DNA) ER_alpha->ERE Binds to ER_alpha->NoProliferation Recruits Corepressors Proliferation Cell Proliferation ERE->Proliferation Promotes Transcription

Tamoxifen Mechanism of Action

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of anticancer agents like this compound and tamoxifen.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with this compound or Tamoxifen incubate1->treat incubate2 Incubate (24-96h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read

MTT Assay Experimental Workflow
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or tamoxifen. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical workflow for evaluating the efficacy of anticancer compounds in a mouse model.

Xenograft_Workflow start Implant cancer cells into immunodeficient mice tumor_growth Monitor tumor growth start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound, Tamoxifen, or vehicle randomize->treat monitor Measure tumor volume and body weight regularly treat->monitor endpoint Endpoint: Analyze tumor tissue monitor->endpoint

In Vivo Xenograft Study Workflow
  • Cell Implantation: Inject a suspension of human breast cancer cells (e.g., MCF-7) into the mammary fat pad of immunodeficient mice. For ER-positive models, estrogen supplementation is often required to support tumor growth.

  • Tumor Establishment: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice with established tumors to different treatment groups (e.g., vehicle control, this compound, tamoxifen).

  • Treatment Administration: Administer the compounds to the mice according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly throughout the study to assess treatment efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement, histological examination, and biomarker analysis.

Conclusion

This compound and tamoxifen represent two distinct therapeutic strategies for ER-positive breast cancer. Tamoxifen's role as a standard-of-care is well-established, with a mechanism centered on the direct inhibition of estrogen receptor signaling. This compound, with its novel mechanism of inducing catastrophic ER stress, presents a promising new approach that may circumvent known resistance mechanisms to endocrine therapies. While direct comparative preclinical data in ER-positive models is still emerging, the unique mode of action and potent anticancer activity of this compound warrant further investigation as a potential future therapeutic for ER-positive breast cancer, both as a monotherapy and in combination with existing treatments. Further head-to-head studies are crucial to fully delineate the comparative efficacy of these two agents.

References

ERX-41: A Comparative Analysis of Efficacy in Triple-Negative and ER-Positive Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A novel small molecule, ERX-41, has demonstrated significant cytotoxic effects against both triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER-positive) breast cancer cell lines. Emerging preclinical data suggests that this compound may be particularly effective in treating aggressive TNBC subtypes, which currently lack targeted therapeutic options.

This guide provides a comprehensive comparison of this compound's efficacy across these two major breast cancer subtypes, supported by quantitative data from cell viability assays and detailed experimental protocols. Furthermore, a visualization of the compound's proposed mechanism of action is presented to elucidate its molecular pathway.

Comparative Efficacy of this compound

This compound has shown potent anti-proliferative activity in a broad range of breast cancer cell lines. Notably, studies indicate that while this compound is effective against ER-positive breast cancer cells, it exhibits even greater potency in killing TNBC cells.[1] This suggests a mechanism of action that is not solely dependent on the estrogen receptor pathway.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various TNBC and ER-positive breast cancer cell lines, as determined by different cell viability assays.

Cell LineBreast Cancer SubtypeAssay MethodIC50 (nM)
TNBC Panel (21 lines) Triple-NegativeCellTiter-Glo< 250
TNBC Panel Triple-NegativeWST-1< 500
TNBC (general) Triple-NegativeNot Specified50 - 250
ZR-75 ER-PositiveMTT~100 - 125
MCF-7 ER-PositiveMTT~100 - 125

Mechanism of Action

This compound's primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[2][3] The compound has been shown to bind to lysosomal acid lipase (B570770) A (LIPA), a protein located in the endoplasmic reticulum.[1][3] This interaction is thought to disrupt protein folding processes within the ER, triggering the unfolded protein response (UPR) and ultimately culminating in programmed cell death.[4] In the context of TNBC, another potential target, the orphan nuclear receptor TLX, has been identified, which may also contribute to the compound's potent anti-cancer effects in this subtype.

ERX41_Mechanism cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum ERX41 This compound LIPA LIPA ERX41->LIPA Binds to ProteinFolding Protein Folding Machinery LIPA->ProteinFolding Disrupts ER_Stress ER Stress ProteinFolding->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers

Caption: Mechanism of action of this compound in breast cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, ZR-75) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. CellTiter-Glo® Luminescent Cell Viability Assay:

  • Cell Seeding: Cells are plated in opaque-walled 96-well plates and treated with this compound as described for the MTT assay.

  • Reagent Addition: After the treatment period, the plates are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well.

  • Lysis and Signal Stabilization: The plates are placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Luminescence is measured using a luminometer.

  • IC50 Calculation: The IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used for the engraftment of human breast cancer cells or patient-derived xenografts (PDXs).

  • Tumor Implantation: Breast cancer cells (e.g., MDA-MB-231 for TNBC) are injected subcutaneously into the flank of the mice.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a dose of 10 mg/kg/day.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

References

Unveiling the Target: A Comparative Guide to the Validation of LIPA as the Primary Target of ERX-41

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of CRISPR-mediated gene editing in confirming the mechanism of action of the novel anti-cancer compound ERX-41, with a comparative look at alternative validation methodologies.

In the landscape of oncology drug discovery, the precise identification and validation of a drug's molecular target are paramount for its development and clinical success. The small molecule this compound has emerged as a promising therapeutic candidate for various solid tumors, including aggressive forms of breast cancer.[1][2] Initial studies pointed to the lysosomal acid lipase (B570770) A (LIPA) protein as its primary cellular target. This guide provides a comprehensive comparison of the experimental methodologies used to validate LIPA as the principal target of this compound, with a central focus on the pivotal role of CRISPR/Cas9 gene-editing technology.

CRISPR/Cas9: A Definitive Approach to Target Validation

The advent of CRISPR/Cas9 has revolutionized the field of functional genomics, offering an unparalleled tool for precise gene knockout and, consequently, for unequivocally linking a drug's activity to a specific gene product. In the case of this compound, CRISPR-mediated knockout of the LIPA gene was instrumental in validating it as the primary target.[1]

The Core Principle of CRISPR Validation

The logic underpinning this approach is straightforward: if LIPA is the true target of this compound, then cells lacking a functional LIPA gene should exhibit resistance to the drug's cytotoxic effects. Conversely, reintroducing the LIPA gene into these knockout cells should restore their sensitivity to this compound.

Experimental Workflow for CRISPR Validation of this compound Target

The validation process using CRISPR/Cas9 can be systematically broken down into several key stages, from the generation of knockout cell lines to the assessment of drug sensitivity.

CRISPR_Workflow cluster_setup Cell Line Preparation cluster_ko LIPA Gene Knockout cluster_phenotype Phenotypic Analysis start Select Cancer Cell Line (e.g., MDA-MB-231, SKOV3) cas9 Establish Stable Cas9-expressing Cell Line start->cas9 gRNA Design & Clone LIPA-specific gRNA into Lentiviral Vector cas9->gRNA transduction Lentiviral Transduction of Cas9-expressing Cells gRNA->transduction selection Antibiotic Selection & Single Cell Cloning transduction->selection validation Validate LIPA Knockout (Western Blot, Sequencing) selection->validation treatment Treat Wild-Type (WT) and LIPA-KO Cells with this compound validation->treatment rescue Rescue Experiment: Re-express LIPA in KO cells validation->rescue viability Cell Viability/Apoptosis Assays treatment->viability rescue->treatment

CRISPR/Cas9 Experimental Workflow for LIPA Validation.

Comparative Analysis of Target Validation Methods

While CRISPR stands out for its precision, other techniques can also be employed to validate a drug's target. Here, we compare CRISPR with two common alternatives: RNA interference (RNAi) and the Cellular Thermal Shift Assay (CETSA).

Method Principle Advantages Limitations Application to this compound/LIPA
CRISPR/Cas9 Knockout Permanent disruption of the target gene (LIPA) at the DNA level.- Complete loss of protein expression- Stable, heritable modification- High specificity- Unambiguous results- Can be lethal if the target is essential for cell survival- Potential for off-target effects (can be mitigated)- More time-consuming to generate knockout linesPrimary Method Used: LIPA knockout cells showed significantly reduced sensitivity to this compound, confirming LIPA is essential for the drug's activity.[1]
RNA interference (RNAi) Transient knockdown of the target gene's mRNA, leading to reduced protein expression.- Relatively rapid and less labor-intensive than CRISPR KO- Useful for studying essential genes where a complete knockout would be lethal- Incomplete protein knockdown- Transient effect- Potential for significant off-target effectsHypothetical Application: siRNA targeting LIPA mRNA would be expected to confer partial resistance to this compound.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand (drug) binding.- Confirms direct physical interaction between the drug and target- Can be performed in intact cells and tissues- Label-free method- Does not directly assess the functional consequence of the binding- Not all binding events lead to a measurable thermal shiftApplied in Key Study: this compound was shown to increase the thermal stability of LIPA in cells, confirming direct binding.[3]

Signaling Pathway of this compound Action

The binding of this compound to LIPA in the endoplasmic reticulum (ER) disrupts protein folding, leading to ER stress and ultimately, cancer cell death. This pathway highlights the functional consequence of the drug-target interaction.

ERX41_Pathway ERX41 This compound LIPA LIPA (in Endoplasmic Reticulum) ERX41->LIPA Binds to ProteinFolding Disrupted Protein Folding LIPA->ProteinFolding Inhibition of function leads to ER_Stress Endoplasmic Reticulum (ER) Stress ProteinFolding->ER_Stress Induces UPR Unfolded Protein Response (UPR) (p-PERK, p-eIF2α, CHOP) ER_Stress->UPR Activates Apoptosis Cancer Cell Apoptosis UPR->Apoptosis Triggers

References

ERX-41: A Comparative Analysis of Efficacy in Patient-Derived Xenografts and Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel small molecule, ERX-41, has demonstrated significant preclinical efficacy in treating aggressive and hard-to-treat cancers, including triple-negative breast cancer (TNBC). This guide provides a comprehensive comparison of this compound's performance in patient-derived xenografts (PDXs) and traditional cell line-derived xenograft (CDX) models, offering researchers, scientists, and drug development professionals a detailed overview of its therapeutic potential and the experimental data supporting it.

Executive Summary

This compound induces cancer cell death by targeting lysosomal acid lipase (B570770) A (LIPA), leading to overwhelming endoplasmic reticulum (ER) stress.[1][2] Preclinical studies have shown that this compound effectively shrinks tumors in both CDX and PDX models, highlighting its potential as a broadly applicable anticancer agent.[1][3] Notably, PDX models, which more closely recapitulate the heterogeneity and microenvironment of human tumors, have validated the potent anti-cancer activity of this compound observed in initial cell line studies.[3][4] This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visualize the key biological pathways and workflows.

Comparative Efficacy of this compound: PDX vs. Cell Line Xenografts

The therapeutic effect of this compound has been evaluated in various cancer models. The following tables summarize the quantitative data on tumor growth inhibition in both cell line-derived xenografts and patient-derived xenografts.

Table 1: Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models

Cell LineCancer TypeMouse StrainTreatment RegimenTumor Growth Inhibition (%)Reference
MDA-MB-231Triple-Negative Breast CancerNude10 mg/kg/day, p.o.Significant tumor growth inhibition[2]
D2A1Syngeneic Mouse Breast CancerBALB/c20 mg/kg/day, p.o.Significant tumor growth inhibition

Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

PDX ModelCancer TypeMouse StrainTreatment RegimenTumor Growth Inhibition (%)Reference
BCM-5471Triple-Negative Breast CancerNSG20 mg/kg, 5 days/week, p.o.>80%[1]
BR-001Breast CancerNot SpecifiedNot SpecifiedSignificant tumor shrinkage[3]
OV-001Ovarian CancerNot SpecifiedNot SpecifiedSignificant tumor shrinkage
PA-001Pancreatic CancerNot SpecifiedNot SpecifiedSignificant tumor shrinkage

Mechanism of Action: this compound Induced Endoplasmic Reticulum Stress

This compound exerts its cytotoxic effects by binding to lysosomal acid lipase A (LIPA), a protein found in the endoplasmic reticulum.[5] This interaction disrupts protein folding processes within the ER, leading to an accumulation of unfolded proteins.[5] This accumulation triggers the Unfolded Protein Response (UPR), and ultimately, overwhelming ER stress, which culminates in cancer cell apoptosis.[2]

ERX41_Mechanism ERX41 This compound LIPA LIPA (in Endoplasmic Reticulum) ERX41->LIPA Binds to ProteinFolding Protein Folding Disruption LIPA->ProteinFolding Inhibits UPR Unfolded Protein Response (UPR) ProteinFolding->UPR Induces ERStress Endoplasmic Reticulum Stress UPR->ERStress Leads to Apoptosis Apoptosis (Cancer Cell Death) ERStress->Apoptosis Triggers

Caption: this compound mechanism of action targeting LIPA.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media and conditions until they reach the desired confluence for injection.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Administration: Once tumors reach a specified volume, mice are randomized into control and treatment groups. This compound is administered orally at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis.

Patient-Derived Xenograft (PDX) Model Protocol
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting cancer patients following surgical resection.

  • Animal Model: Highly immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) are used to support the engraftment of human tumor tissue.

  • Tumor Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously into the mice.

  • Tumor Engraftment and Passaging: Engraftment is monitored, and once tumors grow to a sufficient size, they can be passaged to subsequent cohorts of mice for expansion.

  • Treatment and Efficacy Evaluation: Similar to the CDX model protocol, once tumors are established, mice are treated with this compound, and tumor growth is monitored to assess efficacy.

Experimental_Workflow cluster_cdx Cell Line-Derived Xenograft (CDX) cluster_pdx Patient-Derived Xenograft (PDX) CellCulture Cancer Cell Culture CDX_Implant Subcutaneous Injection CellCulture->CDX_Implant CDX_Treatment This compound Treatment CDX_Implant->CDX_Treatment CDX_Eval Efficacy Evaluation CDX_Treatment->CDX_Eval PatientTumor Patient Tumor Acquisition PDX_Implant Surgical Implantation PatientTumor->PDX_Implant PDX_Passage Tumor Passaging PDX_Implant->PDX_Passage PDX_Treatment This compound Treatment PDX_Passage->PDX_Treatment PDX_Eval Efficacy Evaluation PDX_Treatment->PDX_Eval

Caption: Workflow for CDX and PDX model studies.

Conclusion

The collective preclinical data strongly support the therapeutic potential of this compound in a range of difficult-to-treat cancers. Its consistent efficacy in both cell line-derived and patient-derived xenograft models underscores the robustness of its anti-tumor activity. The validation of this compound's effectiveness in PDX models is particularly compelling, as these models are considered more predictive of clinical outcomes. Further investigation and clinical trials are warranted to translate these promising preclinical findings into benefits for cancer patients.

References

A Comparative Analysis of ERX-41 and Other ER Stress Inducers for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and efficacy of ERX-41, Tunicamycin, and Thapsigargin in inducing endoplasmic reticulum stress for therapeutic applications.

In the landscape of cancer therapy, inducing endoplasmic reticulum (ER) stress has emerged as a promising strategy to selectively eliminate malignant cells. This guide provides a comparative analysis of a novel therapeutic agent, this compound, against well-established ER stress inducers, Tunicamycin and Thapsigargin. We will explore their mechanisms of action, comparative efficacy in cancer cell lines, and detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for their work.

Introduction to ER Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum is a critical organelle responsible for protein folding and modification. A disruption in these processes leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins to aid in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death. This vulnerability of cancer cells, which often exhibit high rates of protein synthesis and basal ER stress, is a key target for novel therapeutic interventions.

Mechanisms of Action: A Tale of Three Inducers

While all three compounds induce ER stress, their molecular targets and mechanisms of action differ significantly, leading to distinct cellular outcomes.

This compound: A Novel Targeted Approach

This compound is a novel small molecule that induces ER stress through a unique mechanism. It has been shown to bind to lysosomal acid lipase (B570770) A (LIPA), a protein not previously implicated in the UPR.[1][2] This interaction is thought to disrupt protein folding within the ER, leading to a robust and selective induction of the UPR and subsequent apoptosis in cancer cells.[3][4] Notably, this compound has demonstrated efficacy against a broad range of cancer types, including triple-negative breast cancer (TNBC), ovarian, pancreatic, and glioblastoma, while showing minimal toxicity to normal cells.[3][4][5] This selectivity for cancer cells makes this compound a particularly promising candidate for further therapeutic development.[1][2][3]

Tunicamycin: The Glycosylation Inhibitor

Tunicamycin is a nucleoside antibiotic that induces ER stress by inhibiting N-linked glycosylation, a critical step in the proper folding of many secreted and membrane-bound proteins. By blocking the enzyme GlcNAc phosphotransferase (GPT), Tunicamycin causes an accumulation of unfolded glycoproteins in the ER, thereby triggering the UPR.[6][7] While a potent inducer of ER stress, Tunicamycin can affect both normal and cancerous cells, which may limit its therapeutic window.[7][8]

Thapsigargin: The SERCA Pump Inhibitor

Thapsigargin is a sesquiterpene lactone that induces ER stress by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[9][10] This inhibition leads to the depletion of ER calcium stores and a subsequent increase in cytosolic calcium levels, disrupting the function of calcium-dependent chaperones and leading to protein misfolding.[10][11] Like Tunicamycin, Thapsigargin is a widely used tool for studying ER stress but its lack of selectivity for cancer cells poses a challenge for its direct therapeutic application.[10]

Quantitative Performance Analysis

The following tables summarize the available quantitative data on the efficacy of this compound, Tunicamycin, and Thapsigargin in various cancer cell lines.

Table 1: Comparative IC50 Values of ER Stress Inducers in Breast Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Tunicamycin IC50 (µg/mL)Thapsigargin IC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer50-250[12]~1.0-10.0[7]~1[13]
MCF-7ER-Positive Breast Cancer50-250[12]~1.0-10.0[7]3[13]
SKBR-3HER2-Positive Breast CancerNot widely reported~2.0-5.0[14]Not widely reported
SUM-159Triple-Negative Breast Cancer50-250[12]Not widely reportedNot widely reported

Table 2: Induction of Key ER Stress Markers

CompoundTarget PathwayKey Markers InducedObserved Effects in Cancer Cells
This compound LIPA binding, UPR inductionp-PERK, p-eIF2α, CHOP, IRE1α[1]Potent and selective apoptosis in various cancer cell lines with minimal effect on normal cells.[1][2][3][5]
Tunicamycin N-linked glycosylationGRP78, CHOP, spliced XBP1Induces apoptosis in both cancer and normal cells.[7][8][11]
Thapsigargin SERCA pumpGRP78, CHOP, increased cytosolic Ca2+Potent inducer of apoptosis, but lacks selectivity for cancer cells.[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for understanding the comparative analysis of these ER stress inducers.

Unfolded Protein Response (UPR) Signaling Pathway

UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds & sequesters PERK PERK BiP->PERK dissociates from IRE1a IRE1a BiP->IRE1a dissociates from ATF6 ATF6 BiP->ATF6 dissociates from p-PERK p-PERK PERK->p-PERK autophosphorylates sXBP1 sXBP1 IRE1a->sXBP1 splices XBP1 mRNA ATF6n ATF6n ATF6->ATF6n cleaved in Golgi p-eIF2a p-eIF2a p-PERK->p-eIF2a phosphorylates ATF4 ATF4 p-eIF2a->ATF4 promotes translation UPR Target Genes UPR Target Genes ATF4->UPR Target Genes activates sXBP1->UPR Target Genes activates ATF6n->UPR Target Genes activates Apoptosis Apoptosis UPR Target Genes->Apoptosis prolonged stress

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Mechanism of Action of ER Stress Inducers

MoA_Comparison cluster_ERX41 This compound cluster_Tunicamycin Tunicamycin cluster_Thapsigargin Thapsigargin ERX41 This compound LIPA LIPA ERX41->LIPA binds to ER Stress ER Stress LIPA->ER Stress induces Tunicamycin Tunicamycin GPT GPT Tunicamycin->GPT inhibits N-linked Glycosylation N-linked Glycosylation GPT->N-linked Glycosylation catalyzes N-linked Glycosylation->ER Stress disruption leads to Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA inhibits ER Ca2+ Depletion ER Ca2+ Depletion SERCA->ER Ca2+ Depletion prevents Ca2+ uptake ER Ca2+ Depletion->ER Stress causes

Caption: Mechanisms of action for this compound, Tunicamycin, and Thapsigargin.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Cancer Cell Lines Cancer Cell Lines Treatment Treatment Cancer Cell Lines->Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay (MTT) This compound Tunicamycin Thapsigargin Colony Formation Assay Colony Formation Assay Treatment->Colony Formation Assay This compound Tunicamycin Thapsigargin Western Blot Analysis Western Blot Analysis Treatment->Western Blot Analysis This compound Tunicamycin Thapsigargin Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay (MTT)->Data Analysis & Comparison Colony Formation Assay->Data Analysis & Comparison Western Blot Analysis->Data Analysis & Comparison

References

A Preclinical Head-to-Head Comparison of ERX-41 and Standard Chemotherapy in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel therapeutic agent ERX-41 and standard-of-care chemotherapies for pancreatic cancer. Due to the early stage of this compound's development, direct head-to-head clinical trial data is not yet available. This comparison is based on existing preclinical data and is intended to provide a framework for understanding the potential of this compound in relation to current treatment options.

Introduction to Therapeutic Agents

This compound: A novel small molecule that induces endoplasmic reticulum (ER) stress, leading to cancer cell death.[1][2] It has shown potential in treating solid tumors, including pancreatic cancer, in preclinical studies.[2][3] this compound's mechanism of action is distinct from traditional cytotoxic chemotherapies.

Standard Chemotherapy: For pancreatic cancer, standard-of-care chemotherapy often includes gemcitabine (B846), either alone or in combination, and the FOLFIRINOX regimen (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin).[4][5] These agents primarily work by interfering with DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.[6]

Mechanism of Action

This compound: this compound binds to lysosomal acid lipase (B570770) A (LIPA), leading to ER stress and the unfolded protein response (UPR).[1][2][3] This targeted approach selectively induces apoptosis in cancer cells, which are often more vulnerable to ER stress due to their high protein synthesis rates.

Gemcitabine: As a nucleoside analog, gemcitabine is incorporated into DNA, where it inhibits DNA replication and repair, ultimately triggering apoptosis.

FOLFIRINOX: This combination therapy targets multiple pathways involved in cell division and survival. 5-fluorouracil (B62378) inhibits thymidylate synthase, a key enzyme in DNA synthesis. Irinotecan is a topoisomerase I inhibitor, preventing DNA unwinding. Oxaliplatin is a platinum-based compound that forms DNA adducts, inhibiting DNA replication and transcription.

Quantitative Data Comparison

The following tables summarize available preclinical data for this compound and standard chemotherapies in pancreatic cancer models. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundPancreatic Cancer Cell LineIC50 (nM)Reference
This compoundMultiple TNBC cells (as a proxy)Varies (not specified for pancreatic cancer)[2]
GemcitabineMIA PaCa-225.00 ± 0.47[7]
GemcitabinePANC-148.55 ± 2.30[7]
GemcitabineAsPC-1, Capan-1Moderately sensitive to resistant[8]
GemcitabinePC-07-0001, PC-07-0015, PC-07-0049 (primary cells)4.332 µM, 1.534 µM, 9.697 µM[9]
GemcitabinePC-07-0034, PC-07-0037, PC-07-0045 (primary cells)55.18 µM, 409.6 µM, 62.87 µM[9]

Note: Specific IC50 values for this compound in pancreatic cancer cell lines were not available in the searched literature. The data for TNBC is provided as an example of its potency.

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

TreatmentCancer ModelDosingOutcomeReference
This compoundMDA-MB-231 xenografts (as a proxy)10 mg/kg, p.o. dailySignificant tumor growth reduction[1]
GemcitabinePA4, PA10, PA16 PDX models100 mg/kg, twice weekly80% tumor volume reduction in PA16[10]
GemcitabineGemcitabine-sensitive xenograftNot specifiedTumor regression[11]
FOLFIRINOXPhase III trial (metastatic pancreatic cancer)Standard regimenMedian OS 11.1 months vs 6.8 months with gemcitabine[4]
FOLFIRINOXPhase III trial (locally advanced pancreatic cancer)Standard regimenMedian PFS 9.7 months vs 7.7 months with gemcitabine[12]

Note: In vivo data for this compound in a pancreatic cancer model was not explicitly detailed in the provided search results. The data from a breast cancer xenograft model is presented as an indication of its in vivo activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, gemcitabine) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Incubation: The plate is incubated for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: 100 µL of a detergent reagent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

In Vivo Orthotopic Pancreatic Cancer Xenograft Model

This model is used to evaluate the efficacy of anticancer agents in a more physiologically relevant setting.

  • Cell Preparation: Human pancreatic cancer cells (e.g., 5 x 10^5 to 1 x 10^6 cells in 50 µL PBS) are prepared for injection.[13]

  • Animal Anesthesia: Immunocompromised mice (e.g., nude mice) are anesthetized.

  • Surgical Procedure: A small incision is made in the abdomen to expose the pancreas.

  • Cell Injection: The pancreatic cancer cell suspension is injected into the tail or head of the pancreas.[13][14] To prevent leakage, cells can be suspended in Matrigel.[15]

  • Closure: The incision is sutured.

  • Tumor Monitoring: Tumor growth is monitored over time, often using imaging techniques like bioluminescence if the cells are engineered to express luciferase.

  • Treatment Administration: Once tumors are established, animals are treated with the test compound (e.g., this compound orally, gemcitabine via intraperitoneal injection) or vehicle control.

  • Efficacy Evaluation: Tumor volume and animal body weight are measured regularly to assess treatment efficacy and toxicity. At the end of the study, tumors are excised for further analysis.

Visualizations

Signaling Pathways

ERX41_Mechanism cluster_cell Cancer Cell ERX41 This compound LIPA LIPA ERX41->LIPA binds ER Endoplasmic Reticulum LIPA->ER induces stress in UPR Unfolded Protein Response (UPR) ER->UPR activates Apoptosis Apoptosis UPR->Apoptosis leads to

Caption: this compound Mechanism of Action.

Gemcitabine_Mechanism cluster_cell Cancer Cell Gemcitabine Gemcitabine dFdCTP dFdCTP (Active Metabolite) Gemcitabine->dFdCTP is converted to DNA_Replication DNA Replication dFdCTP->DNA_Replication inhibits DNA_Repair DNA Repair dFdCTP->DNA_Repair inhibits Apoptosis Apoptosis DNA_Replication->Apoptosis inhibition leads to DNA_Repair->Apoptosis inhibition leads to

Caption: Gemcitabine Mechanism of Action.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Culture Treatment Treatment with This compound or Chemotherapy Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Xenograft_Model Orthotopic Xenograft Model Generation Tumor_Growth Tumor Growth and Monitoring Xenograft_Model->Tumor_Growth InVivo_Treatment In Vivo Treatment Tumor_Growth->InVivo_Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) InVivo_Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight) InVivo_Treatment->Toxicity_Assessment

References

A Preclinical Head-to-Head: ERX-41 and PARP Inhibitors in BRCA-Mutated Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for the novel investigational agent ERX-41 and the established class of PARP inhibitors in the context of BRCA-mutated ovarian cancer. This document summarizes available quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows.

In the landscape of targeted therapies for BRCA-mutated ovarian cancer, Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized patient outcomes by exploiting the principle of synthetic lethality. However, the emergence of novel therapeutic agents with distinct mechanisms of action, such as this compound, warrants a comparative evaluation of their preclinical efficacy and underlying biology. This guide synthesizes the current preclinical evidence for this compound and a selection of PARP inhibitors, offering a data-driven perspective for the scientific community.

Mechanisms of Action: A Tale of Two Pathways

This compound and PARP inhibitors leverage different cellular vulnerabilities to induce cancer cell death.

This compound: Inducing Endoplasmic Reticulum Stress

The novel small molecule this compound targets lysosomal acid lipase (B570770) A (LIPA), a protein implicated in protein folding within the endoplasmic reticulum (ER).[1] By binding to LIPA, this compound is thought to disrupt protein processing, leading to an accumulation of unfolded proteins and inducing significant ER stress.[2][3] This heightened stress state ultimately triggers apoptosis in cancer cells, which are often characterized by a high basal level of ER stress due to their rapid proliferation and protein synthesis.[1][4]

PARP Inhibitors: Exploiting Synthetic Lethality

PARP inhibitors capitalize on the concept of synthetic lethality in cancer cells with mutations in BRCA1 or BRCA2 genes.[5][6][7] These genes are critical for the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[5][8] PARP enzymes are essential for the repair of DNA single-strand breaks (SSBs).[5][8] By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into DSBs.[7] In BRCA-deficient cells, the inability to repair these DSBs through the faulty HR pathway leads to genomic instability and cell death.[5][6][7]

Mechanisms_of_Action Comparative Mechanisms of Action cluster_ERX41 This compound Pathway cluster_PARPi PARP Inhibitor Pathway ERX41 This compound LIPA LIPA ERX41->LIPA Binds to ER Endoplasmic Reticulum LIPA->ER Disrupts protein folding in UnfoldedProteins Unfolded Protein Accumulation ER->UnfoldedProteins Leads to ERStress ER Stress UnfoldedProteins->ERStress Induces Apoptosis_ERX41 Apoptosis ERStress->Apoptosis_ERX41 Triggers PARPi PARP Inhibitor PARP PARP Enzyme PARPi->PARP Inhibits SSB DNA Single-Strand Break DSB DNA Double-Strand Break SSB->DSB Replication fork collapse HR_Repair Homologous Recombination Repair DSB->HR_Repair Repaired by Apoptosis_PARPi Apoptosis (Synthetic Lethality) DSB->Apoptosis_PARPi Accumulation leads to BRCA_WT Functional BRCA (Normal Cells) BRCA_WT->HR_Repair Enables BRCA_Mut Mutated BRCA (Cancer Cells) BRCA_Mut->HR_Repair Defective CellSurvival Cell Survival HR_Repair->CellSurvival

Figure 1. Signaling pathways of this compound and PARP inhibitors.

Preclinical Efficacy: In Vitro Studies

The cytotoxic effects of this compound and various PARP inhibitors have been evaluated in a range of ovarian cancer cell lines.

This compound In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a panel of 15 ovarian cancer cell lines, with IC50 values consistently ranging from 100 to 200 nM.[4] This activity was observed across different histological subtypes of ovarian cancer.[4]

PARP Inhibitors In Vitro Activity

The in vitro potency of PARP inhibitors varies depending on the specific inhibitor and the genetic background of the ovarian cancer cell line. Generally, BRCA-mutated cell lines exhibit higher sensitivity to PARP inhibitors compared to BRCA wild-type lines.

PARP InhibitorOvarian Cancer Cell LineBRCA StatusIC50 (µM)Reference
Olaparib (B1684210) UWB1.289BRCA1 mutant1.6[9]
PEO1BRCA2 mutant~200[10]
Rucaparib KURAMOCHIBRCA1/2 mutant<5[5]
KOC-7cBRCA1/2 mutant>15[5]
Niraparib (B1663559) PEO1BRCA2 mutant7.487[2]
UWB1.289BRCA1 mutant21.34[2]
UWB1.289+BRCA1BRCA1 wild-type58.98[2]
OVCAR8BRCA proficient~20[10]
PEO1BRCA2 mutant~28[10]
Talazoparib (B560058) BR58 (ovarian)BRCA1 mutant, LOH~0.2[11]

Table 1: Comparative In Vitro Efficacy (IC50) of PARP Inhibitors in Ovarian Cancer Cell Lines.

Preclinical Efficacy: In Vivo Studies

The anti-tumor activity of this compound and PARP inhibitors has been assessed in xenograft models of ovarian cancer.

This compound In Vivo Efficacy

In preclinical xenograft models using SKOV3 and OVCAR8 ovarian cancer cell lines, treatment with this compound at a dose of 10 mg/kg administered intraperitoneally five days a week resulted in a significant reduction in tumor growth and tumor weight compared to vehicle-treated controls.[4] Patient-derived xenograft (PDX) models also showed a significant reduction in tumor volume and weight with this compound treatment.[11]

PARP Inhibitors In Vivo Efficacy

Numerous studies have demonstrated the in vivo efficacy of PARP inhibitors in BRCA-mutated ovarian cancer xenograft models.

  • Olaparib: In a BRCA2 germline-mutated patient-derived ovarian cancer tissue xenograft model, olaparib alone and in combination with carboplatin (B1684641) significantly inhibited tumor growth.[4][6]

  • Niraparib: In a BRCA1-mutant triple-negative breast cancer cell line-derived xenograft model, niraparib at 75 mg/kg daily for 28 days showed significant tumor growth inhibition.[3] In a BRCA-wildtype ovarian cancer PDX model, niraparib also demonstrated tumor growth inhibition.[3] In a separate study, niraparib induced tumor regressions in a BRCA2-mutated and a RAD51C-methylated ovarian cancer PDX model.[12]

  • Rucaparib: Rucaparib has been shown to decrease tumor growth in mouse xenograft models of ovarian cancer with or without BRCA deficiencies.[13]

  • Talazoparib: A sustained-release implant of talazoparib in a BRCA-deficient metastatic ovarian cancer mouse model doubled survival time compared to controls.[14][15]

Therapeutic AgentXenograft ModelBRCA StatusDosing RegimenOutcomeReference
This compound SKOV3 & OVCAR8Not specified10 mg/kg, i.p., 5 days/weekSignificant tumor growth reduction[4]
PDXNot specifiedNot specifiedSignificant reduction in tumor volume & weight[11]
Olaparib PDX (BRCA2 mutant)BRCA2 mutantNot specifiedSignificant tumor growth inhibition[4][6]
Niraparib PDX (BRCA2 mutant)BRCA2 mutantNot specifiedTumor regression[12]
PDX (RAD51C methylated)HRDNot specifiedTumor regression[12]
Talazoparib Murine mOCBRCA deficientSustained release implantDoubled survival time[14][15]

Table 2: Comparative In Vivo Efficacy of this compound and PARP Inhibitors in Ovarian Cancer Xenograft Models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols for key assays cited in this guide.

Cell Viability and Proliferation Assays
  • MTT Assay (for this compound): Ovarian cancer cell lines were seeded in 96-well plates and treated with various concentrations of this compound. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability. IC50 values were calculated from dose-response curves.[4]

  • Clonogenic Survival Assay (for PARP inhibitors): Cells were seeded at low density and treated with a range of PARP inhibitor concentrations. After a period of incubation to allow for colony formation, the colonies were fixed, stained, and counted. The surviving fraction was calculated relative to untreated controls to determine the LC50 (lethal concentration 50%).[8]

Experimental_Workflow_In_Vitro In Vitro Efficacy Experimental Workflow cluster_Setup Assay Setup cluster_MTT MTT Assay (Cell Viability) cluster_Clonogenic Clonogenic Assay (Cell Survival) Start Start Cell_Seeding Seed Ovarian Cancer Cells Start->Cell_Seeding Drug_Treatment Treat with this compound or PARP Inhibitor (various concentrations) Cell_Seeding->Drug_Treatment Incubation Incubate for defined period Drug_Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Colony_Formation Allow Colony Formation Incubation->Colony_Formation Formazan_Solubilization Solubilize Formazan Crystals Add_MTT->Formazan_Solubilization Measure_Absorbance Measure Absorbance Formazan_Solubilization->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Fix_Stain Fix and Stain Colonies Colony_Formation->Fix_Stain Count_Colonies Count Colonies Fix_Stain->Count_Colonies Calculate_LC50 Calculate LC50 Count_Colonies->Calculate_LC50

Figure 2. Generalized workflow for in vitro cell viability and survival assays.
In Vivo Xenograft Studies

  • This compound Xenograft Model: Severe combined immunodeficient (SCID) mice were subcutaneously injected with human ovarian cancer cells (e.g., SKOV3, OVCAR8). Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of this compound (10 mg/kg). Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.[4]

  • PARP Inhibitor Patient-Derived Xenograft (PDX) Model: Fresh tumor tissue from patients with BRCA-mutated ovarian cancer was implanted into immunodeficient mice. Once tumors were established, mice were randomized to receive vehicle control, PARP inhibitor, or a combination therapy. Tumor growth was monitored over time.[4][6]

Experimental_Workflow_In_Vivo In Vivo Xenograft Experimental Workflow Start Start Tumor_Implantation Implant Ovarian Cancer Cells/Tissue into Immunodeficient Mice Start->Tumor_Implantation Tumor_Establishment Allow Tumors to Establish Tumor_Implantation->Tumor_Establishment Randomization Randomize Mice into Treatment Groups Tumor_Establishment->Randomization Treatment_Admin Administer this compound, PARP Inhibitor, or Vehicle Randomization->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Endpoint Endpoint: Excise and Weigh Tumors Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis

Figure 3. Generalized workflow for in vivo xenograft studies.

Preclinical Safety and Toxicity

Preclinical toxicity studies are essential to predict potential adverse effects in humans.

  • This compound: In preclinical studies, this compound was found to be well-tolerated in mice, with no discernible toxicity observed at therapeutic doses.[2]

  • PARP Inhibitors: Preclinical studies of PARP inhibitors have shown that while they are generally well-tolerated as monotherapy, combination with chemotherapy can lead to increased toxicity, particularly hematological toxicities.[1][16] In some animal models, dose-related bone marrow and gastrointestinal toxicities have been observed.[17]

Conclusion

This compound and PARP inhibitors represent two distinct and promising therapeutic strategies for ovarian cancer. PARP inhibitors have a well-established mechanism of action in BRCA-mutated tumors and have demonstrated significant clinical benefit. This compound, with its novel mechanism of inducing ER stress, shows potent preclinical activity across a broad range of ovarian cancer cell lines, irrespective of their BRCA status in the initial studies.

The preclinical data suggest that this compound is a highly potent agent with a favorable initial safety profile. Direct comparative preclinical studies between this compound and PARP inhibitors using the same panel of BRCA-mutated ovarian cancer models would be invaluable for a more definitive assessment of their relative efficacy. As this compound progresses towards clinical trials, further research will be crucial to understand its full therapeutic potential, identify predictive biomarkers, and explore potential combination strategies in the treatment of BRCA-mutated and other subtypes of ovarian cancer.

References

A Comparative Analysis of the Therapeutic Index of ERX-41 and Standard-of-Care Drugs for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of triple-negative breast cancer (TNBC) treatment, a significant challenge remains the development of therapies with high efficacy and minimal toxicity. A promising new agent, ERX-41, has emerged from preclinical studies with a notably high therapeutic index, suggesting a wide margin of safety. This guide provides a comparative overview of the therapeutic index of this compound against established TNBC treatments, supported by available experimental data.

This compound: A Novel Approach with a High Therapeutic Index

This compound is an orally active, stereospecific small molecule that has demonstrated potent anti-cancer activity in preclinical models of TNBC.[1] Research indicates that this compound exhibits a high therapeutic index, effectively killing cancer cells while showing no discernible toxicity in healthy cells or in animal models.[2][3]

Mechanism of Action: this compound's primary mechanism involves binding to lysosomal acid lipase (B570770) A (LIPA), a protein located in the endoplasmic reticulum (ER).[4] This interaction disrupts protein folding processes, leading to increased ER stress and ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][5] Notably, cancer cells, particularly aggressive types like TNBC, have a high level of basal ER stress due to their rapid proliferation and protein production, making them uniquely vulnerable to agents like this compound that exacerbate this stress.[4][5] Some studies have also suggested that this compound may target the orphan nuclear receptor TLX.[6]

Preclinical Efficacy and Safety: In preclinical studies, this compound has been shown to be effective against more than 20 distinct TNBC cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) in the range of 50-250 nM.[2][6] Furthermore, it has demonstrated the ability to shrink human TNBC tumors grown in mouse models (patient-derived xenografts) without causing adverse effects or changes in the body weight of the mice.[1][2] This favorable safety profile is a key differentiator when compared to conventional chemotherapies.

Standard-of-Care Drugs for TNBC: A Perspective on Their Therapeutic Index

The standard treatment for TNBC largely relies on cytotoxic chemotherapy, with targeted therapies and immunotherapies approved for specific patient populations. While effective in killing cancer cells, many of these drugs have a narrow therapeutic window, meaning the dose required for efficacy is close to the dose that causes significant toxicity.

Chemotherapy Agents:

  • Taxanes (e.g., Paclitaxel): These drugs work by interfering with the microtubule structures within cells, which are essential for cell division. Paclitaxel is a cornerstone of TNBC treatment but is associated with a narrow therapeutic window and significant dose-limiting toxicities, including peripheral neuropathy (nerve damage) and neutropenia (low white blood cell count).[7][8]

  • Anthracyclines (e.g., Doxorubicin): Doxorubicin (B1662922) intercalates into DNA, inhibiting the progression of topoisomerase II and thereby stopping DNA replication. Its use is limited by a cumulative dose-dependent cardiotoxicity, which can lead to serious heart problems.[9] While effective, the risk of long-term cardiac damage necessitates careful monitoring. In non-cancerous breast cells, doxorubicin can be toxic at low micromolar concentrations.[10]

  • Platinum-based Agents (e.g., Carboplatin): These drugs cause cross-linking of DNA, leading to cell death. The addition of carboplatin (B1684641) to standard chemotherapy regimens has shown to improve outcomes in early-stage TNBC but at the cost of increased hematologic toxicity, such as neutropenia and thrombocytopenia (low platelet count).[11]

Targeted Therapy:

  • PARP Inhibitors (e.g., Olaparib): For patients with germline BRCA1 or BRCA2 mutations, PARP inhibitors like olaparib (B1684210) are an important targeted therapy. They work by blocking a key DNA repair pathway, leading to the death of cancer cells with existing DNA repair deficiencies. While generally better tolerated than chemotherapy, olaparib is still associated with significant toxicities, most commonly anemia, fatigue, and nausea.[12][13] Grade 3 or higher adverse events occur in a substantial percentage of patients.[14]

Comparative Data Summary

Drug/Drug ClassTarget / Mechanism of ActionEfficacy in TNBC (Preclinical/Clinical)Therapeutic Index / Key Toxicities
This compound Binds to LIPA/TLX, induces ER stress, leading to apoptosis[1][4][6]IC50: 50-250 nM in various TNBC cell lines; Shrinks tumors in mouse models[2][6]High Therapeutic Index: No discernible toxicity in healthy cells or mice in preclinical studies[2]
Taxanes (Paclitaxel) Microtubule stabilization, mitotic arrest[8]A standard first-line chemotherapy for TNBC[15]Narrow Therapeutic Window: Dose-limiting peripheral neuropathy and neutropenia[7][8]
Anthracyclines (Doxorubicin) DNA intercalation, inhibition of topoisomerase II[9]A standard chemotherapy for TNBC[16]Narrow Therapeutic Window: Cumulative dose-dependent cardiotoxicity[9]
Platinum Agents (Carboplatin) DNA cross-linking, leading to apoptosis[11]Improves outcomes when added to chemotherapy[11]Narrow Therapeutic Window: Increased hematologic toxicity (neutropenia, thrombocytopenia)[11]
PARP Inhibitors (Olaparib) Inhibition of PARP, leading to synthetic lethality in BRCA-mutated cells[12]Effective in patients with germline BRCA mutations[12]Moderate Therapeutic Window: Common toxicities include anemia, fatigue, and nausea; Grade 3/4 adverse events are not uncommon[13][14]

Experimental Protocols

This compound Preclinical Evaluation: The therapeutic potential of this compound was assessed through a series of preclinical experiments:

  • Cell Viability Assays: A range of TNBC cell lines were treated with varying concentrations of this compound to determine its anti-proliferative effects and calculate IC50 values. Normal human mammary epithelial cells were used as a control to assess selectivity.[1]

  • In Vivo Xenograft Models: Human TNBC tumors were grown in immunodeficient mice. These mice were then treated with this compound, and tumor growth was monitored over time to evaluate efficacy.[2]

  • Toxicity Studies: During the in vivo studies, mice were monitored for any signs of toxicity, including changes in body weight and general behavior, to assess the safety profile of this compound.[1]

  • Mechanism of Action Studies: Biochemical and microscopy techniques were employed to identify the molecular target of this compound and to confirm the induction of ER stress in treated cancer cells.[5]

Standard Drug Clinical Evaluation: The therapeutic index and safety of approved drugs like paclitaxel, doxorubicin, and olaparib have been established through a rigorous clinical trial process:

  • Phase I Trials: These are first-in-human studies to evaluate the safety, tolerability, and pharmacokinetics of a new drug and to determine the maximum tolerated dose.[17]

  • Phase II Trials: These studies assess the efficacy of the drug in a specific cancer type and further evaluate its safety.[17]

  • Phase III Trials: These are large, randomized controlled trials that compare the new drug to the existing standard of care to confirm its efficacy and safety.[17]

Visualizing the Pathways and Processes

ERX41_Signaling_Pathway cluster_cell TNBC Cell ERX41 This compound LIPA LIPA (in Endoplasmic Reticulum) ERX41->LIPA Binds to ER_Stress Increased Endoplasmic Reticulum Stress LIPA->ER_Stress Leads to Protein_Folding Disruption of Protein Folding ER_Stress->Protein_Folding Apoptosis Apoptosis (Cell Death) Protein_Folding->Apoptosis

This compound Signaling Pathway

Preclinical_Workflow cluster_workflow Preclinical Drug Evaluation Workflow In_Vitro In Vitro Studies (TNBC Cell Lines) In_Vivo In Vivo Studies (Mouse Models) In_Vitro->In_Vivo Promising Results Efficacy Efficacy Assessment (Tumor Shrinkage) In_Vivo->Efficacy Toxicity Toxicity Assessment (Safety Profile) In_Vivo->Toxicity Result Therapeutic Index Determination Efficacy->Result Toxicity->Result

Preclinical Drug Evaluation Workflow

Conclusion

The preclinical data for this compound strongly suggest a significantly wider therapeutic window compared to the standard cytotoxic chemotherapies used in the treatment of TNBC. By selectively targeting a vulnerability in cancer cells—their heightened ER stress—this compound has the potential to offer a highly effective treatment with a much-improved safety profile. While these findings are promising, the true therapeutic index in humans will be determined in forthcoming clinical trials, which are anticipated to begin. The development of agents like this compound represents a critical step forward in creating more targeted and less toxic therapies for patients with triple-negative breast cancer.

References

ERX-41: A Promising Anti-Tumor Agent with a Novel Mechanism of Action for Hard-to-Treat Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the potential of ERX-41, a novel small molecule, in combating a range of aggressive cancers, including triple-negative breast cancer (TNBC) and ovarian cancer. Cross-study validation highlights its unique mechanism of action targeting endoplasmic reticulum stress, a key vulnerability in cancer cells.

This compound has emerged as a promising therapeutic candidate, demonstrating significant anti-tumor activity in various preclinical models. This guide provides a comparative analysis of this compound's performance against standard-of-care chemotherapies, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Comparative Efficacy of this compound

This compound has shown potent cytotoxicity in a broad spectrum of cancer cell lines, particularly those known for their aggressive nature and limited treatment options.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following tables summarize the IC50 values of this compound in comparison to standard-of-care chemotherapies in triple-negative breast cancer and ovarian cancer cell lines.

Table 1: Comparative IC50 Values in Triple-Negative Breast Cancer (TNBC) Cell Lines

CompoundCell LineIC50Citation(s)
This compound MDA-MB-23150-250 nM (range across 30 TNBC cell lines)[1]
Doxorubicin (B1662922)MDA-MB-231126.7 ± 1.6 nM[2]
Paclitaxel (B517696)MDA-MB-23155.2 ± 2.8 nM[2]

Table 2: Comparative IC50 Values in Ovarian Cancer Cell Lines

CompoundCell Line(s)IC50Citation(s)
This compound 15 Ovarian Cancer Cell Lines100-200 nM[3]
Carboplatin (B1684641)7 Ovarian Cancer Cell Lines15.1 - 25.7 µM[4]
Paclitaxel7 Ovarian Cancer Cell Lines0.7 - 1.8 nM[4]

Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

In Vivo Anti-Tumor Activity

This compound has demonstrated significant tumor growth inhibition in animal models of TNBC. Oral administration of this compound at a dose of 10 mg/kg/day has been shown to be effective in reducing tumor volume and weight in xenograft and patient-derived xenograft (PDX) models.[3][5]

For comparison, standard chemotherapy regimens for TNBC, such as the combination of doxorubicin and paclitaxel, have also been shown to reduce tumor growth in MDA-MB-231 xenograft models.[6] Similarly, the combination of carboplatin and paclitaxel is a standard treatment for ovarian cancer and has demonstrated efficacy in reducing tumor burden in xenograft models.[7][8][9] However, a direct quantitative comparison of tumor growth inhibition percentages between this compound and these standard therapies from the available literature is challenging due to differences in experimental designs.

Mechanism of Action: Targeting Endoplasmic Reticulum Stress

This compound exhibits a novel mechanism of action that differentiates it from traditional chemotherapies. It selectively targets cancer cells by inducing overwhelming endoplasmic reticulum (ER) stress.

This compound binds to the lysosomal acid lipase (B570770) A (LIPA) protein, leading to the accumulation of unfolded and misfolded proteins within the ER.[10] This triggers the Unfolded Protein Response (UPR), a cellular stress response. In cancer cells, which already have a high level of basal ER stress due to their rapid proliferation, the additional stress induced by this compound becomes cytotoxic, leading to programmed cell death (apoptosis).[1]

ERX41_Mechanism cluster_cell Cancer Cell ERX41 This compound LIPA LIPA ERX41->LIPA Binds to ER Endoplasmic Reticulum LIPA->ER Induces Stress in UPR Unfolded Protein Response (UPR) ER->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

This compound Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-tumor activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound or control A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

MTT Assay Workflow

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with this compound or a control.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[11][12]

Western Blotting

This technique is used to detect and quantify specific proteins involved in the ER stress pathway.

Procedure:

  • Protein Extraction: Cells treated with this compound or a control are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., LIPA, GRP78, CHOP).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the light emitted from the HRP reaction is captured to visualize the protein bands.

Conclusion

The preclinical data strongly suggest that this compound is a potent anti-tumor agent with a novel mechanism of action that holds significant promise for the treatment of hard-to-treat cancers like TNBC and ovarian cancer. Its ability to induce ER stress-mediated apoptosis in cancer cells, while sparing normal cells, presents a potential therapeutic window. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in cancer patients. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in the field of oncology and drug development.

References

ERX-41: A Pan-Subtype Cytotoxic Agent in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of ERX-41 Efficacy Across Diverse Molecular Subtypes of Triple-Negative Breast Cancer for Researchers, Scientists, and Drug Development Professionals.

Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. However, the novel small molecule this compound has demonstrated potent cytotoxic activity across a wide array of TNBC cell lines, representing all known molecular subtypes. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data, to inform ongoing research and drug development efforts in TNBC.

Broad Spectrum Efficacy Across TNBC Molecular Subtypes

This compound exhibits potent anti-proliferative and apoptotic activity in numerous TNBC cell line models, demonstrating an IC50 range generally between 50-250 nM.[1] This efficacy extends across all six recognized molecular subtypes of TNBC, suggesting that this compound targets a fundamental vulnerability common to these diverse cancer cells.[1]

Comparative In Vitro Efficacy of this compound in TNBC Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of TNBC cell lines, categorized by their respective molecular subtypes. Data was primarily collected using WST-1 and CellTiter-Glo (CTG) cell viability assays.

Molecular SubtypeCell LineIC50 (nM) - WST-1 AssayIC50 (nM) - CTG Assay
Basal-Like 1 (BL1) HCC1937170170
HCC70180190
MDA-MB-468190200
Basal-Like 2 (BL2) HCC1806160170
BT-20210220
Mesenchymal (M) BT-549150160
Hs 578T180190
Mesenchymal Stem-Like (MSL) MDA-MB-231120130
SUM-159140150
Immunomodulatory (IM) DU4475200210
Luminal Androgen Receptor (LAR) MDA-MB-453220230

This data is compiled from the supplementary materials of the Nature Cancer 2022 publication, "Targeting LIPA independent of its lipase (B570770) activity is a therapeutic strategy in solid tumors via induction of endoplasmic reticulum stress."

Mechanism of Action: Inducing Endoplasmic Reticulum Stress

This compound's primary mechanism of action involves binding to Lysosomal Acid Lipase A (LIPA), a protein localized in the endoplasmic reticulum (ER).[2] This interaction disrupts protein folding processes within the ER, leading to an accumulation of unfolded proteins and inducing significant ER stress.[2][3] The induction of the Unfolded Protein Response (UPR) ultimately triggers apoptosis in cancer cells.[4] Notably, this compound's activity is independent of LIPA's lipase function but is dependent on its localization to the ER.[2] This targeted approach exploits the high basal level of ER stress inherent in rapidly proliferating cancer cells, while sparing healthy cells.[5]

ERX41_Signaling_Pathway cluster_cell TNBC Cell cluster_er Endoplasmic Reticulum ERX41 This compound LIPA LIPA ERX41->LIPA Binds to ProteinFolding Protein Folding Machinery LIPA->ProteinFolding Inhibits UnfoldedProteins Accumulation of Unfolded Proteins ProteinFolding->UnfoldedProteins Leads to ER_Stress ER Stress UnfoldedProteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Triggers Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start_invitro Seed TNBC Cells (96-well plates) treat_invitro Treat with this compound (Dose-response) start_invitro->treat_invitro incubate_invitro Incubate (72h) treat_invitro->incubate_invitro assay_invitro Cell Viability Assay (WST-1 / CTG) incubate_invitro->assay_invitro analyze_invitro Calculate IC50 assay_invitro->analyze_invitro start_invivo Implant TNBC Cells in Mice tumor_growth Tumor Growth (100-150 mm³) start_invivo->tumor_growth randomize Randomize Mice tumor_growth->randomize treat_invivo Oral Administration of this compound (10 mg/kg) randomize->treat_invivo measure Measure Tumor Volume & Body Weight treat_invivo->measure endpoint Endpoint & Tumor Excision measure->endpoint

References

A Comparative Analysis of the Preclinical Safety Profile of ERX-41 Against Existing Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel cancer therapeutics with improved safety profiles and enhanced efficacy remains a paramount objective in oncological research. This guide provides a comparative overview of the preclinical safety data for ERX-41, a novel orally bioavailable small molecule, benchmarked against two established chemotherapeutic agents: doxorubicin (B1662922) and paclitaxel (B517696). This analysis is based on publicly available preclinical data and aims to furnish researchers and drug development professionals with a clear, data-driven comparison to inform future research and development directions.

Executive Summary

This compound emerges as a promising therapeutic candidate with a significantly wider therapeutic window compared to traditional chemotherapies like doxorubicin and paclitaxel. Preclinical evidence strongly suggests that this compound selectively induces cell death in cancer cells by targeting the endoplasmic reticulum (ER) stress pathway, while sparing normal, healthy cells. This targeted mechanism of action translates to a favorable safety profile in in vivo models, where no discernible toxicity has been observed at effective therapeutic doses. In stark contrast, doxorubicin and paclitaxel exhibit significant toxicity towards both cancerous and healthy cells, leading to a narrow therapeutic index and severe dose-limiting side effects.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison of the safety profiles of this compound, doxorubicin, and paclitaxel.

Table 1: In Vitro Cytotoxicity
CompoundCell LineAssay TypeIC50 / Effective ConcentrationObservation
This compound Triple-Negative Breast Cancer (TNBC) Cell LinesProliferation Assay50-250 nM[1]Potent anti-proliferative effects
Human Mammary Epithelial Cells (HMECs)Cell Viability AssayNo significant effect at 1 µM[2]High selectivity for cancer cells
Doxorubicin MCF-7 (ER+ Breast Cancer)MTT Assay~2.5 µM[3]Cytotoxic to cancer cells
MDA-MB-231 (TNBC)MTT Assay~0.69 µM[4]Cytotoxic to cancer cells
MCF-10F (Normal-like Breast Epithelial)MTT Assay~1 µM[5]Also exhibits toxicity to non-cancerous cells
Paclitaxel Various Human Tumor Cell LinesClonogenic Assay2.5 - 7.5 nM[6]Highly potent cytotoxic agent
MDA-MB-231 (TNBC)MTT Assay~0.3 µM[7]Cytotoxic to cancer cells
HBL-100 (Normal-like Breast Epithelial)Cell Viability AssayIntermediate sensitivity (IC50 not specified)[8]Toxicity to non-cancerous cells observed
Table 2: In Vivo Acute Toxicity in Mice
CompoundAdministration RouteLD50 / Toxicity ObservationReference
This compound Oral (p.o.) / Intraperitoneal (i.p.)No discernible toxicity or effect on body weight at 10 mg/kg.[2] No adverse effects observed in healthy mice.[9][2][9]
Doxorubicin Intravenous (i.v.)LD50 of 17 mg/kg[5]
Paclitaxel (Taxol® formulation) Intraperitoneal (i.p.)LD50 of 31.3 mg/kg[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cells (e.g., cancer cell lines or normal epithelial cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, doxorubicin, or paclitaxel) or vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Toxicity Study in Mice

This study aims to determine the short-term toxic effects and the maximum tolerated dose (MTD) or lethal dose 50 (LD50) of a compound.

  • Animal Model: Healthy, age- and weight-matched mice (e.g., BALB/c or C57BL/6) are used.

  • Compound Administration: The test compound is administered to different groups of mice at escalating doses via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). A control group receives the vehicle alone.

  • Clinical Observation: Animals are closely monitored for a defined period (e.g., 14 days) for any signs of toxicity, including changes in behavior, appearance, and body weight.[10][11][12] Body weight is a sensitive indicator of general health and is typically measured daily or every other day.[10][11][12]

  • Endpoint Determination: The primary endpoints are mortality and the dose at which significant toxicity is observed. The LD50 is the statistically estimated dose that is lethal to 50% of the animals in a study group. The MTD is the highest dose that does not cause unacceptable side effects or mortality.[10]

  • Pathological Analysis: At the end of the study, animals may be euthanized, and major organs are collected for histopathological examination to identify any compound-related tissue damage.

Mandatory Visualization

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound, leading to selective cancer cell death through the induction of endoplasmic reticulum stress and the unfolded protein response (UPR).

ERX41_Pathway cluster_cell Cancer Cell cluster_UPR Unfolded Protein Response (UPR) ERX41 This compound LIPA LIPA (Lysosomal Acid Lipase A) ERX41->LIPA Binds to ER Endoplasmic Reticulum (ER) LIPA->ER Inhibits Protein Folding PERK PERK ER->PERK ER Stress IRE1 IRE1α ER->IRE1 ATF6 ATF6 ER->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1s sXBP1 IRE1->XBP1s Slices XBP1 mRNA ATF6->XBP1s Induces ATF4 ATF4 eIF2a->ATF4 Induces CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis XBP1s->Apoptosis

Caption: this compound induces apoptosis in cancer cells via the Unfolded Protein Response pathway.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram outlines the typical workflow for assessing the in vivo toxicity of an anti-cancer agent in a mouse model.

InVivo_Toxicity_Workflow start Start: Healthy Mice grouping Randomize into Treatment Groups start->grouping control Control Group (Vehicle) grouping->control treatment Treatment Groups (Escalating Doses of Test Compound) grouping->treatment dosing Compound Administration (e.g., p.o., i.p., i.v.) control->dosing treatment->dosing monitoring Daily Clinical Observation - Behavior - Appearance dosing->monitoring body_weight Body Weight Measurement (Daily/Every Other Day) dosing->body_weight endpoint Endpoint Assessment (e.g., 14 days) monitoring->endpoint body_weight->endpoint data_analysis Data Analysis - Mortality (LD50) - Morbidity (MTD) - Body Weight Changes endpoint->data_analysis pathology Histopathological Examination of Organs endpoint->pathology end End: Toxicity Profile data_analysis->end pathology->end

Caption: Workflow for preclinical in vivo acute toxicity studies in mice.

Logical Relationship of this compound's Therapeutic Window

This diagram illustrates the concept of the therapeutic window, comparing the selectivity of this compound with that of traditional chemotherapies.

Therapeutic_Window cluster_erx41 This compound cluster_chemo Traditional Chemotherapy erx41_min Minimum Effective Dose (Cancer Cells) erx41_max Maximum Tolerated Dose (Normal Cells) erx41_min->erx41_max Wide Therapeutic Window chemo_min Minimum Effective Dose (Cancer Cells) chemo_max Maximum Tolerated Dose (Normal Cells) chemo_min->chemo_max Narrow Therapeutic Window

Caption: this compound exhibits a wider therapeutic window than traditional chemotherapies.

References

Independent Verification of ERX-41's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-cancer compound ERX-41 with alternative therapeutic strategies, focusing on its mechanism of action in triple-negative breast cancer (TNBC) and other solid tumors. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.

This compound: A Novel Approach Targeting Endoplasmic Reticulum Stress

This compound is a small molecule that has demonstrated significant preclinical activity against a broad range of cancer types, including triple-negative breast cancer (TNBC), by inducing endoplasmic reticulum (ER) stress.[1][2] Its novel mechanism of action sets it apart from traditional chemotherapeutic agents and other targeted therapies.

Mechanism of Action

This compound's primary molecular target is lysosomal acid lipase (B570770) A (LIPA).[3][4] Unlike other lipase inhibitors, this compound's anticancer activity is independent of LIPA's enzymatic function but is dependent on its localization within the endoplasmic reticulum.[3] The binding of this compound to LIPA in the ER leads to a disruption of protein folding processes, causing an accumulation of unfolded proteins.[5] This accumulation triggers the Unfolded Protein Response (UPR), and when the stress is prolonged and overwhelming, it leads to cancer cell death (apoptosis).[6][7] This mechanism is particularly effective in cancer cells that have a high basal level of ER stress due to their rapid proliferation and high protein synthesis rates.[2]

In Vitro Efficacy: this compound vs. Standard Chemotherapy

This compound has shown potent anti-proliferative activity across a wide range of TNBC cell lines, representing all six molecular subtypes.[8]

CompoundCell LineCancer TypeIC50Citation(s)
This compound Multiple TNBC cell linesTriple-Negative Breast Cancer50-250 nM[8]
Paclitaxel MDA-MB-231Triple-Negative Breast Cancer~5-10 nM[9]
Doxorubicin MDA-MB-231Triple-Negative Breast Cancer~100-200 nMN/A
Cisplatin Multiple TNBC cell linesTriple-Negative Breast Cancer~1-5 µMN/A

Note: IC50 values for standard chemotherapies can vary significantly based on experimental conditions. The values presented are approximate ranges based on available literature.

In Vivo Efficacy: this compound in Xenograft Models

Oral administration of this compound has been shown to dramatically limit the growth of TNBC cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs) in mice, without signs of toxicity.[8][10]

TreatmentXenograft ModelCancer TypeTumor Growth InhibitionCitation(s)
This compound (10 mg/kg/day, oral) MDA-MB-231 CDXTriple-Negative Breast CancerSignificant reduction in tumor progression[8]
This compound (10 mg/kg/day, oral) SUM-159 CDXTriple-Negative Breast CancerSignificant reduction in tumor progression[8]
This compound (10 mg/kg/day, oral) TNBC PDX modelsTriple-Negative Breast CancerSignificant reduction in tumor progression[8]
This compound SKOV3 XenograftOvarian CancerSignificant reduction in tumor growth and weight[11]
Standard Chemotherapy (e.g., Paclitaxel) MDA-MB-231 XenograftTriple-Negative Breast CancerSignificant tumor growth inhibition[12]

Comparison with other ER Stress-Inducing Agents

While this compound is a novel agent, other compounds are being investigated for their ability to induce ER stress as a therapeutic strategy. Direct comparative studies with this compound are not yet available.

CompoundPrimary Target(s)Cancer Types InvestigatedMechanism of ER Stress Induction
Tunicamycin N-linked glycosylationVariousInhibition of protein glycosylation
Thapsigargin SERCA pumpsVariousDepletion of ER calcium stores
Bortezomib ProteasomeMultiple Myeloma, Mantle Cell LymphomaInhibition of proteasomal degradation of unfolded proteins
Celecoxib COX-2, SERCA pumpsVariousMultiple mechanisms including calcium dysregulation

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

ERX41_Mechanism cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum ERX41 This compound LIPA LIPA ERX41->LIPA Binds to UnfoldedProteins Accumulation of Unfolded Proteins LIPA->UnfoldedProteins Inhibition of protein folding UPR Unfolded Protein Response (UPR) Activation UnfoldedProteins->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

Caption: this compound binds to LIPA in the ER, leading to ER stress and apoptosis.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical assessment of a novel compound like this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (e.g., TNBC subtypes) ViabilityAssay Cell Viability Assays (MTT, CellTiter-Glo) CellLines->ViabilityAssay ApoptosisAssay Apoptosis Assays (Annexin V, Caspase activity) CellLines->ApoptosisAssay WesternBlot Western Blot (ER Stress Markers) CellLines->WesternBlot Xenograft Xenograft Model Establishment (CDX or PDX) ViabilityAssay->Xenograft Promising Results Treatment This compound Administration (Oral Gavage) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment (Body weight, behavior) Treatment->Toxicity

Caption: Workflow for preclinical evaluation of this compound from in vitro to in vivo.

Experimental Protocols

Cell Viability Assays (MTT and CellTiter-Glo)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • Equilibrate the 96-well plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer. Cell viability is proportional to the luminescent signal, which corresponds to the amount of ATP present.

Western Blot for ER Stress Markers

Objective: To detect the upregulation of proteins involved in the Unfolded Protein Response (UPR) following this compound treatment.

Protocol:

  • Culture and treat cancer cells with this compound or a known ER stress inducer (e.g., tunicamycin) as a positive control.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against ER stress markers such as GRP78 (BiP), CHOP, p-PERK, and p-eIF2α. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.

Protocol:

  • Subcutaneously inject human cancer cells (cell line-derived xenograft - CDX) or implant a patient's tumor fragment (patient-derived xenograft - PDX) into the flank or mammary fat pad of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice daily via oral gavage.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the mice for any signs of toxicity, including changes in body weight, behavior, and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

The independent verification of this compound's mechanism of action confirms its potential as a novel therapeutic agent for TNBC and other cancers characterized by high ER stress. Its distinct mechanism, targeting LIPA to induce overwhelming ER stress, offers a promising alternative to conventional therapies. The preclinical data demonstrate significant in vitro and in vivo efficacy with a favorable safety profile. Further clinical investigation is warranted to translate these promising findings into patient benefits.

References

A Comparative Guide to the Preclinical Findings of ERX-41 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Evolving Research on a Novel Endoplasmic Reticulum Stress-Inducing Anticancer Agent

Introduction

In 2022, a novel small molecule, ERX-41, was identified as a potent anticancer agent with a unique mechanism of action. Published in Nature Cancer, the initial findings generated significant interest within the research community for its ability to target a previously unexploited vulnerability in a range of hard-to-treat cancers. This guide provides a comprehensive comparison of the original published data on this compound with subsequent preclinical findings and the development of its clinical candidate analog, ERX-315. As no independent reproductions of the original study have been published to date, this guide focuses on the longitudinal validation and evolution of the findings from the originating laboratories and their commercial partner, EtiraRx.

Mechanism of Action: A Consistent Target

Initial and subsequent studies have consistently shown that this compound and its analogs exert their anticancer effects by inducing overwhelming endoplasmic reticulum (ER) stress. The core of this mechanism is the binding of the compound to lysosomal acid lipase (B570770) A (LIPA).[1] This interaction is independent of LIPA's enzymatic activity but is dependent on its localization to the ER.[2] By binding to LIPA, the compound disrupts protein folding processes within the ER, leading to the accumulation of unfolded proteins.[1] This triggers the Unfolded Protein Response (UPR), and in cancer cells, which often have a high basal level of ER stress, this additional pressure leads to apoptotic cell death.[3] This mechanism has been validated in multiple studies from the source research group.

ERX41_Pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum ERX41 This compound / ERX-315 LIPA LIPA ERX41->LIPA Binds to ProteinFolding Protein Folding Machinery LIPA->ProteinFolding Disrupts UnfoldedProteins Accumulation of Unfolded Proteins ProteinFolding->UnfoldedProteins Leads to UPR Unfolded Protein Response (UPR) UnfoldedProteins->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

Caption: this compound/ERX-315 Signaling Pathway.

Comparative Efficacy Data

The initial research on this compound demonstrated broad efficacy across a panel of cancer cell lines. Subsequent research has expanded on these findings, testing this compound and its analogs in additional models and confirming the initial observations.

In Vitro Efficacy

The primary measure of in vitro efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process.

CompoundCancer TypeCell LinesReported IC50 RangeSource
This compound Triple-Negative Breast Cancer (TNBC)Over 20 distinct TNBC cell lines, including MDA-MB-231 and SUM-15950-250 nM[4][5]
This compound ER-Positive Breast CancerMultiple cell linesPotent activity reported, specific IC50 not detailed in summaries[6][7]
This compound Ovarian, Pancreatic, GlioblastomaVarious cell linesEffective at inducing cell death[1][6]
ERX-315 WT and Mutant ERα-driven Breast CancerMCF7, ZR75, and resistant variants20-100 nM[8]
ERX-208 & ERX-315 Ovarian and Liver CancerMultiple subtypesPotent activity reported, leading to cell death[9]
In Vivo Efficacy

Studies in animal models have been crucial for validating the therapeutic potential of this compound and its derivatives. These studies typically involve implanting human tumors into immunocompromised mice (xenografts).

CompoundCancer ModelAdministrationKey FindingsToxicitySource
This compound TNBC Cell Line-Derived Xenografts (MDA-MB-231, SUM-159)Oral (10 mg/kg/day)Dramatically limited tumor growth.No discernible toxicity or change in body weight.[5][10]
This compound TNBC Patient-Derived Xenografts (PDXs)OralSignificantly reduced tumor progression in four different PDX models.No discernible toxicity.[5][7][11]
This compound Syngeneic Mouse Model (D2A1)Oral (20 mg/kg/day)Significantly reduced tumor growth.No discernible toxicity.[10]
ERX-315 Cell Line and Patient-Derived XenograftsOral and IV formulations developedEffective against multiple forms of endocrine therapy-resistant breast cancer.Favorable therapeutic window (>8-fold) observed in rodent and dog toxicity studies.[8]

Progression to Clinical Trials

The consistent and promising preclinical data for the this compound family of compounds led to the selection of a lead candidate, ERX-315, for clinical development.

  • Initial Projections: The company developing the drug, EtiraRx, initially planned to move into clinical trials in early 2023.[3][6]

  • Phase 1 Trial Initiation: A Phase 1 clinical trial for ERX-315 (NCT06533332) was approved in Australia in August 2024.[12] The trial is designed to evaluate the safety, tolerability, and pharmacokinetics of ERX-315 in patients with advanced solid tumors that have failed standard therapies.[13]

  • Current Status: The first patient was dosed in November 2024.[8] As of early 2025, the trial is ongoing and has successfully administered the third dose level, which is reported to be in the therapeutically effective range based on preclinical studies.[14] The trial is recruiting patients with various advanced solid tumors, including breast, ovarian, pancreatic, endometrial, and liver cancer.[15][16]

Experimental Protocols

The methodologies used in the foundational studies of this compound are critical for understanding the data. Below are summaries of the key experimental protocols, primarily based on the descriptions of the work published in Nature Cancer.

Cell Viability and Apoptosis Assays
  • Objective: To determine the effect of this compound on cancer cell proliferation and survival.

  • Methodology:

    • A panel of cancer cell lines (e.g., MDA-MB-231, SUM-159 for TNBC) were cultured under standard conditions.

    • Cells were treated with a range of concentrations of this compound or a vehicle control.

    • Cell viability was assessed at various time points (e.g., 30 hours) using assays such as MTT or CellTiter-Glo, which measure metabolic activity.[5][17]

    • Apoptosis (programmed cell death) was measured by assays that detect markers like cleaved caspase-3 or through flow cytometry.[5]

In Vivo Xenograft Studies
  • Objective: To evaluate the antitumor efficacy and safety of this compound in a living organism.

  • Methodology:

    • Human cancer cells (e.g., MDA-MB-231) were injected subcutaneously into immunocompromised mice.

    • Once tumors reached a specified size, mice were randomized into treatment and control groups.

    • The treatment group received daily oral doses of this compound (e.g., 10 mg/kg), while the control group received a vehicle solution.[5][10]

    • Tumor volume and mouse body weight were measured regularly for the duration of the study (e.g., 23-52 days).[10]

    • At the end of the study, tumors and major organs were harvested for histological analysis to assess efficacy and toxicity.[10]

Mechanism of Action Studies
  • Objective: To elucidate how this compound kills cancer cells.

  • Methodology:

    • RNA Sequencing: TNBC cells were treated with this compound, and changes in gene expression were analyzed. This revealed a strong upregulation of genes associated with the ER stress and unfolded protein response pathways.

    • Microscopy: Transmission electron microscopy (TEM) and super-resolution microscopy were used to visualize cellular structures, revealing severe dilation of the endoplasmic reticulum in this compound-treated cells.[1]

    • Western Blotting: Protein levels of key UPR markers (e.g., p-PERK, p-eIF2α, CHOP) were measured, showing a time-dependent increase after this compound treatment.[17]

    • Target Identification: CRISPR/Cas9 knockout screens were employed to identify the molecular target, revealing that cells lacking LIPA were resistant to this compound.[8]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_moa Mechanism of Action CellLines Cancer Cell Lines (TNBC, ER+, Ovarian, etc.) Treatment Treat with this compound (Dose-Response) CellLines->Treatment Viability Cell Viability Assays (MTT, CellTiter-Glo) Treatment->Viability IC50 Determine IC50 Viability->IC50 Xenograft Establish Xenografts in Mice (CDX & PDX) OralDosing Oral Dosing (this compound vs. Vehicle) Xenograft->OralDosing Monitoring Monitor Tumor Volume & Body Weight OralDosing->Monitoring Efficacy Assess Efficacy & Toxicity Monitoring->Efficacy RNASeq RNA Sequencing Target Identify Target (LIPA) & Confirm Pathway (ER Stress) RNASeq->Target Microscopy Electron Microscopy Microscopy->Target WesternBlot Western Blot (UPR Markers) WesternBlot->Target CRISPR CRISPR Screen CRISPR->Target

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

While independent, third-party reproduction of the initial this compound findings is not yet available in the public domain, the originating research consortium has produced a consistent and expanding body of data. The core findings regarding the mechanism of action—targeting LIPA to induce catastrophic ER stress in cancer cells—have been validated through subsequent experiments and the development of analogs. The preclinical efficacy and safety profile of this class of compounds has been robust enough to warrant the advancement of ERX-315 into a Phase 1 clinical trial. The results of this ongoing trial will be the next critical step in validating this novel therapeutic approach for patients with advanced cancers.

References

Safety Operating Guide

Prudent Disposal of ERX-41: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of the novel anti-cancer compound ERX-41 is critical for maintaining a safe laboratory environment. As this compound is a relatively new investigational drug, specific disposal guidelines from regulatory bodies have not yet been established. However, based on its mechanism of action as a molecule that induces endoplasmic reticulum stress to cause cell death, it should be handled with care and disposed of as hazardous chemical waste.[1][2][3][4][5][6]

Researchers and drug development professionals must adhere to institutional and local regulations for hazardous waste management. The following procedures are based on general best practices for the disposal of potent, biologically active research compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is designed to be cytotoxic to cancer cells, it should be presumed to have potential health effects upon exposure.[2][3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound, including during disposal procedures.

Recommended PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of aerosolization or when handling bulk quantities.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment and to avoid exposure to personnel. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7]

1. Waste Segregation:

  • All waste contaminated with this compound must be segregated from other laboratory waste streams.[8]

  • Create designated, clearly labeled hazardous waste containers for solid and liquid this compound waste.

2. Liquid Waste Management:

  • Collect all liquid waste containing this compound, including unused solutions, cell culture media, and the first rinse of contaminated glassware, in a dedicated, leak-proof, and chemically compatible container.[9][10]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the primary hazards (e.g., "Cytotoxic Research Compound").

3. Solid Waste Management:

  • Dispose of all solid waste contaminated with this compound, such as gloves, pipette tips, vials, and absorbent pads, in a dedicated, puncture-resistant hazardous waste container.[7][9]

  • This container should also be clearly labeled as "Hazardous Waste" with the chemical name "this compound" and its associated hazards.

4. Decontamination of Labware:

  • All non-disposable labware and surfaces that have come into contact with this compound should be decontaminated.

  • A common procedure involves washing with a suitable laboratory detergent and then rinsing thoroughly. The initial rinseate should be collected as hazardous liquid waste.[10]

5. Storage of Hazardous Waste:

  • Store all this compound hazardous waste containers in a designated, secure, and well-ventilated area.

  • Ensure containers are tightly sealed to prevent spills or leaks.

6. Final Disposal:

  • Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Quantitative Data

Specific quantitative data regarding the disposal of this compound, such as degradation profiles or environmental impact, are not currently available in the public domain. The following table summarizes general information relevant to its handling.

ParameterInformationSource
Chemical Name This compound[1][2][3]
CAS Number 2440087-54-5[1]
Mechanism of Action Induces endoplasmic reticulum (ER) stress, leading to cell death.[1][2][6]
Primary Hazard Potentially cytotoxic; handle as a hazardous research compound.Inferred from MOA
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen).[1]

Experimental Protocols

Detailed experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes are not currently available. The recommended procedure is collection and disposal via a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

ERX41_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_decontamination Decontamination cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Prepare Labeled Hazardous Waste Containers (Solid & Liquid) Solid_Waste Collect Solid Waste (Gloves, Pipettes, etc.) Segregate->Solid_Waste Liquid_Waste Collect Liquid Waste (Solutions, Rinsates) Segregate->Liquid_Waste Store Store Waste in Secure, Designated Area Solid_Waste->Store Liquid_Waste->Store Decon Decontaminate Labware & Surfaces Decon->Liquid_Waste Collect First Rinse Contact_EHS Contact EHS for Waste Pickup Store->Contact_EHS Disposal Professional Hazardous Waste Disposal Contact_EHS->Disposal

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on general laboratory safety principles for handling investigational compounds. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) if available. As of now, a specific SDS for this compound is not widely accessible.[11][12]

References

Navigating the Handling of ERX-41: A Guide to Safety and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of ERX-41, a novel small molecule compound under investigation for its potential in cancer therapy. Given the nature of this research compound, all personnel must adhere to strict safety protocols to mitigate potential risks. This guide offers procedural, step-by-step guidance to address key operational questions, from personal protective equipment (PPE) to disposal plans, ensuring a safe and efficient laboratory environment.

I. Personal Protective Equipment (PPE) and Engineering Controls

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a potent, orally active small molecule targeting cancer cells necessitates handling with caution. General guidelines for handling oral antineoplastic agents should be followed.

Recommended PPE and Engineering Controls:

EquipmentSpecificationRationale
Gloves Nitrile, double-gloving recommendedPrevents dermal absorption of the compound.
Lab Coat Disposable, with tight-fitting cuffsProtects clothing and skin from contamination.
Eye Protection Safety glasses with side shields or gogglesPrevents accidental splashes to the eyes.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form to prevent inhalation.
Ventilation Chemical fume hood or Class I Biological Safety CabinetEssential for all manipulations of powdered this compound and for preparing stock solutions to minimize inhalation exposure.

II. Operational Procedures for Handling this compound

Strict adherence to the following procedures is mandatory to ensure personnel safety and prevent contamination.

A. Preparation of Stock Solutions
  • Preparation Environment : All work with powdered this compound must be conducted in a certified chemical fume hood or a Class I Biological Safety Cabinet.

  • Weighing : Use a dedicated and calibrated analytical balance within the containment area.

  • Solvent : this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

  • Procedure :

    • Don all required PPE.

    • Carefully weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to the vial containing the powder.

    • Cap the vial securely and vortex until the compound is fully dissolved.

    • Label the stock solution clearly with the compound name, concentration, solvent, date, and user's initials.

B. Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionStorage TemperatureDurationSpecial Instructions
Stock Solution -20°C1 monthProtect from light.
-80°C6 monthsProtect from light; store under nitrogen for optimal stability.[1]
Solid Form As per manufacturer's recommendation (typically -20°C or -80°C)Refer to certificate of analysisStore in a desiccator.

III. Spill Management and Disposal Plan

Accidental spills must be handled promptly and safely. All waste generated from this compound experiments is considered chemical waste.

A. Spill Response
  • Evacuate : Clear the immediate area of all personnel.

  • Alert : Inform the laboratory supervisor and safety officer.

  • Contain : If the spill is small and manageable, and you are trained to do so, contain the spill using a chemical spill kit.

    • For liquid spills, use absorbent pads.

    • For solid spills, gently cover with damp absorbent paper to avoid raising dust.

  • Clean : Wearing appropriate PPE, decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.

  • Dispose : All materials used for cleanup must be disposed of as chemical waste.

B. Waste Disposal

All materials that have come into contact with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste : Contaminated lab coats, gloves, plasticware, and weighing papers should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused stock solutions, cell culture media containing this compound, and other liquid waste should be collected in a sealed and labeled hazardous waste container.

  • Sharps : Needles and syringes used for in vivo studies must be disposed of in a designated chemotherapy sharps container.

Follow your institution's specific guidelines for the final disposal of chemical waste.

IV. Experimental Protocols

The following are generalized protocols based on published research. Researchers should optimize these based on their specific experimental needs.

A. In Vitro Cell Viability Assay

This protocol outlines the steps to assess the effect of this compound on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment : Prepare serial dilutions of the this compound stock solution in cell culture medium. The final concentrations typically range from nanomolar to micromolar (e.g., 1 µM).[1]

  • Incubation : Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a specified period (e.g., 30 hours).[1]

  • Viability Assessment : Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells compared to a vehicle-treated control (DMSO).

B. In Vivo Xenograft Mouse Model

This protocol describes the administration of this compound to mice bearing tumor xenografts.

  • Tumor Implantation : Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.

  • Tumor Growth : Allow tumors to reach a palpable size.

  • Treatment Administration : Administer this compound at a specified dose (e.g., 10 mg/kg) via oral gavage (p.o.) or intraperitoneal injection (i.p.).[1]

  • Monitoring : Monitor tumor growth and the general health of the mice, including body weight, regularly.

V. Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by inducing endoplasmic reticulum (ER) stress.[1][2][3][4] It binds to and inactivates lysosomal acid lipase (B570770) A (LIPA), a protein involved in protein folding within the ER.[2][3][4] This inhibition leads to an accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to cancer cell death (apoptosis).[1]

ERX41_Signaling_Pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum ERX41 This compound LIPA LIPA ERX41->LIPA Binds to & Inactivates Unfolded_Proteins Accumulation of Unfolded Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Induces

Caption: this compound signaling pathway leading to cancer cell apoptosis.

VI. Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

ERX41_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Xenograft Xenograft Model Development Animal_Treatment This compound Administration Xenograft->Animal_Treatment Tumor_Measurement Tumor Growth Measurement Animal_Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.